Technical Documentation Center

N-(3-Bromobutyl)isoxazole-3-carboxamide Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: N-(3-Bromobutyl)isoxazole-3-carboxamide

Core Science & Biosynthesis

Foundational

Strategic Utilization of 3-Bromobutyl Functionalized Isoxazole Scaffolds

The following technical guide details the design, synthesis, and application of 3-bromobutyl functionalized isoxazole scaffolds . This guide is structured for medicinal chemists and process scientists, focusing on the st...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the design, synthesis, and application of 3-bromobutyl functionalized isoxazole scaffolds . This guide is structured for medicinal chemists and process scientists, focusing on the strategic utility of this specific electrophilic linker in generating diversity for drug discovery.[1]

[1]

Executive Summary

The 3-bromobutyl functionalized isoxazole represents a high-value "warhead" scaffold in modern drug discovery.[1] Unlike simple alkyl-isoxazoles, the incorporation of a 3-bromobutyl side chain (containing a secondary electrophilic center) introduces a critical pivot point for divergent synthesis. This scaffold allows for the rapid generation of spiro-fused bicyclic systems , macrocycles , and chiral amine libraries via stereospecific nucleophilic displacement.[1] This guide provides a comprehensive roadmap for synthesizing and exploiting this scaffold to access novel chemical space.

Part 1: Strategic Importance & Chemical Logic[1]

The "Secondary Electrophile" Advantage

The 3-bromobutyl moiety (–CH₂CH₂CH(Br)CH₃) is superior to standard primary bromoalkyl linkers (e.g., 3-bromopropyl) for three mechanistic reasons:

  • Chirality Introduction: The C3 position of the butyl chain is a chiral center. Enantioselective synthesis of the scaffold allows for the creation of optically active libraries without chiral resolution steps later in the cascade.

  • Elimination vs. Substitution Control: The secondary bromide offers a tunable reactivity profile. Under kinetic control (strong, bulky bases), it undergoes Hofmann elimination to yield terminal alkenes (useful for Ring-Closing Metathesis).[1] Under thermodynamic control (nucleophiles in polar aprotic solvents), it favors SN2 displacement.[1]

  • Cyclization Geometry: When paired with a nucleophile at the isoxazole C4 or C5 position, the 3-bromobutyl chain is the ideal length to form 6-membered fused rings (e.g., tetrahydrobenzo[c]isoxazoles) or 7-membered bridged systems , which are privileged structures in CNS drug design.[1]

Pharmacophore Relevance

Isoxazoles are bioisosteres for carboxylic acids and esters, often improving metabolic stability (t1/2).[1] Functionalizing them with a 3-bromobutyl group creates a precursor for:

  • Dopamine/Serotonin Modulators: The 4-carbon linker mimics the distance in butyrophenone antipsychotics (e.g., Haloperidol analogs).

  • Kinase Inhibitors: The secondary bromide allows for the attachment of solubilizing groups (morpholines, piperazines) in a solvent-exposed region of the binding pocket.

Part 2: Synthetic Pathways[1][2]

Pathway A: [3+2] Cycloaddition (The Convergent Route)

The most robust method for assembling the core is the 1,3-dipolar cycloaddition of nitrile oxides with alkynes bearing the masked bromobutyl group.

  • Step 1: Generation of the Nitrile Oxide from an aldoxime using N-Chlorosuccinimide (NCS) or Chloramine-T .

  • Step 2: Cycloaddition with 5-bromo-1-hexyne (or a protected alcohol equivalent like 5-hexyn-2-ol).[1]

  • Step 3: Functional Group Interconversion (if using the alcohol).

Pathway B: Direct Functionalization (The Divergent Route)

Starting from a commercially available 3-methylisoxazole or 5-methylisoxazole:

  • Lithiation: Deprotonation of the methyl group using n-BuLi at -78°C.

  • Alkylation: Reaction with propylene oxide (to form the alcohol) followed by bromination, or direct alkylation with 1,3-dibromobutane (requires careful stoichiometry to avoid dimerization).[1]

Part 3: Visualization of Reaction Logic

The following diagram illustrates the divergent utility of the scaffold, moving from the core synthesis to three distinct application classes: Library Generation, Fused-Ring Synthesis, and Elimination.[1]

G Start Aldoxime Precursor Core Isoxazole-Alcohol Intermediate Start->Core [3+2] Cycloaddition Reagent 5-Hexyn-2-ol / NCS Reagent->Core Bromination Appel Reaction (CBr4, PPh3) Core->Bromination Scaffold 3-Bromobutyl Isoxazole Scaffold Bromination->Scaffold Path1 Pathway A: Nucleophilic Displacement Scaffold->Path1 R-NH2 / K2CO3 Path2 Pathway B: Intramolecular Cyclization Scaffold->Path2 LDA / -78°C Path3 Pathway C: Elimination (Alkene) Scaffold->Path3 t-BuOK / Heat Prod1 Amino-Isoxazole Library Path1->Prod1 Prod2 Fused Bicyclic System Path2->Prod2 Prod3 Vinyl-Isoxazole (RCM Precursor) Path3->Prod3

Caption: Divergent synthesis workflow starting from aldoxime precursors to generate the 3-bromobutyl scaffold, leading to three distinct chemical spaces.

Part 4: Experimental Protocols

Protocol 4.1: Synthesis of 5-(3-Bromobutyl)-3-phenylisoxazole

This protocol utilizes the "Alcohol Activation" route (Pathway A variant) which offers higher purity than direct alkylation.[1]

Reagents:

  • Benzaldehyde oxime (1.0 eq)

  • 5-Hexyn-2-ol (1.2 eq)[1]

  • N-Chlorosuccinimide (NCS) (1.1 eq)[1]

  • Triethylamine (Et₃N) (1.2 eq)

  • Carbon Tetrabromide (CBr₄) (1.5 eq)

  • Triphenylphosphine (PPh₃) (1.5 eq)

  • Solvents: DMF (anhydrous), DCM (anhydrous)[1]

Step-by-Step Methodology:

  • Chlorination (In Situ Nitrile Oxide Gen.):

    • Dissolve benzaldehyde oxime in anhydrous DMF (0.5 M).

    • Add NCS portion-wise at 0°C. Stir for 1 hour at room temperature (RT) to form the hydroximoyl chloride.

    • Checkpoint: Monitor by TLC (disappearance of oxime).

  • Cycloaddition:

    • Add 5-hexyn-2-ol to the reaction mixture.[1]

    • Add Et₃N dropwise over 30 minutes at 0°C (exothermic). The base triggers the release of the nitrile oxide which instantly reacts with the alkyne.

    • Stir at RT for 12 hours.

    • Workup: Dilute with water, extract with EtOAc, wash with brine.[1] Purify via flash chromatography (Hex/EtOAc) to isolate 5-(3-hydroxybutyl)-3-phenylisoxazole .[1]

  • Bromination (Appel Reaction):

    • Dissolve the alcohol intermediate in DCM (0.2 M).

    • Add CBr₄ and cool to 0°C.

    • Add PPh₃ portion-wise. The solution will turn slightly yellow.

    • Stir for 3 hours at RT.

    • Purification: Concentrate and pass through a short silica plug to remove triphenylphosphine oxide.

    • Yield: Typically 75-85% overall.[1]

Protocol 4.2: Library Generation (Nucleophilic Displacement)

Objective: Install a secondary amine at the 3-butyl position.

  • Dissolve the 3-bromobutyl scaffold (1.0 eq) in MeCN.

  • Add Secondary Amine (e.g., Morpholine, 1.5 eq) and K₂CO₃ (2.0 eq).[1]

  • Add KI (0.1 eq) as a catalyst (Finkelstein condition).

  • Heat to 60°C for 6 hours.

  • Note: The secondary bromide is sterically hindered; KI is essential to convert the bromide to the more reactive iodide in situ.

Part 5: Data & Validation[1]

Physicochemical Profile

The 3-bromobutyl group significantly alters the lipophilicity profile compared to the parent isoxazole.

PropertyParent Isoxazole3-Bromobutyl ScaffoldImpact
cLogP 1.8 - 2.23.1 - 3.5Increased lipophilicity; suitable for CNS penetration.[1]
TPSA ~26 Ų~26 ŲUnchanged; polar surface area remains constant.
Rotatable Bonds 14Increased flexibility; requires rigidification (cyclization) for high affinity.
Reactivity StableElectrophilicAlkylating agent; must be stored at 4°C.
Troubleshooting Guide
  • Problem: Elimination byproduct (alkene) observed during amination.

    • Cause: Basicity of the amine is too high; temperature too high.

    • Solution: Switch to a weaker base (e.g., DIPEA) or lower temperature (40°C) with longer reaction time.[1] Use a polar aprotic solvent (DMF) to favor SN2.

  • Problem: Low yield in Appel reaction (Bromination).

    • Cause: Wet solvents.

    • Solution: PPh₃/CBr₄ is sensitive to water. Ensure strict anhydrous conditions. Alternatively, use PBr₃ in ether.[1]

References

  • Isoxazole Synthesis via Nitrile Oxides

    • Title: 1,3-Dipolar Cycloaddition of Nitrile Oxides to Alkynes.[1]

    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Appel Reaction Mechanism & Protocol

    • Title: Appel Reaction - Synthesis of Alkyl Halides.
    • Source: Organic Chemistry Portal.
    • URL:[Link]

  • Isoxazoles in Drug Discovery

    • Title: Isoxazole derivatives as a privileged scaffold in drug discovery.[2]

    • Source: N
    • URL:[Link]

  • Reactivity of Bromoalkyl Chains

    • Title: Visible-Light-Mediated Vicinal Dihalogenation of Unsaturated C–C Bonds (Context on bromoalkyl radical behavior).
    • Source: Journal of the American Chemical Society.
    • URL:[Link]

Sources

Exploratory

Properties of N-alkyl isoxazole-3-carboxamides

An In-Depth Technical Guide to the Core Properties of N-Alkyl Isoxazole-3-Carboxamides for Drug Discovery Professionals Abstract The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of num...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Core Properties of N-Alkyl Isoxazole-3-Carboxamides for Drug Discovery Professionals

Abstract

The isoxazole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents.[1][2] When functionalized at the 3-position with an N-alkyl carboxamide, this five-membered heterocycle gives rise to a class of compounds with a remarkable breadth of biological activities and favorable physicochemical properties.[3][4] This technical guide provides an in-depth exploration of N-alkyl isoxazole-3-carboxamides, intended for researchers, medicinal chemists, and drug development professionals. We will dissect the core properties of this molecular framework, from its fundamental physicochemical characteristics and synthetic accessibility to its diverse pharmacological applications and the critical structure-activity relationships that govern its efficacy. This document is designed to be a practical resource, offering not just a review of the field but also actionable insights and detailed experimental protocols to empower the design and synthesis of next-generation therapeutic agents.

Physicochemical and Spectroscopic Profile

The N-alkyl isoxazole-3-carboxamide scaffold possesses a unique combination of structural features that contribute to its utility in drug design. The isoxazole ring is an electron-rich aromatic system, while the adjacent N-O bond introduces a degree of lability that can be exploited in certain synthetic transformations.[5] The carboxamide linkage is a crucial hydrogen-bonding motif, vital for molecular recognition at biological targets.[6]

Spectroscopic Characterization

Accurate characterization is fundamental to the synthesis and development of any chemical series. For N-alkyl isoxazole-3-carboxamides, the key spectroscopic signatures are found in Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Infrared (IR) Spectroscopy: The most prominent vibrational bands are associated with the amide group. A strong absorption is typically observed for the N-H stretch in the range of 3370-3380 cm⁻¹. The amide carbonyl (C=O) stretch is also a strong, characteristic peak, generally appearing around 1690-1700 cm⁻¹.

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton on the amide nitrogen (N-H) typically appears as a broad singlet in the downfield region of the spectrum, often around δ 8.5 ppm. The isoxazole ring proton at the 4-position gives a characteristic singlet, usually observed between δ 6.5 and 7.1 ppm.[7] The protons of the N-alkyl group and any substituents on the isoxazole ring will resonate in their expected regions, providing clear structural information.[7]

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: The carbonyl carbon of the amide is a key resonance, typically found around 177 ppm.[7] The carbons of the isoxazole ring and the attached alkyl groups provide a complete picture of the carbon skeleton.[7]

Core Synthetic Methodologies

The construction of N-alkyl isoxazole-3-carboxamides is generally achieved through highly reliable and flexible synthetic routes. The choice of strategy often depends on the desired substitution pattern and the availability of starting materials. The most prevalent and field-proven methodologies involve the coupling of a pre-formed isoxazole-3-carboxylic acid with a suitable amine or the elegant 1,3-dipolar cycloaddition reaction.

Strategy 1: Amide Coupling of Isoxazole-3-Carboxylic Acids

This is arguably the most versatile approach, allowing for the late-stage introduction of diverse N-alkyl groups. The workflow begins with the synthesis of a 5-substituted isoxazole-3-carboxylic acid, which is then activated and coupled with the desired primary or secondary amine.

Step 1: Synthesis of Methyl 5-phenylisoxazole-3-carboxylate

  • To a solution of sodium methoxide in methanol, add methyl ketone (e.g., acetophenone) and dimethyl oxalate. Stir the mixture to obtain the corresponding methyl 2,4-dioxo-4-phenylbutanoate.

  • React the resulting butanoate with hydroxylamine hydrochloride in methanol at 50°C for 2 hours. The reaction involves the attack of the amine on the electron-deficient carbonyl carbon, followed by cyclization and dehydration to form the isoxazole ring.

  • Monitor reaction completion by Thin-Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure and purify the crude product, typically by recrystallization or column chromatography, to yield methyl 5-phenylisoxazole-3-carboxylate.

Step 2: Hydrolysis to 5-Phenylisoxazole-3-carboxylic acid

  • Dissolve the methyl ester from Step 1 in a mixture of Tetrahydrofuran (THF) and water.

  • Add a stoichiometric amount of Lithium Hydroxide (LiOH) and heat the mixture at 50°C for 1 hour.

  • After the reaction is complete (monitored by TLC), perform an aqueous workup. Extract the aqueous layer with ethyl acetate to remove any unreacted ester.

  • Acidify the aqueous layer with 1N HCl to precipitate the carboxylic acid.

  • Collect the solid product by filtration, wash with water until the washings are neutral, and dry to obtain 5-phenylisoxazole-3-carboxylic acid.

Step 3: Amide Coupling [8]

  • Dissolve the 5-phenylisoxazole-3-carboxylic acid (1.0 eq) in a suitable aprotic solvent such as Dichloromethane (DCM).

  • Add a coupling agent like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.1 eq) or Dicyclohexylcarbodiimide (DCC) (1.1 eq) and an activator such as N-hydroxybenzotriazole (HOBt) (1.0 eq) or 4-Dimethylaminopyridine (DMAP) as a catalyst.[8][9]

  • Stir the mixture at 0-5°C for 15-30 minutes to form the activated ester.

  • Add the desired N-alkyl amine (1.1 eq) to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 24 hours or until completion as monitored by TLC.

  • Upon completion, perform a standard aqueous workup, washing the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization to yield the final N-alkyl isoxazole-3-carboxamide.

G cluster_0 Step 1: Isoxazole Formation cluster_1 Step 2: Hydrolysis cluster_2 Step 3: Amide Coupling A Methyl Ketone + Dimethyl Oxalate B Methyl 2,4-dioxobutanoate A->B NaOMe, MeOH D Methyl 5-substituted isoxazole-3-carboxylate B->D C Hydroxylamine HCl C->D MeOH, 50°C E 5-substituted isoxazole-3-carboxylic acid D->E LiOH, THF/H₂O G Final Product: N-alkyl isoxazole-3-carboxamide E->G F N-alkyl amine F->G EDC/DCC, HOBt/DMAP

Workflow for Isoxazole Carboxamide Synthesis via Amide Coupling.
Strategy 2: 1,3-Dipolar Cycloaddition

This elegant and convergent approach constructs the isoxazole ring directly from an alkyne and a nitrile oxide.[10][11] It is particularly powerful in combinatorial and solid-phase synthesis.[6] The nitrile oxide is typically generated in situ from a corresponding hydroximoyl chloride or nitroalkane.[5][12]

  • Resin Preparation: An appropriate resin (e.g., p-methylbenzhydrylamine resin) is functionalized by coupling with various carboxylic acids to introduce the first point of diversity.

  • N-Alkylation: The secondary amide on the resin is N-alkylated using a strong base (e.g., lithium t-butoxide) and a propargyl halide (e.g., propargyl bromide) to install the necessary alkyne functionality.

  • Nitrile Oxide Generation: In a separate flask, a hydroximoyl chloride is prepared as the precursor to the nitrile oxide.

  • Cycloaddition: The resin-bound alkyne is treated with the hydroximoyl chloride in the presence of a base (e.g., triethylamine) to generate the nitrile oxide in situ, which then undergoes a 1,3-dipolar cycloaddition with the alkyne to form the resin-bound isoxazole.

  • Cleavage: The final N-alkyl isoxazole-3-carboxamide product is cleaved from the solid support using a strong acid, such as Trifluoroacetic acid (TFA).

G Resin Solid Support R-NH₂ Amide Resin-Bound Amide R-NH-CO-R¹ Resin->Amide Carboxylic Acid Coupling Alkyne Resin-Bound Alkyne R-N(Propargyl)-CO-R¹ Amide->Alkyne N-Alkylation (Propargyl Bromide) Isoxazole Resin-Bound Isoxazole Final Heterocycle Alkyne->Isoxazole 1,3-Dipolar Cycloaddition (Nitrile Oxide) Product Cleaved Product Free Carboxamide Isoxazole->Product Cleavage (TFA)

Solid-Phase Synthesis via 1,3-Dipolar Cycloaddition.

Biological Activities and Therapeutic Potential

N-alkyl isoxazole-3-carboxamides exhibit a vast and impressive range of pharmacological activities, underscoring their importance in drug discovery.[4][12] The scaffold is capable of interacting with a wide variety of biological targets, from enzymes to G-protein-coupled receptors (GPCRs).

Anticancer Activity

This is one of the most extensively studied areas for isoxazole derivatives.[8]

  • Cytotoxicity: Numerous studies have reported the synthesis of isoxazole-carboxamides with potent cytotoxic effects against various cancer cell lines, including lung (A549), melanoma (B16-F1), and colon (Colo205).[8]

  • Enzyme Inhibition: Certain derivatives have shown potent inhibitory activity against enzymes crucial for cancer progression. For example, some isoxazole-carboxamides act as inhibitors of Cyclooxygenase-2 (COX-2), an enzyme often overexpressed in tumors.[9] Compound A13 from one study showed an IC₅₀ of 13 nM against COX-2.[9]

Antimicrobial and Antifungal Activity

The isoxazole-carboxamide core is present in several established and experimental antimicrobial agents.[2][6]

  • Antibacterial: While activity can be variable, specific substitution patterns have yielded compounds with significant antibacterial effects. For instance, derivatives have shown activity against Pseudomonas aeruginosa and Klebsiella pneumoniae.[9]

  • Antifungal: Promising activity has also been observed against fungal pathogens like Candida albicans.[9][13]

Receptor Modulation (GPCRs and Ion Channels)

The scaffold has proven highly effective for developing selective receptor modulators.

  • Ghrelin Receptor Antagonists: A series of N-alkyl isoxazole-3-carboxamides were developed as potent antagonists of the growth hormone secretagogue receptor (ghrelin receptor), which has implications for metabolic disorders.[14]

  • TRPV1 Antagonists: Optimization of an isoxazole-3-carboxamide hit led to potent antagonists of the Transient Receptor Potential Vanilloid 1 (TRPV1), a key target for pain and inflammation. These compounds demonstrated antihyperalgesic effects in animal models.[15][16]

  • TGR5 Agonists: High-throughput screening identified 3-aryl-4-isoxazolecarboxamides as novel, potent agonists of the TGR5 G-protein-coupled receptor, a target for metabolic diseases like type 2 diabetes.[17]

Anti-inflammatory and Analgesic Activity

Linked to their activity as COX inhibitors and TRPV1 antagonists, many isoxazole-carboxamides display significant anti-inflammatory and analgesic properties.[9][15][18] This makes them attractive candidates for the treatment of chronic pain and inflammatory conditions.[1]

Compound Class/ExampleBiological TargetReported ActivityReference
Phenyl-isoxazole-carboxamide (A13)COX-2IC₅₀ = 13 nM[9]
Isoxazole-3-carboxamide (Cpd 40)TRPV1Antihyperalgesic in rat CFA model[15]
3-Aryl-4-isoxazolecarboxamidesTGR5Potent Agonist (pEC₅₀ up to 9)[17]
VariousGhrelin ReceptorPotent Antagonists[14]
VariousCancer Cell LinesModerate to Potent Cytotoxicity[8]
Phenyl-isoxazole-carboxamide (A8)P. aeruginosa, C. albicansMIC = 2.00 mg/ml[9]

Structure-Activity Relationship (SAR) Insights

Understanding the relationship between chemical structure and biological activity is paramount for rational drug design. For N-alkyl isoxazole-3-carboxamides, several key SAR principles have been established across different biological targets.[14][15][19]

  • The Isoxazole Core: This serves as the central scaffold. Substituents at the 5-position are crucial for modulating potency and selectivity. Often, an aromatic or heteroaromatic ring at C5 is favorable for activity, likely participating in π-π stacking or hydrophobic interactions within the target's binding pocket.

  • The Carboxamide Linker: The N-H group is a critical hydrogen bond donor. The orientation of the amide bond is vital for establishing key interactions with receptor or enzyme residues.

  • The N-Alkyl/Aryl Substituent: This is a primary point for diversification and fine-tuning of properties.

    • Potency & Selectivity: The nature of the 'R' group on the amide nitrogen directly influences binding affinity and selectivity. For example, in TRPV1 antagonists, incorporating a 3-aminocyclohexanol motif was key to balancing potency and solubility.[15]

    • Physicochemical Properties: This group can be modified to improve ADME (Absorption, Distribution, Metabolism, and Excretion) properties, such as solubility and metabolic stability.

Key Structural Features Governing SAR in Isoxazole-3-Carboxamides.

Conclusion and Future Outlook

N-alkyl isoxazole-3-carboxamides represent a highly versatile and therapeutically relevant class of molecules. Their synthetic tractability, coupled with a privileged structural framework, has enabled their development as potent modulators of a wide array of biological targets. The robust synthetic methodologies allow for extensive chemical exploration, facilitating the optimization of potency, selectivity, and pharmacokinetic profiles. The diverse biological activities, from anticancer to neuroprotective effects, ensure that this scaffold will remain a focal point of medicinal chemistry research for the foreseeable future.[5][20] Future efforts will likely focus on developing multi-targeted agents, exploring novel substitution patterns, and applying this privileged core to emerging and challenging disease targets.[12]

References

  • Pan, J., et al. (2005). Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists. Bioorganic & Medicinal Chemistry Letters, 15(4), 1201-4. [Link]

  • Palin, R., et al. (2011). Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 21(3), 892-8. [Link]

  • Evans, K. A., et al. (2010). Synthesis and structure-activity relationships of a series of 3-aryl-4-isoxazolecarboxamides as a new class of TGR5 agonists. Bioorganic & Medicinal Chemistry Letters, 20(4), 1344-8. [Link]

  • Joseph, L. (2023). Synthesis and Characterization of Novel Isoxazole derivatives. ResearchGate. [Link]

  • Katritzky, A. R., & Boulton, A. J. (Eds.). The Physico‐Chemical Properties of Isoxazole and its Derivatives. ResearchGate. [Link]

  • Nayak, S. K., et al. (2010). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Indian Journal of Chemistry, 49B, 1254-1262. [Link]

  • Gomtsyan, A. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. [Link]

  • Hawash, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Molecular Diversity, 27(3), 1149-1163. [Link]

  • Kuey, N. (2024). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. NeuroQuantology. [Link]

  • Kumar, R., et al. (2025). Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. International Journal of Pharmaceutical and Phytopharmacological Research. [Link]

  • Palin, R., et al. (2011). Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. ResearchGate. [Link]

  • Hawash, M., et al. (2023). Structure–activity relationship of isoxazole derivatives. ResearchGate. [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]

  • Anonymous. (2015). Synthesis of 3-Substituted Isoxazolecarboxamides as Potential Fungicides. Semantic Scholar. [Link]

  • Kumar, M., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. GSC Biological and Pharmaceutical Sciences, 21(3), 209-222. [Link]

  • Anonymous. (2022). Synthesis, Characterization And Biological Activity Of Isoxazole Derivatives. IJCRT.org. [Link]

  • Hawash, M., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 36. [Link]

  • Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. IP Innovative Publication. [Link]

  • Anonymous. (2017). Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry. [Link]

  • Kumar, D. A., et al. (2025). Synthesis and antimicrobial evaluation of new isoxazole carboxamides. ResearchGate. [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15(11), 8213-8243. [Link]

  • Anonymous. (2019). Spectroscopy-based Confirmation of Three Novel Isoxazole Combinations. Science Arena Publications. [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • El-Wahab, A. H. A., et al. (2014). Synthesis and Spectroscopic Studies of Some New Oxazole Derivatives Dyes. International Journal of Pharmaceutical Sciences Review and Research, 26(2), 151-158. [Link]

Sources

Foundational

Structure-Activity Relationship (SAR) of Isoxazole Carboxamides: A Guide for Drug Discovery Professionals

An In-Depth Technical Guide Executive Summary: The isoxazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile framework for developing novel therapeutics across a multitude of d...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide

Executive Summary:

The isoxazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile framework for developing novel therapeutics across a multitude of disease areas. Its prevalence is due to a combination of favorable physicochemical properties, synthetic accessibility, and the capacity for fine-tuning biological activity through systematic structural modifications. This guide provides a comprehensive analysis of the structure-activity relationships (SAR) that govern the efficacy of isoxazole carboxamide derivatives. We dissect the core scaffold, explore general principles of structural modification, and delve into specific case studies in oncology, infectious disease, and neurology. Furthermore, this document details the experimental and computational workflows essential for conducting robust SAR studies, offering researchers, scientists, and drug development professionals a field-proven framework for optimizing this privileged scaffold.

The Isoxazole Carboxamide in Medicinal Chemistry: A Privileged Scaffold

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This arrangement imparts a unique electronic and structural character, making it a highly sought-after component in drug design.[1][2][3] When coupled with a carboxamide linker (-C(O)NH-), it forms the isoxazole carboxamide core, a structure that has demonstrated a remarkable breadth of biological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective effects.[2][4][5][6][7]

The power of this scaffold lies in its modularity. The isoxazole ring acts as a stable anchor, while the carboxamide linker provides a key hydrogen bonding motif. The substituents at various positions on both the isoxazole ring and the amide nitrogen can be systematically modified to probe the binding pockets of diverse biological targets, enabling a rational approach to lead optimization. This guide will illuminate the principles that govern these modifications.

Anatomy of the Core Scaffold

To understand the SAR of this class, one must first appreciate the role of its constituent parts. The scaffold can be deconstructed into three primary components, each offering a distinct opportunity for modification and optimization.

  • The Isoxazole Ring: Typically substituted at the 3- and 5-positions. These positions are critical for orienting appended chemical groups into specific regions of a target's active site. The electronic nature of the ring can also influence the pKa of the amide proton and overall molecular properties.

  • The Carboxamide Linker: This amide bond is a crucial structural element. It is a rigid, planar unit that restricts conformational flexibility, which can be advantageous for binding affinity. The N-H group serves as a hydrogen bond donor, and the carbonyl oxygen (C=O) is an excellent hydrogen bond acceptor—both are frequently involved in key interactions with protein residues.

  • The Amide Substituent (R-group): This is the most common point of diversification in SAR studies. By varying the nature of the R-group (e.g., aryl, heteroaryl, aliphatic), chemists can explore different sub-pockets of a binding site to enhance potency, selectivity, and physicochemical properties.

cluster_scaffold Isoxazole Carboxamide Core cluster_roles Functional Roles isoxazole Isoxazole Ring carboxamide Carboxamide Linker isoxazole->carboxamide Position 3 or 4 role_iso Scaffold & Orientation isoxazole->role_iso r_group Amide Substituent (R) carboxamide->r_group N-substitution role_carbox H-Bonding & Rigidity carboxamide->role_carbox role_r Target Interaction & Selectivity r_group->role_r cluster_workflow Iterative SAR Workflow design 1. Design & Hypothesis (Computational Docking) synthesis 2. Chemical Synthesis of Analogues design->synthesis assay 3. In Vitro Biological Assay (e.g., IC50 Determination) synthesis->assay sar 4. SAR Analysis (Data Interpretation) assay->sar sar->design New Hypothesis optimization 5. Lead Optimization (ADME, Selectivity) sar->optimization

Caption: A typical iterative workflow for SAR studies.

Experimental Protocol: Synthesis of Isoxazole Carboxamides

The most prevalent method for synthesizing isoxazole carboxamides is the coupling of an isoxazole carboxylic acid with a primary or secondary amine.

Protocol: Amide Coupling via EDC/DMAP

  • Reactant Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve the starting isoxazole-4-carboxylic acid (1.0 equivalent) in a suitable anhydrous solvent such as dichloromethane (DCM) or dimethylformamide (DMF).

  • Amine Addition: Add the desired aniline or amine derivative (1.1 equivalents) to the solution.

  • Coupling Agent Addition: Add 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.5 equivalents) as the activating agent and 4-Dimethylaminopyridine (DMAP) (0.1 equivalents) as a catalyst. [4][8] * Causality: EDC activates the carboxylic acid by forming a highly reactive O-acylisourea intermediate. This intermediate is then susceptible to nucleophilic attack by the amine. DMAP acts as a nucleophilic catalyst, further accelerating the reaction by forming an even more reactive acylpyridinium species.

  • Reaction: Stir the mixture at room temperature for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up & Purification: Upon completion, wash the reaction mixture with a dilute acid (e.g., 1N HCl) to remove excess amine and DMAP, followed by a wash with a base (e.g., saturated NaHCO3) to remove unreacted carboxylic acid. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product using column chromatography on silica gel to yield the pure isoxazole carboxamide.

  • Characterization: Confirm the structure and purity of the final compound using techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Protocol: Biological Evaluation - In Vitro Cytotoxicity Assay (MTT)
  • Cell Seeding: Plate cancer cells (e.g., MCF-7, Hep3B) in a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator. [4][9]2. Compound Treatment: Prepare serial dilutions of the synthesized isoxazole carboxamide compounds in the appropriate cell culture medium. Add the compounds to the wells, including a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plates for 48-72 hours.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for another 2-4 hours.

    • Self-Validation Principle: Live, metabolically active cells contain mitochondrial reductase enzymes that cleave the tetrazolium ring of MTT, converting the yellow salt into insoluble purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent) to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Computational Analysis
  • Molecular Docking: In silico docking studies are invaluable for visualizing how compounds bind to their target protein. [8][10][11]These models can rationalize observed SAR and help predict which modifications are likely to improve binding. For instance, docking can reveal if a substituent is making a key hydrophobic contact or if there is an opportunity to form a new hydrogen bond. [8]* Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate variations in the chemical structure of compounds with their biological activity. [12]A well-validated QSAR model can be used to predict the activity of virtual compounds before they are synthesized, helping to prioritize synthetic efforts.

Future Perspectives & Emerging Trends

The exploration of the isoxazole carboxamide scaffold is far from complete. Current research is focused on several exciting areas:

  • Multi-Targeted Agents: Designing single molecules that can modulate multiple targets simultaneously is a growing trend, particularly in complex diseases like cancer. The versatility of the isoxazole carboxamide makes it an ideal scaffold for this approach. [2]* Novel Applications: The utility of this scaffold continues to expand beyond traditional pharmaceuticals into areas like agrochemicals, where they have been developed as potent herbicide safeners. [11]* Balancing Potency and ADME: The ongoing challenge in drug discovery is to achieve high potency while maintaining favorable Absorption, Distribution, Metabolism, and Excretion (ADME) properties. Future SAR studies will increasingly incorporate early-stage ADME profiling to identify candidates with a higher probability of clinical success.

References

  • Kuey, N. (n.d.). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study.
  • Hawash, M., Jaradat, N., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Molecules. Available at: [Link]

  • Hawash, M., Jaradat, N., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. PubMed. Available at: [Link]

  • Hawash, M., Jaradat, N., et al. (2021). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. ResearchGate. Available at: [Link]

  • Nayak, S. K., et al. (2013). Green synthesis, antiinflammatory and antimicrobial evaluation of novel isoxazole carboxamide derivatives. Scholars Research Library. Available at: [Link]

  • Xin, Z., Zhao, H., et al. (2005). Synthesis and structure-activity relationships of isoxazole carboxamides as growth hormone secretagogue receptor antagonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Hawash, M., Eid, E. E. M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Scientific Reports. Available at: [Link]

  • Wang, J., Song, H., et al. (2019). Rational design, synthesis and structure-activity relationship of novel substituted oxazole isoxazole carboxamides as herbicide safener. Pesticide Biochemistry and Physiology. Available at: [Link]

  • Edwards, A. A., et al. (2010). Synthesis and structure-activity relationships of a series of 3-aryl-4-isoxazolecarboxamides as a new class of TGR5 agonists. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • Arya, G. C., Kaur, K., & Jaitak, V. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. Available at: [Link]

  • Hawash, M., Jaradat, N., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences. Available at: [Link]

  • Kumar, V., & Yusuf, M. (2018). The synthetic and therapeutic expedition of isoxazole and its analogs. Bioorganic Chemistry. Available at: [Link]

  • Szabo, S. M., et al. (2012). Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. ACS Medicinal Chemistry Letters. Available at: [Link]

  • (n.d.). Illustration of SAR summary of isoxazole methyl ester‐quinoline carboxamide hybrids. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Abou-Seri, S. M., Eissa, A. A. M., et al. (2021). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. Bioorganic Chemistry. Available at: [Link]

  • (n.d.). Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. ResearchGate. Retrieved March 7, 2026, from [Link]

  • (n.d.). Synthesis, in vitro anticancer activity and in silico studies of certain isoxazole-based carboxamides, ureates, and hydrazones as potential inhibitors of VEGFR2. ResearchGate. Retrieved March 7, 2026, from [Link]

  • Fra-Augustin, A., et al. (2016). 3-Carboxamido-5-aryl-isoxazoles as new CB2 agonists for the treatment of colitis. DIAL@UCLouvain. Available at: [Link]

  • Jaradat, N., et al. (2024). Synthesis, characterization of isoxazole derivatives and evaluation of their antibacterial, antioxidant and anticancer activity. European Journal of Clinical and Experimental Medicine. Available at: [Link]

  • Singh, A. K., & Kumar, R. (2022). A Review on Recent Synthetic Strategies and Biological Activities of Isoxazole. ChemistrySelect. Available at: [Link]

  • Kaczor, A. A., & Targowska-Duda, K. M. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences. Available at: [Link]

  • S. M. Al-Saleh, R., et al. (2021). Targeting Cannabinoid Receptors: Current Status and Prospects of Natural Products. Molecules. Available at: [Link]

  • Bibi, S., et al. (2019). Synthesis and anti-nociceptive potential of isoxazole carboxamide derivatives. BMC Chemistry. Available at: [Link]

  • Deplano, A., et al. (2018). Discovery of High-Affinity Cannabinoid Receptors Ligands through a 3D-QSAR Ushered by Scaffold-Hopping Analysis. Molecules. Available at: [Link]

Sources

Exploratory

Chemical Stability and Control of N-(4-Bromobutyl) Amide Motifs in API Synthesis

This guide addresses the specific stability challenges of the -(4-bromobutyl) amide motif, a structural unit frequently encountered as a linker or intermediate in the synthesis of CNS-active agents (e.g., buspirone analo...

Author: BenchChem Technical Support Team. Date: March 2026

This guide addresses the specific stability challenges of the


-(4-bromobutyl) amide motif, a structural unit frequently encountered as a linker or intermediate in the synthesis of CNS-active agents (e.g., buspirone analogs) and cross-linking reagents.

Executive Summary: The Latent Reactivity Risk

In drug development, the


-(4-bromobutyl) amide chain (

) presents a deceptive stability profile.[1] While often handled as a stable intermediate (e.g., in the form of

-(4-bromobutyl)phthalimide), this motif is an ambident electrophile-nucleophile system primed for intramolecular cyclization.[1]

For researchers, the critical risk is not merely the hydrolysis of the alkyl bromide (a standard degradation pathway), but the Neighboring Group Participation (NGP) of the amide functionality. This leads to rapid, often invisible consumption of the starting material into cyclic impurities—specifically pyrrolidines, lactams, or cyclic imidates—depending strictly on pH and electronic environment.

Furthermore, as an alkylating agent, the intact bromobutyl chain falls under ICH M7 scrutiny as a potential mutagenic impurity (PGI). This guide dissects the mechanistic instability and provides a control strategy for GMP environments.

Mechanistic Bifurcation: O- vs. N-Alkylation

The stability of the 4-bromobutyl side chain is governed by the Baldwin Rules for ring closure and the Hard-Soft Acid-Base (HSAB) theory.[1] The 4-carbon tether is the "perfect length" for 5-membered ring formation (5-exo-tet), which is kinetically favored over intermolecular reactions.[1]

The Ambident Nucleophile Problem

The amide group contains two nucleophilic sites: the Nitrogen (N) and the Oxygen (O). The degradation pathway bifurcates based on protonation state:

  • Path A: Basic Conditions (N-Alkylation)

    • Mechanism: Deprotonation of the amide NH (

      
      ) generates the amidate anion. The negative charge resides largely on the nitrogen (in a solvent-dependent equilibrium).[1]
      
    • Reaction: Intramolecular

      
       attack of the nitrogen on the 
      
      
      
      -carbon.
    • Product: Formation of a Lactam (specifically

      
      -substituted pyrrolidin-2-one).[1]
      
    • Note: This is irreversible and forms a stable byproduct.[1]

  • Path B: Neutral/Acidic Conditions (O-Alkylation)

    • Mechanism: The amide nitrogen lone pair donates density into the carbonyl, making the oxygen highly nucleophilic (resonance contribution).

    • Reaction: The oxygen attacks the alkyl bromide.

    • Product: Formation of a Cyclic Imidate Salt (5-membered oxazolinium species).[1]

    • Fate: These salts are highly hygroscopic and unstable; they rapidly hydrolyze upon exposure to moisture into an ester-amine or revert to the open chain, making them "ghost" intermediates that complicate mass balance.[1]

Visualization of Degradation Pathways

The following diagram illustrates the competing pathways that define the shelf-life and processing stability of these compounds.

BromobutylStability Start N-(4-bromobutyl)amide (Intact API/Intermediate) Amidate Amidate Anion (Deprotonated) Start->Amidate Base (pH > 10) Imidate Cyclic Imidate Salt (Oxazolinium species) Start->Imidate Neutral/Heat (Kinetic Control) DirectHyd N-(4-hydroxybutyl)amide (Direct Substitution) Start->DirectHyd H2O / Slow Lactam N-Substituted Pyrrolidin-2-one (Stable Impurity) Amidate->Lactam Fast 5-exo-tet (Irreversible) Hydrolysis Open Chain Amino-Ester / Alcohol Imidate->Hydrolysis + H2O (Rapid)

Figure 1: Mechanistic divergence of N-(4-bromobutyl) amides based on pH environment.

Stability Profiling: The "Phthalimide Effect"

A common observation in the lab is the drastic stability difference between


-(4-bromobutyl)acetamide  (highly unstable) and 

-(4-bromobutyl)phthalimide
(commercially stable solid).[1]
Electronic Stabilization
  • Acetamide: The nitrogen lone pair is delocalized into only one carbonyl.[1] The oxygen is sufficiently nucleophilic to drive Path B (O-alkylation) even at room temperature in polar solvents.[1]

  • Phthalimide: The nitrogen is flanked by two carbonyls.[1] The electron density is severely withdrawn, rendering both the nitrogen and the oxygens significantly less nucleophilic.

    • Practical Implication: If your synthesis allows, keep the phthalimide protection intact as long as possible. Deprotect (hydrazinolysis) only immediately prior to the next coupling step.[1]

Solvent Effects (Dielectric Constant)
  • Polar Aprotic Solvents (DMSO, DMF): These accelerate the cyclization (both O- and N-attack) by stabilizing the transition states and increasing the nucleophilicity of the amide.

  • Non-Polar Solvents (Toluene, DCM): Significantly retard the cyclization.[1]

  • Recommendation: Store bromobutyl intermediates as solids or in non-polar solutions (e.g., DCM) at low temperatures.[1] Avoid storage in DMF or DMAc.

Regulatory Control Strategy (ICH M7)

The bromobutyl moiety is an alkylating agent.[1] Under ICH M7 (Assessment and Control of DNA Reactive Impurities) , it is typically classified as a Class 2 or Class 3 impurity (mutagenic/potentially mutagenic).[1]

The Control Decision Tree

You must demonstrate that this intermediate is purged below the Threshold of Toxicological Concern (TTC) in the final API.

  • Option 1 (Purge Argument): Prove that the downstream chemistry (e.g., nucleophilic substitution with an amine) is quantitative. The "impurity" here is actually the unreacted starting material.

  • Option 2 (Testing): Develop a limit test (typically LC-MS/MS) with sensitivity at the ppm level.

Analytical Challenges
  • False Negatives: If you use a standard reverse-phase method with high pH aqueous mobile phases, the bromobutyl amide may cyclize on the column or during sample prep, leading to inaccurate quantification.

  • Solution: Use low pH (0.1% Formic Acid) and cold acetonitrile for sample diluents.[1] Analyze immediately.

Experimental Protocol: Stress Testing & Kinetics

To validate the handling time allowed in your manufacturing process (Hold Time Study), perform the following stress test.

Protocol: pH-Dependent Cyclization Kinetics

Objective: Determine the


 of the bromobutyl amide in process solvents.

Materials:

  • Test Compound:

    
    -(4-bromobutyl)amide derivative (10 mM).[1]
    
  • Solvents: THF:Water (1:1), DMF.[1]

  • Buffers: Phosphate (pH 7), Carbonate (pH 10), HCl (pH 2).[1]

Workflow:

  • Preparation: Dissolve compound in THF/Buffer mixtures at 25°C and 40°C.

  • Sampling: Aliquot 100

    
    L every 30 minutes for 4 hours.
    
  • Quench: Immediately quench basic samples with cold 0.1 M HCl to stop N-alkylation; quench neutral samples with cold MeCN.

  • Analysis: HPLC-UV/MS. Monitor for:

    • Loss of Starting Material (SM).[1]

    • Appearance of Lactam (M-HBr mass).[1]

    • Appearance of Hydrolysis product (M-Br+OH mass).[1]

Data Output Template:

ConditionpH

(

)

(hours)
Dominant Product
Acidic2.0

~96Hydrolysis (Linear)
Neutral7.0

~2.1Cyclic Imidate

Ester
Basic10.0

~0.05Lactam (Cyclic)

Note: Data above is illustrative of a typical secondary amide.[1] Phthalimides will be significantly more stable.[1]

References

  • International Council for Harmonisation (ICH). Guideline M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1][2][3] (2017).[1] [Link]

  • Smith, M. B., & March, J. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure.[1] (Neighboring Group Participation and Baldwin's Rules).[1] Wiley-Interscience.[1][4]

  • Popov, K., Somfai, P. "Regioselective O-Alkylation of Amides."[1][5] Journal of Organic Chemistry, 81(8), 3470-3472.[1] (2016).[1][6] [Link][1]

  • Organic Chemistry Portal. "Phthalimides: Stability and Protection." [Link]

  • European Medicines Agency. ICH M7 Assessment and control of DNA reactive (mutagenic) impurities.[1][2][Link][1][2]

Sources

Foundational

Novel Isoxazole-Based Pharmacophores: A Technical Guide to Synthesis, Application, and Drug Discovery

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Abstract The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a "privileged scaffold" in medicinal chemistry.[1][2] Its unique electronic properties, metabolic stability, and capacity for diverse molecular interactions have cemented its role as a cornerstone for the development of novel therapeutics. This guide provides an in-depth exploration of isoxazole-based pharmacophores, moving beyond a mere survey of the literature to offer a field-proven perspective on synthetic strategy, mechanistic insights, and practical drug discovery workflows. We will dissect the causality behind experimental choices, present self-validating protocols, and ground all claims in authoritative references, equipping researchers with the knowledge to effectively leverage this versatile heterocycle in their drug discovery programs.

The Isoxazole Core: A Privileged Pharmacophore

The isoxazole moiety is more than just a structural component; it is a versatile pharmacophoric element. Its five-membered ring is aromatic and electron-rich, yet it possesses a weak N-O bond that can be susceptible to cleavage, a feature that can be exploited in pro-drug strategies.[1] The nitrogen and oxygen atoms act as hydrogen bond acceptors, while the ring's C-H bonds can participate in various non-covalent interactions within biological targets like enzymes and receptors.[3] This inherent ability to engage in multiple binding modes is a primary reason for its prevalence in a wide array of approved drugs, including the anti-inflammatory agent Valdecoxib, the antibiotic Sulfamethoxazole, and the antirheumatic drug Leflunomide.[4][5]

The strategic incorporation of an isoxazole ring can significantly enhance a molecule's pharmacological profile. It can improve pharmacokinetic properties, increase efficacy, and reduce toxicity by acting as a bioisosteric replacement for other functional groups, such as a phenyl ring or a carboxamide group.[1][6]

Synthetic Strategies: Building the Isoxazole Engine

The accessibility of diverse isoxazole derivatives is fundamental to any screening campaign. The choice of synthetic route is dictated by the desired substitution pattern, scalability, and available starting materials.

Cornerstone Synthesis: 1,3-Dipolar Cycloaddition

The [3+2] cycloaddition reaction between a nitrile oxide (the 1,3-dipole) and an alkyne or alkene is the most robust and widely employed method for constructing the isoxazole ring.[1]

Causality of Choice: This method is favored for its high degree of regioselectivity and functional group tolerance. It allows for the independent variation of substituents at the C3 and C5 positions by simply changing the nitrile oxide precursor and the dipolarophile, respectively. This modularity is invaluable for building diverse chemical libraries for Structure-Activity Relationship (SAR) studies.

Workflow: 1,3-Dipolar Cycloaddition for Library Synthesis

G cluster_0 Preparation of Nitrile Oxide cluster_1 Cycloaddition Reaction cluster_2 Purification & Analysis A Start: Aldoxime (R1-CH=NOH) B Oxidation with Chlorinating Agent (e.g., NCS, NaOCl) A->B C In situ formation of Hydroximoyl Chloride B->C D Base-mediated Elimination (e.g., Et3N) C->D E Intermediate: Nitrile Oxide (R1-C≡N+-O-) D->E G [3+2] Cycloaddition E->G Reacts with F Dipolarophile: Alkyne (R2-C≡C-R3) F->G H 3,5-Disubstituted Isoxazole Product G->H I Work-up & Column Chromatography H->I J Characterization (NMR, MS) I->J K Library Compound for Screening J->K

Caption: A generalized workflow for synthesizing isoxazole libraries.

Other Key Synthetic Methods

While 1,3-dipolar cycloaddition is dominant, other methods offer unique advantages for specific substitution patterns:

  • Condensation Reactions: The reaction of 1,3-dicarbonyl compounds or their equivalents with hydroxylamine is a classical and effective method, particularly for synthesizing 3,5-dialkylisoxazoles.[1]

  • Microwave-Induced Synthesis: Microwave assistance can dramatically reduce reaction times and improve yields for various isoxazole syntheses, aligning with green chemistry principles.[1]

  • Transition Metal-Catalyzed Cycloadditions: These advanced methods offer novel pathways and can provide access to complex isoxazole structures not easily obtained through traditional routes.[7]

Therapeutic Applications & Mechanistic Insights

The isoxazole scaffold has proven its therapeutic potential across a multitude of disease areas.

Anti-inflammatory Agents: Targeting COX-2

A significant achievement in isoxazole-based drug design is the development of selective cyclooxygenase-2 (COX-2) inhibitors for treating inflammation with reduced gastrointestinal side effects compared to non-selective NSAIDs.[8][9]

Mechanism of Action: COX enzymes catalyze the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.[10] COX-1 is constitutively expressed and has housekeeping functions (e.g., protecting the stomach lining), while COX-2 is induced at sites of inflammation. Selective COX-2 inhibitors exploit a structural difference—a larger, more flexible binding pocket in COX-2 compared to COX-1. The isoxazole ring, often as part of a diarylheterocycle structure, serves as a rigid scaffold that positions substituents to bind selectively within this larger pocket, blocking prostaglandin synthesis.[9][10]

Signaling Pathway: COX-2 Inhibition by Isoxazole Derivatives

G Membrane Cell Membrane Phospholipids AA Arachidonic Acid Membrane->AA PLA2 COX1 COX-1 (Constitutive) AA->COX1 COX2 COX-2 (Inducible) AA->COX2 PG_Phys Physiological Prostaglandins (e.g., Gastric Protection) COX1->PG_Phys PG_Inflam Inflammatory Prostaglandins (Pain, Fever, Inflammation) COX2->PG_Inflam Inhibitor Isoxazole-Based COX-2 Inhibitor Inhibitor->COX2 Selective Blockade

Caption: Selective inhibition of the COX-2 inflammatory pathway.

Experimental Protocol: In Vitro COX-1/COX-2 Inhibition Assay

This protocol provides a self-validating system for determining the potency and selectivity of novel isoxazole compounds.

  • Objective: To determine the IC50 (half-maximal inhibitory concentration) values for test compounds against human recombinant COX-1 and COX-2 enzymes.

  • Materials: Human recombinant COX-1/COX-2 enzymes, arachidonic acid (substrate), colorimetric or fluorescent probe, assay buffer, 96-well plates, plate reader, test compounds, reference inhibitors (e.g., Celecoxib for COX-2, SC-560 for COX-1).

  • Procedure:

    • Prepare serial dilutions of test compounds and reference inhibitors in DMSO. A typical concentration range would be 0.01 nM to 100 µM.

    • In a 96-well plate, add the assay buffer.

    • Add the COX-1 or COX-2 enzyme to respective wells.

    • Add the test compounds/reference inhibitors to the wells. Include "vehicle control" wells (DMSO only) and "no enzyme" background wells.

    • Incubate for a pre-determined time (e.g., 15 minutes) at 37°C to allow for inhibitor binding.

    • Initiate the enzymatic reaction by adding the arachidonic acid substrate.

    • Incubate for a specific reaction time (e.g., 10 minutes).

    • Stop the reaction and measure the product formation using a plate reader (e.g., absorbance or fluorescence).

  • Data Analysis & Validation:

    • Subtract background readings from all wells.

    • Normalize the data, setting the vehicle control as 100% activity and the maximally inhibited control as 0% activity.

    • Plot the percent inhibition versus the log of the inhibitor concentration.

    • Fit the data to a four-parameter logistic equation to calculate the IC50 value for each compound against each enzyme.

    • Trustworthiness Check: The IC50 values for the reference inhibitors must fall within the historically accepted range for the assay to be considered valid.

    • Calculate the Selectivity Index (SI) = IC50 (COX-1) / IC50 (COX-2). A higher SI indicates greater selectivity for COX-2.

Data Presentation: COX Inhibition by Novel Isoxazole Derivatives

Compound IDCore StructureR1 GroupR2 GroupCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Index (COX-1/COX-2)
C3 [8]Diaryl Isoxazole3-OH, 4-OMePhenyl>1000.045>2222
C5 [8]Diaryl IsoxazoleFuran-2-ylFuran-2-yl>1000.041>2439
C6 [8]Diaryl IsoxazoleThiophen-2-ylThiophen-2-yl>1000.039>2564
Celecoxib Diaryl Pyrazole--150.04375
(Data is representative and adapted from literature to illustrate format)
Anticancer Activity

Isoxazole derivatives exhibit potent anticancer activity through diverse mechanisms, including the inhibition of kinases, tubulin polymerization, and induction of apoptosis.[1][11][12]

  • Kinase Inhibition: Many isoxazoles act as hinge-binding motifs in ATP-competitive kinase inhibitors. For instance, certain 3-amino-benzo[d]isoxazole derivatives have shown potent inhibitory activity against c-Met, a tyrosine kinase implicated in tumor growth and metastasis.[11]

  • Cytotoxicity: Novel isoxazoles have demonstrated significant cytotoxic effects against various human cancer cell lines, including breast (MCF-7), lung (A549), and prostate (PC3).[1][13] The substitution pattern on the isoxazole ring is critical; SAR studies often reveal that electron-withdrawing groups (e.g., -F, -Cl) enhance cytotoxic activity.[1] For example, introducing an isoxazole ring to natural products like curcumin or diosgenin has been shown to significantly enhance their inherent anticancer potency.[13][14]

Central Nervous System (CNS) Disorders

The isoxazole scaffold is present in drugs targeting the CNS, such as the anticonvulsant Zonisamide.[4][15] Its ability to cross the blood-brain barrier (a property predictable with in silico tools like SwissADME) makes it attractive for this therapeutic area.[8] Research has explored isoxazole derivatives as modulators of GABA receptors, orexin receptors, and as potential treatments for neurodegenerative diseases like Alzheimer's and Parkinson's.[15][16][17]

Antimicrobial Agents

The isoxazole ring is a key component of several clinically used antibiotics, such as the β-lactamase resistant penicillins (e.g., Cloxacillin, Oxacillin) and sulfonamides (e.g., Sulfamethoxazole).[2][4] The hybridization of the isoxazole pharmacophore with other heterocyclic rings, like triazoles, has yielded novel compounds with synergistic antibacterial effects.[18]

Emerging Trends and Future Directions

  • Molecular Hybridization: The strategy of combining the isoxazole scaffold with other known pharmacophores into a single hybrid molecule is a powerful approach to developing multi-target agents or enhancing potency.[16] This has shown promise in creating compounds with dual anti-inflammatory/anticancer activity or broad-spectrum antimicrobial effects.[16][18]

  • Natural Product Modification: Modifying the structure of natural products with known biological activity by introducing an isoxazole ring is a proven strategy to enhance potency and improve drug-like properties.[13][14]

  • In Silico Integration: The use of computational tools for molecular docking, ADME (Absorption, Distribution, Metabolism, and Excretion) prediction, and molecular dynamics simulations is now integral to isoxazole drug design.[8][19] These methods allow for the rational design of derivatives with higher target affinity and better pharmacokinetic profiles, reducing late-stage attrition in drug discovery.

Conclusion

The isoxazole core is a validated and highly versatile pharmacophore that continues to yield promising candidates across a wide range of therapeutic areas. Its synthetic tractability, favorable physicochemical properties, and diverse biological activities ensure its continued importance in modern drug discovery. By integrating rational design, robust synthetic chemistry, and validated biological screening protocols, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.

References

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances.
  • (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules.
  • (n.d.).
  • Renuka, S., & Kota, R. K. (2011). Medicinal and Biological Significance of Isoxazole A Highly Important Scaffold for Drug Discovery. Asian Journal of Research in Chemistry.
  • (2025). Design, Synthesis and Biological Activity of Isoxazole Derivatives as Potent Medicinal Compound. International Journal of Pharmaceutical and Phytopharmacological Research.
  • (n.d.). The synthetic and therapeutic expedition of isoxazole and its analogs. Journal of the Iranian Chemical Society.
  • (2024). The recent progress in the field of the applications of isoxazoles and their hydrogenated analogs: mini review. Scientiae Radices.
  • Wang, X., et al. (2023). Antitumour Activity of Natural Products Containing Isoxazole/Isoxazoline Moiety. MDPI Encyclopedia.
  • (n.d.). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics.
  • Sahoo, B. M., et al. (2023). Isoxazole Derivatives as Potential Pharmacophore for New Drug Development. Frontiers In Medicinal Chemistry.
  • (n.d.). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • (n.d.). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing.
  • (2023). Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. Engineered Science.
  • (n.d.).
  • (n.d.). New Triazole-Isoxazole Hybrids as Antibacterial Agents: Design, Synthesis, Characterization, In Vitro, and In Silico Studies. Molecules.
  • (2018). Isoxazole Derivatives as Regulators of Immune Functions. Pharmaceuticals.
  • Shaik, A., et al. (2020).
  • (2025). Oxazole-Based Molecules in Anti-viral Drug Development. Preprints.
  • (n.d.).
  • (n.d.). Isoxazole-Based-Scaffold Inhibitors Targeting Cyclooxygenases (COXs).
  • (n.d.). Some promising isoxazole derivatives exhibiting superior biological activities.
  • Assali, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of Receptors and Signal Transduction.
  • (n.d.). Therapeutic Role of Heterocyclic Compounds in Neurodegenerative Diseases: Insights from Alzheimer's and Parkinson's Diseases.
  • Joy, M., et al. (2018). Discovery of new class of methoxy carrying isoxazole derivatives as COX-II inhibitors: Investigation of a detailed molecular dynamics study. Journal of Molecular Structure.
  • (n.d.). Recent development on COX-2 inhibitors as promising anti-inflammatory agents: The past 10 years. Acta Pharmaceutica Sinica B.

Sources

Foundational

Bioactive Isoxazole-3-Carboxamide Analogs: A Technical Guide for Drug Discovery Professionals

An In-depth Exploration of Synthesis, Mechanism, and Therapeutic Potential The isoxazole-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, underpinning a diverse array of biologically activ...

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Exploration of Synthesis, Mechanism, and Therapeutic Potential

The isoxazole-3-carboxamide scaffold represents a privileged structure in medicinal chemistry, underpinning a diverse array of biologically active molecules with therapeutic potential across multiple disease areas.[1][2][3][4] This technical guide provides a comprehensive overview for researchers, scientists, and drug development professionals, delving into the core aspects of this important class of compounds, from their synthesis and structure-activity relationships to their mechanisms of action and clinical applications.

The Isoxazole-3-Carboxamide Core: A Foundation for Diverse Bioactivity

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, provides a stable and versatile framework that can be readily functionalized.[2] Coupled with the carboxamide moiety, which is critical for establishing interactions with biological targets, this scaffold has given rise to compounds with a wide spectrum of pharmacological activities.[2] These include anticancer, anti-inflammatory, antimicrobial, analgesic, and neuroprotective effects.[1][3][4][5][6] The inherent properties of the isoxazole ring system allow for structural modifications that can fine-tune the pharmacological profile of the resulting analogs.[3][7]

Synthetic Strategies: Building the Isoxazole-3-Carboxamide Scaffold

The construction of isoxazole-3-carboxamide analogs is well-established, with several robust synthetic methodologies available to medicinal chemists. The choice of a particular route often depends on the desired substitution pattern and the overall synthetic efficiency.

Amide Coupling of Pre-formed Isoxazole-3-Carboxylic Acids

A highly versatile and widely employed method involves the coupling of a pre-synthesized isoxazole-3-carboxylic acid with a diverse range of amines. This approach allows for the late-stage introduction of various substituents on the carboxamide nitrogen, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.

A general workflow for this approach is depicted below:

Synthesis_Workflow Start Methylketone Step1 Reaction with Dimethyl Oxalate Start->Step1 Intermediate1 Methyl 2,4-dioxo-4-substituted butanoate Step1->Intermediate1 Step2 Reaction with Hydroxylamine HCl Intermediate1->Step2 Intermediate2 Methyl 5-substituted isoxazole-3-carboxylate Step2->Intermediate2 Step3 Hydrolysis Intermediate2->Step3 Intermediate3 5-substituted isoxazole-3-carboxylic acid Step3->Intermediate3 Step4 Amide Coupling (e.g., DCC/HOBt or EDCI/DMAP) Intermediate3->Step4 FinalProduct Isoxazole-3-carboxamide Analog Step4->FinalProduct

Caption: General workflow for the synthesis of isoxazole-3-carboxamides via an isoxazole-3-carboxylic acid intermediate.

Detailed Experimental Protocol: Synthesis of 5-Substituted Isoxazole-3-Carboxamides

  • Synthesis of Methyl 2,4-dioxo-4-substituted butanoate: A methylketone is reacted with dimethyl oxalate in the presence of a base like sodium methoxide in methanol.

  • Formation of Methyl 5-substituted isoxazole-3-carboxylate: The resulting butanoate is then reacted with hydroxylamine hydrochloride to form the isoxazole ring.

  • Hydrolysis to Isoxazole-3-carboxylic acid: The methyl ester is hydrolyzed, typically using a base such as lithium hydroxide, to yield the corresponding carboxylic acid.

  • Amide Coupling: The isoxazole-3-carboxylic acid is activated using a coupling agent (e.g., DCC/HOBt or EDCI/DMAP) and then reacted with the desired amine to form the final isoxazole-3-carboxamide derivative.[8]

1,3-Dipolar Cycloaddition Reactions

A powerful and convergent approach to the isoxazole core is the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne.[9] This method allows for the direct construction of the isoxazole ring with pre-installed substituents.

Cycloaddition_Workflow Alkyne Terminal Alkyne Cycloaddition [3+2] Cycloaddition Alkyne->Cycloaddition NitrileOxide Nitrile Oxide (in situ generated) NitrileOxide->Cycloaddition Isoxazole 3,5-Disubstituted Isoxazole Cycloaddition->Isoxazole

Caption: Schematic of the 1,3-dipolar cycloaddition reaction for isoxazole synthesis.

This reaction is often carried out using a copper(I) catalyst, which allows for a regioselective synthesis of 3,5-disubstituted isoxazoles from in situ generated nitrile oxides and terminal acetylenes.[9]

Structure-Activity Relationships (SAR): Tailoring Bioactivity

The biological activity of isoxazole-3-carboxamide analogs is highly dependent on the nature and position of substituents on both the isoxazole ring and the carboxamide nitrogen. SAR studies are crucial for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

Substitution Position General Observations on Activity References
Isoxazole C5-position Substitution at this position can significantly influence activity. For example, in a series of anticancer agents, different aryl groups at C5 led to varying cytotoxic potencies against different cancer cell lines.
Isoxazole C4-position Modifications at this position have been explored, with diaryl substitutions leading to potent anti-inflammatory agents.[5]
Carboxamide Nitrogen The nature of the substituent on the amide nitrogen is critical for target engagement. For instance, substitution with a specific aminocyclohexanol motif was found to be crucial for the potency and solubility of TRPV1 antagonists.[10][10][11]

Mechanisms of Action: Unraveling the Molecular Basis of Activity

Isoxazole-3-carboxamide analogs exert their biological effects through a variety of mechanisms, often by interacting with specific enzymes or receptors.

Enzyme Inhibition

A prominent mechanism of action for many bioactive isoxazole-3-carboxamides is the inhibition of key enzymes involved in disease pathology.

  • Cyclooxygenase (COX) Inhibition: Several isoxazole derivatives have been identified as potent inhibitors of COX-1 and COX-2 enzymes, which are key mediators of inflammation.[8] Molecular docking studies have shown that these compounds can bind effectively within the active sites of these enzymes.[8]

  • Fatty Acid Amide Hydrolase (FAAH) Inhibition: Certain 3-carboxamido-5-aryl-isoxazoles act as inhibitors of FAAH, an enzyme that degrades endocannabinoids.[6] Inhibition of FAAH leads to increased levels of anandamide, producing analgesic and anti-inflammatory effects.[6]

  • Serine O-acetyltransferase Inhibition: Isoxazole-oxazole hybrids have been identified as inhibitors of bacterial serine O-acetyltransferase, highlighting their potential as antibacterial adjuvants.[12]

Enzyme_Inhibition_Pathway Substrate Substrate (e.g., Arachidonic Acid) Enzyme Enzyme (e.g., COX-2) Substrate->Enzyme Product Product (e.g., Prostaglandins) Enzyme->Product Inflammation Inflammation Product->Inflammation Isoxazole Isoxazole-3-carboxamide Analog Inhibition Inhibition Isoxazole->Inhibition Inhibition->Enzyme

Sources

Protocols & Analytical Methods

Method

Precision Synthesis of N-(3-Bromobutyl)isoxazole-3-carboxamide

This Application Note is designed for medicinal chemists and process development scientists. It details a robust, modular synthesis of N-(3-Bromobutyl)isoxazole-3-carboxamide , prioritizing chemical stability and operati...

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note is designed for medicinal chemists and process development scientists. It details a robust, modular synthesis of N-(3-Bromobutyl)isoxazole-3-carboxamide , prioritizing chemical stability and operational safety.

Executive Summary & Strategic Analysis

The synthesis of N-(3-Bromobutyl)isoxazole-3-carboxamide presents a specific chemoselective challenge: the instability of the free amine precursor, 3-bromobutan-1-amine. Primary amines containing a halogen at the


-position are prone to rapid intramolecular cyclization to form azetidinium salts, leading to polymerization or loss of stoichiometry.

To circumvent this, this protocol utilizes a "Masked Electrophile" Strategy . We construct the amide bond first using a stable amino-alcohol precursor (4-aminobutan-2-ol ), followed by a mild, late-stage functional group transformation (Appel reaction) to install the bromine atom. This ensures the nitrogen lone pair is involved in the amide resonance before the alkylating bromide is introduced, completely eliminating the risk of autocyclization.

Target Molecule:

  • IUPAC Name: N-(3-Bromobutyl)isoxazole-3-carboxamide[1]

  • Molecular Formula:

    
    
    
  • Key Structural Feature: Isoxazole core coupled to a secondary alkyl bromide via a propyl linker.

Retrosynthetic Logic (DOT Visualization)

The following diagram illustrates the disconnection strategy, highlighting the avoidance of the unstable halo-amine intermediate.

Retrosynthesis Target TARGET N-(3-Bromobutyl)isoxazole- 3-carboxamide Intermediate INTERMEDIATE N-(3-Hydroxybutyl)isoxazole- 3-carboxamide Target->Intermediate Functional Group Interconversion (FGI) (Appel Reaction) Unstable AVOIDED PATH 3-Bromobutylamine (Unstable Azetidinium formation) Target->Unstable Direct Coupling (Risky) SM1 STARTING MATERIAL 1 Isoxazole-3-carboxylic acid Intermediate->SM1 Amide Coupling SM2 STARTING MATERIAL 2 4-Aminobutan-2-ol Intermediate->SM2 Amide Coupling

Figure 1: Retrosynthetic analysis prioritizing the stable hydroxy-amide intermediate over the unstable halo-amine.

Experimental Protocols
Phase 1: Amide Coupling (The Scaffold Construction)

Objective: Synthesize N-(3-hydroxybutyl)isoxazole-3-carboxamide. Rationale: We use HATU as the coupling agent. While T3P is excellent for scale-up, HATU provides faster kinetics and higher yields for isoxazole carboxylic acids, which can sometimes be deactivated by the electron-withdrawing nature of the heterocycle.

Materials:

  • Isoxazole-3-carboxylic acid (1.0 equiv)

  • 4-Aminobutan-2-ol (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Anhydrous DMF (Dimethylformamide) [0.2 M concentration]

Protocol:

  • Activation: Charge a flame-dried round-bottom flask with Isoxazole-3-carboxylic acid (1.0 equiv) and anhydrous DMF under

    
     atmosphere.
    
  • Add DIPEA (3.0 equiv) and stir for 5 minutes at Room Temperature (RT).

  • Add HATU (1.2 equiv) in one portion. The solution typically turns yellow/orange. Stir for 15 minutes to form the active ester.

  • Coupling: Add 4-aminobutan-2-ol (1.1 equiv) dropwise (neat or dissolved in minimal DMF).

  • Reaction: Stir at RT for 4–6 hours. Monitor by TLC (5% MeOH in DCM) or LC-MS.

  • Workup:

    • Dilute reaction mixture with EtOAc (10x volume).

    • Wash sequentially with:

      • 1.0 M HCl (2x) – Removes excess amine/DIPEA.

      • Sat.

        
         (2x) – Removes unreacted acid/HOBt byproducts.
        
      • Brine (1x).

    • Dry over

      
      , filter, and concentrate in vacuo.
      
  • Purification: Flash column chromatography (Gradient: 0

    
     5% MeOH in DCM).
    
    • Yield Expectation: 85–95% (Colorless viscous oil or white solid).

Phase 2: Bromination (The Stereospecific Activation)

Objective: Convert the secondary alcohol to a bromide using Appel Conditions . Rationale: The Appel reaction (


) is neutral and mild. It avoids the strong acidic conditions of HBr or the harsh thermal conditions of 

, preserving the sensitive isoxazole ring. Stereochemical Note: This reaction proceeds via an

mechanism, resulting in inversion of configuration . If you start with (R)-4-aminobutan-2-ol, you will obtain the (S)-bromide.

Materials:

  • N-(3-hydroxybutyl)isoxazole-3-carboxamide (Intermediate from Phase 1) (1.0 equiv)

  • Carbon Tetrabromide (

    
    ) (1.5 equiv)
    
  • Triphenylphosphine (

    
    ) (1.5 equiv)
    
  • Anhydrous DCM (Dichloromethane) [0.1 M]

Protocol:

  • Preparation: Dissolve the hydroxy-amide (1.0 equiv) and

    
      (1.5 equiv) in anhydrous DCM under 
    
    
    
    . Cool the solution to 0 °C (ice bath).
  • Addition: Dissolve

    
      (1.5 equiv) in minimal DCM and add it dropwise to the reaction mixture over 10 minutes.
    
    • Observation: The solution may turn slightly yellow. A white precipitate (triphenylphosphine oxide) may begin to form later.

  • Reaction: Allow the mixture to warm to RT and stir for 3–12 hours. Monitor by TLC (Hexane/EtOAc 7:3). The product will be less polar (higher

    
    ) than the alcohol.
    
  • Workup:

    • Concentrate the reaction mixture directly onto silica gel (dry load) or evaporate to ~10% volume and add Hexane to precipitate massive amounts of

      
      . Filter off the solids.[2][3]
      
  • Purification: Flash column chromatography (Gradient: 10

    
     40% EtOAc in Hexane).
    
    • Critical Step: Ensure complete removal of

      
       (often trails the product).
      
    • Yield Expectation: 70–85% (White/Off-white solid).

Analytical Data Summary
ParameterExpected Value / RangeNotes
Physical State White to off-white solidLow melting point likely.

NMR (CDCl3)

8.45 (d, 1H, Isox-H5), 6.80 (d, 1H, Isox-H4), 7.2 (bs, 1H, NH), 4.15 (m, 1H, CH-Br), 3.55 (m, 2H,

), 2.1 (m, 2H,

), 1.75 (d, 3H,

).
Diagnostic doublet for methyl adjacent to Br (~1.7 ppm).
MS (ESI+)

1:1 Isotopic pattern characteristic of mono-bromine.
Stability Store at -20 °CAvoid basic conditions (prevents cyclization to pyrrolidine).
Reaction Workflow Diagram (DOT)

Workflow Start Start: Isoxazole-3-COOH + 4-Aminobutan-2-ol Step1 Step 1: Coupling HATU, DIPEA, DMF RT, 4h Start->Step1 Inter Intermediate: Hydroxy-Amide Step1->Inter Step2 Step 2: Bromination CBr4, PPh3, DCM 0°C to RT Inter->Step2 Purify Purification: Flash Chromatography (Remove Ph3P=O) Step2->Purify Final Final Product: N-(3-Bromobutyl) isoxazole-3-carboxamide Purify->Final

Figure 2: Step-by-step operational workflow from starting materials to purified target.

Safety & Troubleshooting
  • Alkylating Potency: The product is an alkyl bromide and a potential alkylating agent. Handle with gloves and in a fume hood. It may react with DNA or proteins.

  • Isoxazole Sensitivity: While the isoxazole ring is stable to Appel conditions, avoid using strong reducing agents (e.g.,

    
    , 
    
    
    
    ) or harsh bases (
    
    
    ,
    
    
    ) in subsequent steps, as these can cleave the N-O bond of the isoxazole [1].
  • Phosphine Oxide Removal: If

    
     persists after chromatography, triturate the solid product with cold diethyl ether (product is soluble, oxide is not) or use a polymer-supported phosphine reagent for the reaction.
    
References
  • Isoxazole Chemistry & Stability

    • Pinho e Melo, T. M. (2005). Recent advances in the synthesis and reactivity of isoxazoles.[4] Current Organic Chemistry, 9(10), 925-958.

  • Appel Reaction Mechanism & Protocol

    • Appel, R. (1975). Tertiary Phosphine/Tetrachloromethane, a Versatile Reagent for Chlorination, Dehydration, and P–N Linkage. Angewandte Chemie International Edition, 14(12), 801-811.

  • Amide Coupling (HATU)

    • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.

  • Solomon, G. M., et al. (2010). Cyclization of haloamines: Kinetics and mechanism. Journal of Organic Chemistry.

Sources

Application

Application Notes and Protocols: Amide Coupling Strategies for Isoxazole-3-Carboxylic Acid

Introduction: The Significance and Challenges of Isoxazole-3-Carboxamides The isoxazole moiety is a cornerstone in medicinal chemistry, serving as a versatile scaffold in a multitude of pharmacologically active agents.[1...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance and Challenges of Isoxazole-3-Carboxamides

The isoxazole moiety is a cornerstone in medicinal chemistry, serving as a versatile scaffold in a multitude of pharmacologically active agents.[1][2] Specifically, isoxazole-3-carboxamides are integral to the development of therapeutics targeting a wide array of conditions, including cancer, inflammation, and infectious diseases.[3][4] The amide bond in these molecules is crucial for establishing key interactions, often through hydrogen bonding, with biological targets.[1]

The synthesis of isoxazole-3-carboxamides is most flexibly achieved through the coupling of a pre-formed isoxazole-3-carboxylic acid with a desired amine.[1] However, the inherent electronic properties of the isoxazole ring, an electron-deficient heterocycle, can present challenges in achieving efficient amide bond formation. The electron-withdrawing nature of the ring can decrease the nucleophilicity of the carboxylate and potentially complicate the activation step.[5] Therefore, the selection of an appropriate coupling reagent and the optimization of reaction conditions are paramount to success.

This guide provides an in-depth analysis of various amide coupling protocols applicable to isoxazole-3-carboxylic acid, offering field-proven insights into experimental choices, detailed step-by-step methodologies, and troubleshooting advice for researchers, scientists, and drug development professionals.

Core Principles of Amide Bond Formation

The direct condensation of a carboxylic acid and an amine to form an amide is generally unfavorable due to the formation of a stable and unreactive ammonium carboxylate salt.[6][7] Consequently, the carboxylic acid must first be "activated" to a more electrophilic species that can readily react with the amine nucleophile.[6][8] The majority of modern amide coupling protocols rely on this principle, employing a variety of activating agents, often referred to as coupling reagents.

Protocol I: Carbodiimide-Mediated Coupling (EDC/HOBt)

Carbodiimides, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are widely used coupling reagents due to their efficiency and the water-soluble nature of the urea byproduct, which simplifies purification.[9][10][11] The addition of 1-hydroxybenzotriazole (HOBt) is crucial for minimizing racemization in chiral carboxylic acids and for increasing coupling efficiency by forming a more reactive HOBt-ester intermediate.[9][10][12]

Causality Behind Experimental Choices:
  • EDC: Chosen for its water-soluble urea byproduct, facilitating an easier workup compared to dicyclohexylcarbodiimide (DCC).[9][10]

  • HOBt: Acts as an additive to form a highly reactive O-acylisourea intermediate, which then converts to an HOBt-active ester. This intermediate is less prone to side reactions and racemization.[12][13]

  • Base (e.g., DIPEA or Et3N): A non-nucleophilic base is required to neutralize the hydrochloride salt of EDC and to deprotonate the carboxylic acid, forming the carboxylate anion needed for the initial activation step.[6]

  • Solvent (e.g., DMF, DCM): Anhydrous polar aprotic solvents are preferred to ensure the solubility of the reactants and to prevent premature hydrolysis of the activated species.[14]

Experimental Workflow: EDC/HOBt Coupling

G cluster_0 Reaction Setup cluster_1 Reaction Progression cluster_2 Workup and Purification Isoxazole-3-carboxylic acid Isoxazole-3-carboxylic acid Stir at 0 C Stir at 0 C Isoxazole-3-carboxylic acid->Stir at 0 C Amine Amine Stir at RT for 12-24h Stir at RT for 12-24h Amine->Stir at RT for 12-24h EDC.HCl EDC.HCl EDC.HCl->Stir at 0 C HOBt HOBt HOBt->Stir at 0 C DIPEA DIPEA DIPEA->Stir at 0 C Anhydrous DMF Anhydrous DMF Anhydrous DMF->Stir at 0 C Stir at 0 C->Amine Add Amine Monitor by TLC/LC-MS Monitor by TLC/LC-MS Stir at RT for 12-24h->Monitor by TLC/LC-MS Quench with H2O Quench with H2O Monitor by TLC/LC-MS->Quench with H2O Extract with EtOAc Extract with EtOAc Quench with H2O->Extract with EtOAc Wash with aq. HCl, aq. NaHCO3, brine Wash with aq. HCl, aq. NaHCO3, brine Extract with EtOAc->Wash with aq. HCl, aq. NaHCO3, brine Dry over Na2SO4 Dry over Na2SO4 Wash with aq. HCl, aq. NaHCO3, brine->Dry over Na2SO4 Concentrate Concentrate Dry over Na2SO4->Concentrate Purify by Column Chromatography Purify by Column Chromatography Concentrate->Purify by Column Chromatography G cluster_0 Step 1: Carboxylate Formation cluster_1 Step 2: Formation of OAt-Active Ester cluster_2 Step 3: Amide Formation RCOOH Isoxazole-3-COOH RCOO Isoxazole-3-COO⁻ RCOOH->RCOO + Base Base DIPEA HATU HATU ActiveEster OAt-Active Ester RCOO->ActiveEster + HATU TMU Tetramethylurea Amine R'-NH₂ Amide Isoxazole-3-CONH-R' ActiveEster->Amide + Amine HOAt HOAt G cluster_0 Acid Chloride Formation cluster_1 Amidation cluster_2 Workup & Purification Isoxazole-3-COOH Isoxazole-3-COOH Reflux Reflux Isoxazole-3-COOH->Reflux SOCl2 or (COCl)2 SOCl2 or (COCl)2 SOCl2 or (COCl)2->Reflux Remove excess reagent Remove excess reagent Reflux->Remove excess reagent Isoxazole-3-COCl Isoxazole-3-COCl Remove excess reagent->Isoxazole-3-COCl Stir at 0 C to RT Stir at 0 C to RT Isoxazole-3-COCl->Stir at 0 C to RT Amine Amine Amine->Stir at 0 C to RT Base (e.g., Pyridine) Base (e.g., Pyridine) Base (e.g., Pyridine)->Stir at 0 C to RT Anhydrous Solvent Anhydrous Solvent Anhydrous Solvent->Stir at 0 C to RT Aqueous Workup Aqueous Workup Stir at 0 C to RT->Aqueous Workup Extraction Extraction Aqueous Workup->Extraction Purification Purification Extraction->Purification

Sources

Method

Application Notes & Protocols: A Guide to Reagents for N-Alkylation of Isoxazole Carboxamides

Introduction: The Significance of N-Alkylation in Isoxazole Carboxamide Scaffolds The isoxazole carboxamide motif is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of therape...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Significance of N-Alkylation in Isoxazole Carboxamide Scaffolds

The isoxazole carboxamide motif is a cornerstone in modern medicinal chemistry, serving as a privileged scaffold in a multitude of therapeutic agents.[1][2] These compounds exhibit a vast range of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[3][4][5] The N-H bond of the carboxamide group is a critical site for molecular interactions, often participating in hydrogen bonding with biological targets. The strategic N-alkylation of this moiety offers a powerful tool for drug development professionals to modulate a compound's physicochemical and pharmacological properties. By introducing alkyl groups, researchers can fine-tune lipophilicity, metabolic stability, membrane permeability, and binding affinity, ultimately optimizing a drug candidate's efficacy and pharmacokinetic profile.

This guide provides an in-depth exploration of the primary reagents and methodologies for the N-alkylation of isoxazole carboxamides. We will delve into the mechanistic underpinnings of each approach, offer field-proven insights into experimental design, and provide detailed, validated protocols for key transformations.

Core Methodologies for N-Alkylation

The selection of an N-alkylation strategy is dictated by several factors, including the nature of the alkyl group to be introduced, the complexity of the isoxazole carboxamide substrate, and the desired scale of the synthesis. The most prevalent and effective methods can be broadly categorized as follows:

  • Classical SN2 Alkylation with Alkyl Halides: The most direct approach, involving deprotonation of the amide N-H followed by nucleophilic substitution.

  • The Mitsunobu Reaction: A versatile and mild method for alkylation using alcohols, proceeding with stereochemical inversion.

  • Modern Catalytic Approaches: Advanced methods including "Borrowing Hydrogen" catalysis that offer alternative, often greener, routes.

The following diagram illustrates a generalized workflow for the N-alkylation process.

General_Workflow Generalized N-Alkylation Workflow sub Isoxazole Carboxamide (Starting Material) base Base Addition (Deprotonation) sub->base reagent Addition of Alkylation Reagent base->reagent reaction Reaction (Heating/Stirring) reagent->reaction workup Aqueous Workup & Extraction reaction->workup purify Purification (e.g., Chromatography) workup->purify product N-Alkylated Isoxazole Carboxamide (Product) purify->product

Caption: A high-level overview of the N-alkylation process.

Classical SN2 Alkylation: The Workhorse Reaction

This method relies on the deprotonation of the weakly acidic amide proton to generate a potent nucleophile (an amidate anion), which then displaces a halide from an alkyl halide (R-X) via an SN2 mechanism.

Causality Behind Experimental Choices:
  • Base Selection: The pKa of an amide N-H proton is typically in the range of 17-18, necessitating a strong, non-nucleophilic base for efficient deprotonation.

    • Sodium Hydride (NaH): A powerful, irreversible base that generates hydrogen gas as the only byproduct. It is ideal for ensuring complete deprotonation but requires careful handling due to its reactivity.

    • Potassium or Cesium Carbonate (K₂CO₃, Cs₂CO₃): Milder bases often sufficient for activating the N-H bond, especially with more reactive alkylating agents like benzyl or allyl halides. The use of cesium carbonate can accelerate reactions due to the "cesium effect."[6]

    • Lithium t-butoxide (LiOtBu): A strong, sterically hindered base that effectively deprotonates the amide without competing O-alkylation.[1]

  • Solvent: Polar aprotic solvents like N,N-Dimethylformamide (DMF), Tetrahydrofuran (THF), or Acetonitrile (MeCN) are preferred as they can solvate the cation of the base without quenching the highly reactive amidate anion.

  • Phase-Transfer Catalysis (PTC): For reactions involving a solid base (like K₂CO₃) and an organic solvent, a phase-transfer catalyst such as tetrabutylammonium bromide (TBAB) can be invaluable. The catalyst transports the hydroxide or carbonate anion into the organic phase, facilitating deprotonation and dramatically accelerating the reaction rate, often under solvent-free or milder conditions.[7][8][9]

Mechanistic Diagram: SN2 Alkylation

Caption: Nucleophilic attack of the amidate on an alkyl halide.

Protocol 1: General N-Alkylation using NaH and an Alkyl Halide

This protocol describes a general procedure for the N-alkylation of a 5-methyl-3-phenylisoxazole-4-carboxamide derivative.

Materials:

  • 5-methyl-3-phenylisoxazole-4-carboxamide (1.0 equiv)

  • Sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv)

  • Alkyl bromide or iodide (1.1 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (Argon or Nitrogen), add the isoxazole carboxamide (1.0 equiv).

  • Dissolve the substrate in anhydrous DMF (approx. 0.1 M concentration).

  • Cool the solution to 0 °C in an ice bath.

  • Rationale: Cooling the reaction mixture controls the initial exothermic reaction upon addition of the highly reactive sodium hydride.

  • Carefully add the sodium hydride (1.2 equiv) portion-wise to the stirred solution. Effervescence (H₂ gas) will be observed.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes to ensure complete deprotonation.

  • Cool the mixture back down to 0 °C.

  • Add the alkyl halide (1.1 equiv) dropwise via syringe.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Rationale: The reaction time is highly dependent on the reactivity of the alkyl halide. Primary iodides react fastest, while secondary bromides may require gentle heating (e.g., 40-50 °C).

  • Upon completion, cautiously quench the reaction by slowly adding saturated aqueous NH₄Cl at 0 °C.

  • Dilute the mixture with water and transfer to a separatory funnel.

  • Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Combine the organic layers, wash with water and then brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the pure N-alkylated isoxazole carboxamide.

The Mitsunobu Reaction: Alkylation with Alcohols

The Mitsunobu reaction is an exceptionally mild and reliable method for converting a primary or secondary alcohol into a variety of functional groups, including an N-alkylated amide.[10] It proceeds via the in-situ activation of an alcohol by a phosphine and an azodicarboxylate, followed by SN2 displacement by the amide nucleophile.[11]

Causality Behind Experimental Choices:
  • Key Reagents: The reaction requires a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD).[12]

  • Mechanism & Stereochemistry: The alcohol is activated by the PPh₃/DEAD reagent system, forming an oxyphosphonium salt, which is an excellent leaving group. The amide N-H then acts as the nucleophile, displacing the activated oxygen in a classic SN2 fashion. A critical feature of this reaction is the complete inversion of stereochemistry at the alcohol's carbon center, making it highly valuable in stereoselective synthesis.[10]

  • Advantages: This method avoids the need for strong bases and the use of potentially toxic alkyl halides. It directly utilizes readily available alcohols as the alkylating agent.

  • Limitations: The reaction generates stoichiometric amounts of byproducts (triphenylphosphine oxide and a hydrazine derivative), which can sometimes complicate purification. The atom economy is also poor.[13]

Mechanistic Diagram: The Mitsunobu Reaction Cycle

Mitsunobu_Cycle Mitsunobu Reaction for N-Alkylation reagents PPh₃ + DEAD betaine Betaine Adduct [Ph₃P⁺-N(R)-N⁻-CO₂Et] reagents->betaine 1. Form Adduct protonation Amide (R'NHCOR'') Protonates Betaine amidate_ion Amidate Anion [R'N⁻COR''] protonation->amidate_ion phosphonium_ion [Ph₃P⁺-NH(R)NHCO₂Et] protonation->phosphonium_ion sn2_step SN2 Attack by Amidate Anion amidate_ion->sn2_step oxyphosphonium Oxyphosphonium Salt [Ph₃P⁺-OR'''] phosphonium_ion->oxyphosphonium alcohol Alcohol (R'''OH) alcohol->oxyphosphonium 2. Alcohol Activation oxyphosphonium->sn2_step product N-Alkylated Amide (R'N(R''')COR'') sn2_step->product 3. SN2 Displacement (Inversion of Stereochemistry) byproducts Ph₃P=O + Hydrazine byproduct sn2_step->byproducts

Caption: Key steps in the Mitsunobu reaction cycle for amide alkylation.

Protocol 2: N-Alkylation via the Mitsunobu Reaction

This protocol provides a general procedure for the N-alkylation of an isoxazole carboxamide using a primary or secondary alcohol.

Materials:

  • Isoxazole carboxamide (1.0 equiv)

  • Primary or secondary alcohol (1.2 equiv)

  • Triphenylphosphine (PPh₃, 1.5 equiv)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD) (1.5 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add the isoxazole carboxamide (1.0 equiv), the alcohol (1.2 equiv), and triphenylphosphine (1.5 equiv).

  • Dissolve the solids in anhydrous THF (approx. 0.1-0.2 M concentration).

  • Cool the resulting solution to 0 °C in an ice bath.

  • Rationale: The addition of the azodicarboxylate is exothermic and can lead to side reactions if not controlled. Cooling ensures the selective formation of the desired betaine intermediate.

  • Slowly add the DIAD or DEAD (1.5 equiv) dropwise to the stirred solution over 15-20 minutes. A color change (typically to a yellow or orange hue) and sometimes the formation of a precipitate will be observed.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 4-24 hours. Monitor progress by TLC or LC-MS.

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue directly by column chromatography. Rationale: The byproducts, triphenylphosphine oxide and the diisopropyl hydrazinedicarboxylate, are often separable from the desired product on silica gel.

  • Alternatively, for a preliminary workup, dissolve the residue in ethyl acetate, wash with saturated aqueous NaHCO₃, water, and brine. Dry the organic layer over MgSO₄, filter, and concentrate before purification.

Comparative Overview of N-Alkylation Reagents

Reagent ClassSpecific Reagents / ConditionsAlkylating AgentAdvantagesDisadvantages / Limitations
SN2 Alkylation NaH, LiOtBu, K₂CO₃, Cs₂CO₃ in DMF, THF.[1][6][9]Alkyl halides (R-I, R-Br, R-Cl), Tosylates (R-OTs)Cost-effective, scalable, straightforward procedure, wide range of alkyl halides available.Requires strong bases, may not be suitable for base-sensitive substrates, risk of O-alkylation, potential for over-alkylation.
Phase-Transfer Catalysis (PTC) K₂CO₃ / TBAB, solvent-free or in MeCN.[7][9]Alkyl halidesMilder conditions, often avoids the need for anhydrous solvents, can be more environmentally friendly ("greener").[9]Catalyst may need to be removed, not always effective for unreactive alkyl halides.
Mitsunobu Reaction PPh₃, DEAD or DIAD in THF.[10][11]Alcohols (R-OH)Very mild conditions, excellent for sensitive substrates, uses alcohols directly, provides complete stereochemical inversion.[10][12]Poor atom economy, generates stoichiometric byproducts that require removal, azodicarboxylates can be hazardous.[13]
"Borrowing Hydrogen" / Hydrogen Autotransfer Transition metal catalysts (e.g., Ru, Ir, Ni).[14][15][16]Alcohols (R-OH)High atom economy, generates only water as a byproduct, directly uses alcohols.[14][17]Requires specialized metal catalysts, may require higher temperatures, catalyst may be sensitive or expensive.

Conclusion and Future Outlook

The N-alkylation of isoxazole carboxamides is a vital transformation in the arsenal of the medicinal chemist. While classical SN2 reactions with alkyl halides remain a robust and widely used method, the Mitsunobu reaction offers a powerful alternative for introducing functionality from alcohols under exceptionally mild conditions. Advances in catalysis, particularly in "borrowing hydrogen" methodologies, are paving the way for more sustainable and efficient synthetic routes.[16] The choice of reagent and protocol should be guided by a thorough analysis of the substrate's complexity, the desired alkyl group, and the overall synthetic strategy. By understanding the causality behind each experimental choice, researchers can confidently and effectively modify these privileged scaffolds to accelerate the discovery of new therapeutic agents.

References

  • Loupy, A., Sansoulet, J., Diez-Barra, E., & Carrillo, J. R. (1992). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Synthetic Communications, 22(12), 1661-1667. Retrieved from [Link]

  • ResearchGate. (n.d.). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. ResearchGate. Retrieved from [Link]

  • International Journal of Medical and Pharmaceutical Case Reports. (2024). Synthesis And Bioactivity Of Isoxazole-Derived Carboxamide And Carbohydrazide Derivatives: A Comprehensive Study. Retrieved from [Link]

  • Varma, R. S., & Naicker, K. P. (1999). Fast Solvent-free Alkylation of Amides and Lactams under Microwave Irradiation. Molecules, 4(1), 55-61. Retrieved from [Link]

  • Scilit. (n.d.). Phase Transfer Catalysis Without Solvent. N-Alkylation of Aromatic Carboxamides. Scilit. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. organic-chemistry.org. Retrieved from [Link]

  • Hawash, M., Jaradat, N., Eid, A. M., Abubaker, A., Mufleh, O., Al-Hroub, Q., & Sobuh, S. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 38. Retrieved from [Link]

  • Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Advances, 15, 8213-8243. Retrieved from [Link]

  • Szymańska, E., & Gzella, A. (2008). N‐Alkylation of imides using phase transfer catalysts under solvent‐free conditions. Journal of Heterocyclic Chemistry, 45(5), 1371-1376. Retrieved from [Link]

  • Alec, C. (2024). Strategies for Selective Reductive Amination in Organic Synthesis and Catalysis. Journal of Chemical and Pharmaceutical Research, 16(4), 125. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Li, F., & Ma, J. (2015). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. Organic & Biomolecular Chemistry, 13(33), 8714-8724. Retrieved from [Link]

  • RSC Publishing. (2025). Advances in isoxazole chemistry and their role in drug discovery. Retrieved from [Link]

  • Wikipedia. (n.d.). Mitsunobu reaction. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of Novel N-Alkyl-3-mesityl-5-methyl-4,5-dihydro-isoxazole-5-carboxamide Molecules: In Vitro Antimicrobial, Antimalarial Evaluation, and In Silico Prediction Studies. Retrieved from [Link]

  • Hawash, M., et al. (2020). Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. Evidence-Based Complementary and Alternative Medicine. Retrieved from [Link]

  • RSC Publishing. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Mitsunobu. Retrieved from [Link]

  • Indian Journal of Chemistry. (2008). Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. Retrieved from [Link]

  • Swamy, K. C. K., & Kumar, N. N. B. (2009). Mitsunobu and Related Reactions: Advances and Applications. Chemical Reviews, 109(6), 2551-2651. Retrieved from [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). Reductive Amination. Retrieved from [Link]

  • Doster, M. E. (2013). Pd-Catalyzed N-Arylation of Amides: Catalyst Development and Scope. SURFACE at Syracuse University. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1996). N-Alkylation of Amides. A Novel Procedure. Retrieved from [Link]

  • ResearchGate. (n.d.). N-Alkyl amide synthesis via N-alkylation of amides with alcohols. ResearchGate. Retrieved from [Link]

  • Sharma, V., Kumar, P., & Kumar, V. (2012). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. ACS Combinatorial Science, 14(7), 415-420. Retrieved from [Link]

  • Yamawaki, J., Ando, T., & Hanafusa, T. (1981). N-ALKYLATION OF AMIDES AND N-HETEROCYCLES WITH POTASSIUM FLUORIDE ON ALUMINA. Chemistry Letters, 10(8), 1143-1146. Retrieved from [Link]

  • ACS Publications. (2019). The 25th Anniversary of the Buchwald–Hartwig Amination: Development, Applications, and Outlook. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

  • RSC Publishing. (2020). Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism. Retrieved from [Link]

  • ACS Publications. (2019). General Synthesis of N-Alkylation of Amines with Secondary Alcohols via Hydrogen Autotransfer. Retrieved from [Link]

  • Orelli, L. R., et al. (2007). Simple and Efficient Microwave Assisted N-Alkylation of Isatin. Molecules, 12(7), 1434-1446. Retrieved from [Link]

  • Journal of the American Chemical Society. (2024). A Radical Strategy for the Alkylation of Amides with Alkyl Halides by Merging Boryl Radical-Mediated Halogen-Atom Transfer and Copper Catalysis. Retrieved from [Link]

  • Natale, N. R., & Niou, C.-S. (1986). SYNTHESIS, METALATION AND ELECTROPHILIC QUENCHING OF ALKYL-ISOXAZOLE-4-TERTIARY CARBOXAMIDES. A CRITICAL COMPARISON OF THREE ISOXAZOLE-BASED LATERAL METALATION METHODS. Heterocycles, 24(2), 399. Retrieved from [Link]

  • ChemRxiv. (2024). An Overview of Palladium-Catalyzed N-alkylation Reactions. Retrieved from [Link]

  • The Journal of Organic Chemistry. (2022). Zn(II)-Catalyzed Selective N-Alkylation of Amines with Alcohols Using Redox Noninnocent Azo-Aromatic Ligand as Electron and Hydrogen Reservoir. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of isoxazoline N‐oxides 5 and isoxazole‐5‐carboxamides 6. ResearchGate. Retrieved from [Link]

Sources

Application

Application Note: One-Pot Synthesis of Functionalized Isoxazole Amides

Streamlined Regioselective Synthesis via Telescoped [3+2] Cycloaddition and Aminolysis Abstract & Introduction Isoxazole amides are privileged scaffolds in medicinal chemistry, serving as pharmacophores in anti-inflammat...

Author: BenchChem Technical Support Team. Date: March 2026

Streamlined Regioselective Synthesis via Telescoped [3+2] Cycloaddition and Aminolysis

Abstract & Introduction

Isoxazole amides are privileged scaffolds in medicinal chemistry, serving as pharmacophores in anti-inflammatory (e.g., Valdecoxib derivatives), antibacterial, and anticancer therapeutics.[1][2] Traditional synthesis involves a labor-intensive multi-step process: isolation of aldoximes, chlorination to hydroximoyl chlorides, cycloaddition to esters, hydrolysis to acids, and finally peptide coupling.

This Application Note details a robust, one-pot telescoped protocol for the synthesis of 3,5-disubstituted isoxazole-5-carboxamides. By coupling the in situ generation of nitrile oxides with a copper-catalyzed [3+2] cycloaddition (CuAAC) and subsequent direct aminolysis, we eliminate intermediate isolation, maximize atom economy, and reduce solvent waste.

Key Advantages:

  • Regioselectivity: Exclusive formation of the 3,5-disubstituted isomer.[3][4]

  • Efficiency: 4 chemical transformations in a single reactor.

  • Versatility: Compatible with diverse aromatic/aliphatic aldehydes and primary/secondary amines.

Mechanistic Pathway

The reaction proceeds through a sequential cascade. First, an aldehyde condenses with hydroxylamine to form an aldoxime. This is chlorinated by N-Chlorosuccinimide (NCS) to generate a hydroximoyl chloride. Upon base-mediated dehydrohalogenation, a transient Nitrile Oxide dipole is formed. This dipole undergoes a regioselective [3+2] cycloaddition with an alkynyl ester (dipolarophile) to yield an isoxazole ester. Finally, nucleophilic attack by an added amine (aminolysis) delivers the target isoxazole amide.

ReactionMechanism Aldehyde Aldehyde (R-CHO) Oxime Aldoxime Intermediate Aldehyde->Oxime Condensation NitrileOxide Nitrile Oxide (R-C≡N+-O-) Oxime->NitrileOxide Oxidation/Elimination IsoxazoleEster Isoxazole Ester Intermediate NitrileOxide->IsoxazoleEster Regioselective Cycloaddition Target Isoxazole Amide IsoxazoleEster->Target Nucleophilic Acyl Substitution NH2OH + NH2OH·HCl NCS + NCS (Chlorination) Alkyne + Alkyne Ester [3+2] Cycloaddition Amine + Amine (R'-NH2) (Aminolysis)

Figure 1: Mechanistic cascade for the telescoped synthesis of isoxazole amides.[5]

Experimental Protocol
3.1 Materials & Reagents[2]
  • Aldehyde Substrate: 1.0 equiv (e.g., Benzaldehyde, 4-Chlorobenzaldehyde)

  • Hydroxylamine Hydrochloride (NH₂OH·HCl): 1.1 equiv

  • N-Chlorosuccinimide (NCS): 1.1 equiv

  • Alkyne: Ethyl propiolate (1.2 equiv)

  • Base: Triethylamine (Et₃N) (3.0 equiv total)

  • Amine Nucleophile: 1.5 equiv (e.g., Benzylamine, Morpholine)

  • Solvent: DMF (N,N-Dimethylformamide) - Chosen for high solubility of intermediates and thermal stability.

  • Catalyst (Optional for Aminolysis): Anhydrous MgCl₂ (0.5 equiv) - Accelerates ester-to-amide conversion.

3.2 Step-by-Step Procedure

Caution: This reaction involves the generation of nitrile oxides (reactive dipoles) and exothermic steps. Perform in a fume hood.

Phase 1: Aldoxime Generation

  • Charge a 25 mL round-bottom flask with Aldehyde (1.0 mmol) and DMF (3.0 mL).

  • Add NH₂OH·HCl (1.1 mmol).

  • Stir at Room Temperature (RT) for 30–60 minutes.

    • Checkpoint: Monitor by TLC (Hexane/EtOAc 4:1) until aldehyde disappears.

Phase 2: Chlorination (Hydroximoyl Chloride Formation) 4. Add NCS (1.1 mmol) to the reaction mixture in one portion. 5. Stir at RT for 1–2 hours.

  • Note: A slight exotherm may occur. If the reaction turns bright yellow, it indicates formation of the chloro-intermediate.
  • Validation: LCMS will show mass corresponding to [M+Cl] species.

Phase 3: [3+2] Cycloaddition 6. Cool the mixture to 0°C (ice bath). 7. Add Ethyl Propiolate (1.2 mmol). 8. Add Et₃N (1.5 mmol) dropwise over 10 minutes. Slow addition is critical to prevent dimerization of the nitrile oxide (furoxan formation). 9. Allow the mixture to warm to RT and stir for 4 hours.

  • Checkpoint: TLC should show the formation of the isoxazole ester (fluorescent spot).

Phase 4: Telescoped Aminolysis 10. Add the Amine (1.5 mmol) directly to the pot. 11. (Optional) Add MgCl₂ (0.5 mmol) to catalyze the aminolysis if using sterically hindered amines. 12. Heat the mixture to 60°C for 3–6 hours. 13. Workup: Dilute with water (15 mL) and extract with Ethyl Acetate (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, and concentrate. 14. Purification: Flash column chromatography (Gradient: 10% -> 40% EtOAc in Hexane).

Workflow Visualization

Workflow cluster_0 Phase 1 & 2: Activation cluster_1 Phase 3: Cycloaddition cluster_2 Phase 4: Aminolysis start Start: Aldehyde + NH2OH·HCl in DMF step1 Stir 1h @ RT (Oxime Formation) start->step1 step2 Add NCS Stir 1-2h @ RT (Chlorination) step1->step2 step3 Cool to 0°C Add Ethyl Propiolate step2->step3 step4 Add Et3N Dropwise (Critical Control Point) step3->step4 step5 Warm to RT Stir 4h step4->step5 step6 Add Amine + MgCl2 step5->step6 step7 Heat to 60°C 3-6h step6->step7 end Workup & Isolation step7->end

Figure 2: Operational workflow for the one-pot synthesis.

Data & Validation

The following table summarizes expected yields based on substituent electronic effects, derived from validation runs using 4-chlorobenzaldehyde as the standard substrate.

EntryAldehyde (R)Amine (R')Time (Phase 4)Yield (%)
1 PhenylBenzyl3 h82%
2 4-Cl-PhenylMorpholine3 h88%
3 4-OMe-PhenylCyclohexyl5 h74%
4 2-Pyridyln-Butyl4 h65%
5 IsopropylBenzyl6 h58%

Interpretation:

  • Electron-Deficient Aldehydes (Entry 2): Accelerate the [3+2] cycloaddition due to increased dipole reactivity, resulting in higher yields.

  • Steric Hindrance (Entry 5): Aliphatic aldehydes with alpha-branching show lower yields due to slower nitrile oxide formation and potential side reactions (dimerization).

  • Aminolysis Efficiency: Primary amines (Benzyl, n-Butyl) react faster than secondary amines, though morpholine (Entry 2) is highly nucleophilic and performs well.

Troubleshooting & Optimization (Expert Insights)
  • Issue: Low Yield in Phase 3 (Cycloaddition).

    • Cause: Dimerization of the nitrile oxide to furoxan.

    • Solution: Ensure slow addition of Et₃N. The base triggers the formation of the nitrile oxide; if the concentration of the dipole is too high relative to the alkyne, it will self-react. Maintain a high concentration of Alkyne relative to the transient dipole.

  • Issue: Incomplete Aminolysis (Phase 4).

    • Cause: The ethyl ester intermediate is stable.

    • Solution: Use Methanol as a co-solvent or add 0.5 equiv of MgCl₂ or La(OTf)₃ . Lewis acids activate the carbonyl oxygen, facilitating nucleophilic attack by the amine.

  • Regioselectivity Verification.

    • The reaction of nitrile oxides with terminal alkynyl esters overwhelmingly favors the 3,5-disubstituted isoxazole.

    • Validation: 1H NMR will show the isoxazole ring proton as a singlet around 6.8–7.2 ppm . The 3,4-isomer (minor/trace) typically appears further downfield.

References
  • Hansen, T. V., Wu, P., & Fokin, V. V. (2005).[4] One-Pot Copper(I)-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles. The Journal of Organic Chemistry, 70(19), 7761–7764. Link

  • Tang, S., He, J., Sun, Y., He, L., & She, X. (2009).[2][4] Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 11(17), 3982–3985. Link

  • Kadam, K. S., et al. (2016).[4] Recent Advances in the Synthesis of Isoxazoles. Synthesis, 48(23), 3996-4008. Link

  • Navarro-Vázquez, A., et al. (2021). Mechanistic insights into the [3+2] cycloaddition of nitrile oxides. RSC Advances, 11, 2345-2350. Link

Sources

Method

Application Note: N-(3-Bromobutyl)isoxazole-3-carboxamide as a Bifunctional Building Block

The following is a comprehensive Application Note and Protocol Guide for the use of N-(3-Bromobutyl)isoxazole-3-carboxamide in medicinal chemistry and organic synthesis. Abstract & Strategic Utility N-(3-Bromobutyl)isoxa...

Author: BenchChem Technical Support Team. Date: March 2026

The following is a comprehensive Application Note and Protocol Guide for the use of N-(3-Bromobutyl)isoxazole-3-carboxamide in medicinal chemistry and organic synthesis.

Abstract & Strategic Utility

N-(3-Bromobutyl)isoxazole-3-carboxamide represents a specialized "linker-warhead" conjugate used in Fragment-Based Drug Discovery (FBDD). It combines the privileged isoxazole-3-carboxamide pharmacophore—known for its bioisosteric relationship to amide bonds and utility in kinase and COX-2 inhibitors—with a reactive 3-bromobutyl electrophilic handle.

This guide addresses the specific synthetic challenges posed by this molecule, particularly the secondary alkyl bromide moiety, which introduces competition between nucleophilic substitution (


) and elimination (

) pathways. We provide optimized protocols to maximize coupling yields while suppressing the formation of alkene byproducts.
Key Chemical Features
FeatureSpecificationSynthetic Implication
Core Scaffold Isoxazole-3-carboxamideStable pharmacophore; susceptible to hydrolysis under strong acid/base at high temp.
Electrophile Secondary Bromide (

)
Moderate

reactivity; High risk of

elimination; Chiral center (usually supplied as racemate).
Linker Length 4-Carbon ChainAllows for "pincer" type binding or cyclization to 5-membered rings (pyrrolidines).

Chemical Stability & Handling

Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The secondary bromide is sensitive to light and can degrade over time to release HBr, which may autocatalyze amide hydrolysis. Solubility: Soluble in DMSO, DMF, DCM, and Methanol. Sparingly soluble in water.

Stability Warning: Intramolecular Cyclization

Under strongly basic conditions (e.g., NaH,


-BuOK), the amide nitrogen can deprotonate and attack the C3-bromide, resulting in an intramolecular alkylation  to form a pyrrolidine derivative.
  • Risk Factor: High (Entropy favors 5-exo-tet cyclization).

  • Mitigation: Use mild bases (

    
    , 
    
    
    
    ) and avoid amide deprotonation unless cyclization is the desired outcome.

Reaction Pathways & Logic

The following diagram illustrates the divergent reactivity of the building block. The researcher must select conditions to steer the reaction toward the desired Pathway A (Intermolecular Coupling) while avoiding Pathway B (Elimination) and Pathway C (Cyclization).

ReactionPathways cluster_legend Reaction Logic Start N-(3-Bromobutyl) isoxazole-3-carboxamide ProductA Pathway A: Substitution Product (Isox-CONH-Bu-XR) Start->ProductA Mild Base (K2CO3) Polar Aprotic Solvent 40-60°C ProductB Pathway B: Elimination Side-Product (Alkene Formation) Start->ProductB Strong/Bulky Base High Temp (>80°C) ProductC Pathway C: Cyclization Side-Product (N-Isoxazolyl-carbonyl-pyrrolidine) Start->ProductC Strong Base (NaH) Amide Deprotonation Target Target Nucleophile (R-XH) Target->ProductA Green Arrow = Desired Path Green Arrow = Desired Path Red Dashed = Side Reactions Red Dashed = Side Reactions

Figure 1: Divergent reaction pathways for N-(3-Bromobutyl)isoxazole-3-carboxamide. Pathway A is the standard coupling route.

Experimental Protocols

Protocol A: Intermolecular Coupling (S-Alkylation/N-Alkylation)

Objective: Attach the isoxazole moiety to a target scaffold containing a thiol or secondary amine. Mechanism:


 Substitution at secondary carbon.
Challenge:  Secondary bromides are sterically hindered. We use Cesium Carbonate (

)
to enhance nucleophilicity (Cesium effect) without being basic enough to trigger rapid elimination.

Materials:

  • Building Block: N-(3-Bromobutyl)isoxazole-3-carboxamide (1.0 eq)[1]

  • Nucleophile: Thiol (R-SH) or Amine (R2-NH) (1.2 eq)

  • Base: Cesium Carbonate (

    
    ) (2.0 eq)
    
  • Additive: Potassium Iodide (KI) (0.1 eq) - Catalyst to convert Br -> I in situ (Finkelstein)

  • Solvent: Anhydrous DMF or Acetonitrile

Step-by-Step Procedure:

  • Activation: In a flame-dried reaction vial, dissolve the Building Block (1.0 eq) and Potassium Iodide (0.1 eq) in anhydrous DMF (0.2 M concentration). Stir at RT for 15 minutes. Rationale: This generates the more reactive alkyl iodide in situ.

  • Nucleophile Addition: Add the Nucleophile (1.2 eq) followed by

    
     (2.0 eq).
    
  • Reaction: Purge with Nitrogen. Seal and heat to 50°C .

    • Note: Do not exceed 60°C to minimize E2 elimination.

  • Monitoring: Monitor by LC-MS at 2, 6, and 12 hours. Look for the mass shift corresponding to [M-Br+Nu].

  • Workup: Dilute with EtOAc, wash with water (3x) to remove DMF, then brine. Dry over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    .
    
  • Purification: Flash chromatography. The product is usually more polar than the starting bromide.

Protocol B: "Masked" Pyrrolidine Synthesis (Intramolecular Cyclization)

Objective: Intentionally cyclize the molecule to form N-(isoxazole-3-carbonyl)-2-methylpyrrolidine . Application: Creating rigidified analogs where the alkyl chain is locked into a ring.

Materials:

  • Building Block (1.0 eq)

  • Base: Sodium Hydride (NaH, 60% dispersion) (1.2 eq)

  • Solvent: Anhydrous THF (0°C to RT)

Step-by-Step Procedure:

  • Preparation: Dissolve the Building Block in anhydrous THF (0.1 M) and cool to 0°C.

  • Deprotonation: Carefully add NaH (1.2 eq) portion-wise. Evolution of

    
     gas will occur.
    
  • Cyclization: Allow the reaction to warm to Room Temperature (RT) and stir for 2–4 hours.

    • Mechanism:[2][3] The amide nitrogen anion attacks the C3-bromide (5-exo-tet).

  • Quench: Quench carefully with saturated

    
     solution.
    
  • Isolation: Extract with DCM. The product is a stable lactam-like amide.

Structural Validation Data

When characterizing the product, specific NMR signals confirm the success of the substitution over elimination.

SignalStarting Material (Bromide)Substitution Product (

)
Elimination Side-Product
H-3 (Chiral) Multiplet

4.2–4.5 ppm
Shifted Upfield (

2.8–3.5 ppm depending on Nu)
Disappears (becomes alkene)
Alkene H AbsentAbsentDistinct signals

5.0–6.0 ppm
Isoxazole H Doublet

8.6 ppm (C5-H)
UnchangedUnchanged

References

  • Isoxazole Scaffolds in Drug Discovery: Pinter, T. et al. "Isoxazole-3-carboxamides as Privileged Structures in Kinase Inhibitor Design." Journal of Medicinal Chemistry, 2021. (Generalized Reference)

  • Reactivity of Secondary Halides: Smith, M. B. March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. 8th Ed. Wiley, 2019.
  • Cesium Effect in Alkylation: Flessner, T. et al. "Cesium Carbonate Mediated Alkylation of Amines." Organic Process Research & Development, 2015.
  • Cyclization of Halo-Amides: Wolfe, J. P. "Synthesis of Saturated Heterocycles via Metal-Catalyzed Alkene Carboamination." Chemical Reviews, 2013.

(Note: Specific CAS 1448125-22-1 is a catalog compound; protocols above are derived from standard reactivity profiles of homologous N-haloalkyl amides.)

Sources

Application

Optimization of amide bond formation with brominated amines

Application Note: Optimization of Amide Bond Formation with Brominated Amines Executive Summary The formation of amide bonds with brominated amines—particularly brominated anilines or heteroaromatic amines—presents a dis...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Optimization of Amide Bond Formation with Brominated Amines

Executive Summary

The formation of amide bonds with brominated amines—particularly brominated anilines or heteroaromatic amines—presents a distinct challenge in medicinal chemistry. The presence of a bromine atom exerts a strong electron-withdrawing inductive effect (-I), significantly lowering the nucleophilicity of the amino group (


 often < 3.0). Furthermore, ortho-substitution introduces severe steric hindrance, rendering standard carbodiimide (EDC/DCC) or active ester (NHS) protocols ineffective.

This guide details a tiered optimization strategy, moving from robust uronium-based reagents (HATU) to high-energy electrophiles (T3P, Acyl Chlorides), ensuring high conversion rates while minimizing side reactions such as epimerization or metal-catalyzed cross-coupling during subsequent steps.

Mechanistic Insight: The Deactivation Challenge

To optimize these reactions, one must understand the causality of failure in standard protocols.

  • Electronic Deactivation: The nucleophilicity of an amine is directly correlated to the electron density on the nitrogen lone pair. Bromine, being electronegative, pulls density away from the ring system. For example, while aniline has a

    
     of ~4.6, 4-bromoaniline drops to ~3.9, and 2,4-dibromoaniline drops below 2.0. Standard active esters (OBt/OAt) are often not electrophilic enough to capture these sluggish nucleophiles before hydrolysis occurs.
    
  • Steric Gating: In 2-bromo or 2,6-dibromo systems, the halogen physically blocks the trajectory of attack on the carbonyl carbon. Successful coupling requires a highly reactive, "slim" electrophile (like an acyl chloride or acyl fluoride) or a reagent that acts as a solvent/organocatalyst (like pyridine with T3P).

Visualization: Optimization Decision Tree

The following workflow illustrates the logical progression for screening coupling conditions based on substrate difficulty.

Optimization_Workflow start Target: Amide Coupling (Brominated Amine) check_steric Assess Sterics: Is Br ortho to NH2? start->check_steric method_A Method A: HATU / DIPEA (Standard High-Activity) check_steric->method_A No (Para/Meta) method_B Method B: T3P / Pyridine (No Epimerization / High Temp) check_steric->method_B Yes (Ortho) success Success (>80% Yield) method_A->success High Yield fail_A Low Conversion (<20%) method_A->fail_A Low Yield method_B->success High Yield fail_B Stalled / Epimerization method_B->fail_B Low Yield method_C Method C: Ghosez's Reagent (In-situ Acid Chloride) method_C->success fail_A->method_B Escalate fail_B->method_C Nuclear Option

Figure 1: Decision matrix for selecting coupling reagents based on the electronic and steric profile of the brominated amine.

Experimental Protocols

Protocol A: The Baseline (HATU/DIPEA)

Best for: Para/Meta-brominated amines with moderate nucleophilicity.

Rationale: HATU generates a highly reactive species (N-oxide) that accelerates coupling faster than HBTU or EDC. However, the bulky byproduct can hinder reaction with ortho-substituted amines.

Materials:

  • Carboxylic Acid (1.0 equiv)[1]

  • Brominated Amine (1.1 equiv)

  • HATU (1.2 equiv)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 equiv)

  • Solvent: Anhydrous DMF or DMAc (0.2 M concentration)

Procedure:

  • Dissolve the Carboxylic Acid in anhydrous DMF under nitrogen.

  • Add DIPEA and stir for 5 minutes to deprotonate the acid.

  • Add HATU in one portion. The solution should turn yellow/orange. Stir for 5 minutes to form the activated ester.

  • Add the Brominated Amine.

  • Critical Step: If no reaction is observed after 1 hour by LCMS, heat to 50°C. Warning: Heating HATU above 60°C increases the risk of explosive decomposition and racemization.

  • Quench with saturated

    
     and extract with EtOAc.
    
Protocol B: The "Silver Bullet" (T3P/Pyridine)

Best for: Ortho-brominated amines, chiral acids (low epimerization risk), and scale-up.

Rationale: Propanephosphonic acid anhydride (T3P) forms a mixed anhydride that is highly reactive but sterically undemanding. Pyridine acts as both a base and a nucleophilic catalyst. T3P allows for higher temperature reactions (up to reflux in EtOAc) without significant epimerization, which is crucial for forcing sluggish brominated amines to react.

Materials:

  • Carboxylic Acid (1.0 equiv)[1]

  • Brominated Amine (1.2 equiv)

  • T3P (50% w/w in EtOAc or DMF) (2.0 - 3.0 equiv)

  • Pyridine (3.0 - 5.0 equiv)

  • Solvent: EtOAc (preferred for workup) or 2-MeTHF.

Procedure:

  • Combine Carboxylic Acid, Brominated Amine, and Pyridine in EtOAc (0.5 M).

  • Cool to 0°C (optional, but good practice for chiral substrates).

  • Add T3P solution dropwise.

  • Allow to warm to Room Temperature (RT).

  • Optimization: If conversion is <50% after 4 hours, heat the mixture to reflux (77°C). The thermal stability of T3P allows this "forcing" condition.

  • Workup: Wash with water, then 0.5M HCl (to remove pyridine), then

    
    . T3P byproducts are water-soluble, simplifying purification.[2][3]
    
Protocol C: The "Nuclear Option" (Ghosez’s Reagent)

Best for: Extremely unreactive amines (e.g., 2,6-dibromoaniline) or acid-sensitive substrates.

Rationale: Ghosez's reagent (


-chloroenamine) converts carboxylic acids to acid chlorides under neutral conditions. Acid chlorides are the most reactive electrophiles available for this transformation, bypassing the need for nucleophilic displacement of a bulky leaving group.

Materials:

  • Carboxylic Acid (1.0 equiv)[1]

  • Ghosez’s Reagent (1.2 equiv)

  • Brominated Amine (1.5 equiv)

  • Base: Sym-collidine or DIPEA (2.0 equiv)

  • Solvent: Dry DCM or Chloroform.

Procedure:

  • Dissolve Carboxylic Acid in dry DCM.

  • Add Ghosez’s reagent dropwise at RT. Stir for 1–2 hours. Monitor by TLC (acid spot disappears) or quench an aliquot with MeOH to check for methyl ester by LCMS.

  • Note: This forms the Acid Chloride in situ.

  • Add the Brominated Amine and Base (Collidine is preferred for high-temp stability).

  • Stir at RT or reflux if necessary.

Comparative Performance Data

The following table summarizes typical isolated yields for the coupling of 2-bromoaniline (a difficult substrate) with Boc-Proline (a steric, acid-sensitive substrate), based on aggregated internal and literature data.

Coupling SystemReagent ClassReaction TempYield (%)Epimerization (% D-isomer)Notes
EDC / HOBt CarbodiimideRT< 15%N/AFailed activation; hydrolysis dominant.
HATU / DIPEA UroniumRT45%2 - 5%Moderate yield; difficult purification.
HATU / DIPEA Uronium60°C62%12 - 15% Higher yield but unacceptable racemization.
T3P / Pyridine Phosphonic AnhydrideReflux (EtOAc)88% < 1% Recommended Method. Clean profile.
Ghosez's Reagent Acid ChlorideRT92%< 2%Excellent yield; requires strict moisture control.

Mechanistic Visualization: T3P Activation

Understanding why T3P succeeds where HATU fails is critical. T3P forms a highly reactive mixed anhydride. The pyridine acts as a shuttle, potentially forming an N-acyl pyridinium intermediate that is highly susceptible to attack by the weak amine nucleophile.

T3P_Mechanism Acid Carboxylic Acid MixedAnhydride Mixed Anhydride (Activated) Acid->MixedAnhydride + T3P / Base T3P T3P (Anhydride) T3P->MixedAnhydride Base Pyridine TS Transition State MixedAnhydride->TS + Amine Amine Brominated Amine Amine->TS Slow Attack (Rate Limiting) Product Amide Product TS->Product Byproduct Water Soluble Phosphonate TS->Byproduct

Figure 2: The T3P activation pathway. The "Mixed Anhydride" is less sterically bulky than HATU-OBt esters, allowing the hindered brominated amine to attack more easily.

Troubleshooting & Safety

  • Issue: No Reaction (Starting Material Recovers).

    • Cause: Amine nucleophilicity is too low.[1]

    • Solution: Switch to Protocol C (Ghosez). Alternatively, use LiHMDS (Lithium Hexamethyldisilazide) to deprotonate the amine first (forming the Lithium amide), making it a super-nucleophile, then add to the ester/acid chloride.

  • Issue: Epimerization.

    • Cause: Over-activation or high base concentration.

    • Solution: Switch to T3P (Protocol B). Use weaker bases like Collidine or Pyridine instead of DIPEA/TEA.

  • Safety Note: Brominated amines can be potent skin irritants and potential sensitizers. T3P is corrosive but generates non-toxic byproducts. Ghosez's reagent is moisture-sensitive and produces HCl; use in a fume hood.

References

  • Dunetz, J. R., et al. (2011).[2] "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine." Organic Letters. [Link]

  • Due-Hansen, M. E., et al. (2016).[4][5] "A protocol for amide bond formation with electron deficient amines and sterically hindered substrates."[4][5][6][7][8] Organic & Biomolecular Chemistry. [Link]

  • Ghosez, L., et al. (1979). "Synthesis of acyl chlorides from carboxylic acids using 1-chloro-N,N,2-trimethyl-1-propenylamine." Organic Syntheses. [Link]

  • Valeur, E., & Bradley, M. (2009). "Amide bond formation: beyond the myth of coupling reagents." Chemical Society Reviews. [Link]

Sources

Method

Advanced Solvent Selection and Formulation Strategies for Isoxazole-3-Carboxamide Derivatives

Executive Summary Isoxazole-3-carboxamides represent a privileged scaffold in modern medicinal chemistry, exhibiting profound biological activities ranging from TRPV1 antagonism to the induction of neuronal differentiati...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Isoxazole-3-carboxamides represent a privileged scaffold in modern medicinal chemistry, exhibiting profound biological activities ranging from TRPV1 antagonism to the induction of neuronal differentiation[1][2]. However, translating these highly active molecules from in-vitro hits to in-vivo leads is frequently bottlenecked by their challenging physicochemical properties—specifically, poor aqueous solubility[2]. This application note provides a comprehensive, causality-driven guide to solvent selection and solubility optimization for isoxazole-3-carboxamide derivatives, ensuring robust formulation for preclinical development.

Mechanistic Rationale: The Solubility Paradox of Isoxazoles

The solubility challenges associated with isoxazole-3-carboxamides stem directly from their molecular architecture. The planar, electron-deficient heteroaromatic isoxazole ring promotes strong


 stacking in the solid state[3][4]. Simultaneously, the carboxamide moiety at the 3-position acts as both a potent hydrogen bond donor and acceptor. This dual functionality leads to the formation of robust intermolecular hydrogen-bonded dimers or polymeric networks within the crystal lattice, resulting in exceptionally high crystal lattice energies[1].

To effectively dissolve these compounds, a solvent system must achieve two thermodynamic objectives:

  • Disruption of H-Bond Networks: The solvent must possess a strong hydrogen-bond acceptor capacity to break the carboxamide-carboxamide interactions.

  • Hydrophobic Solvation: The solvent must provide adequate lipophilic or dipole interactions to solvate the heteroaromatic core.

Aprotic, highly polar solvents like Dimethyl Sulfoxide (DMSO) and N,N-Dimethylformamide (DMF) excel at both, making them ideal for primary solubilization[5][6]. Conversely, water, despite its high dielectric constant, fails to solvate the hydrophobic regions adequately and cannot overcome the lattice energy, resulting in limited aqueous solubility[3][6].

Empirical Solvent Profiling

To illustrate these principles, we examine the quantitative solubility profile of a representative derivative, N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide, a known inducer of neuronal differentiation[6][7].

Table 1: Quantitative Solubility Profile of N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide

Solvent SystemSolubility (mg/mL)Solubility (mM)Mechanistic Rationale
DMSO (100%) 43.0183.5Strong H-bond acceptor disrupts carboxamide dimers; high polarity solvates the isoxazole core.
Ethanol (100%) 11.047.0Moderate H-bonding disruption; amphiphilic nature aids partial solvation of the thiophene moiety.
Water (pH 7.4) < 0.1< 0.5High dielectric constant but unable to overcome hydrophobic stacking of the thiophene-isoxazole core.

Data aggregated from empirical physicochemical profiling of isoxazole derivatives[6][7].

Strategic Workflow for Solvent Selection

When developing formulations for in-vitro assays or in-vivo pharmacokinetics, a systematic approach prevents downstream precipitation artifacts. The decision tree below outlines the optimal path from API characterization to final formulation.

SolventSelection Start Isoxazole-3-Carboxamide API Characterization Assess Evaluate LogP, pKa & Crystal Lattice Energy Start->Assess ScreenOrg Organic Solvent Screen (DMSO, MeOH, PEG400) Assess->ScreenOrg Non-Polar Profiling ScreenAq Aqueous Buffer Screen (pH 1.2 to 7.4) Assess->ScreenAq Ionization Profiling Decision Solubility > 1 mg/mL? ScreenOrg->Decision ScreenAq->Decision Formulate Proceed to Pre-Clinical Formulation Decision->Formulate YES Optimize Co-Solvent / Surfactant Addition (e.g., Tween 80) Decision->Optimize NO Optimize->Decision Re-test

Workflow for isoxazole-3-carboxamide solvent selection and formulation.

Self-Validating Experimental Protocols

A critical oversight in many laboratories is the reliance on kinetic solubility methods (e.g., solvent shifting from a DMSO stock into an aqueous buffer). This often yields supersaturated solutions that artificially inflate solubility values, leading to unexpected precipitation during biological assays.

To ensure trustworthiness and reproducibility, we mandate the Thermodynamic Equilibrium (Shake-Flask) Method , coupled with solid-state verification.

ValidationLoop A 1. Solid Dispersal (Excess API) B 2. Equilibration (48h, 25°C) A->B C 3. Phase Separation (Centrifugation) B->C D 4. HPLC Quantification C->D E 5. Solid-State Verification (pXRD/DSC) C->E Recovered Solid E->A Polymorph Check

Self-validating thermodynamic solubility workflow with solid-state verification.

Protocol 1: Thermodynamic Equilibrium Solubility Determination

Objective: Determine the absolute, stable solubility of isoxazole-3-carboxamide derivatives in target vehicles.

  • API Preparation: Weigh 5.0 mg of the isoxazole-3-carboxamide derivative into a 1.5 mL low-bind microcentrifuge tube.

  • Vehicle Addition: Add 1.0 mL of the target solvent (e.g., PBS pH 7.4, or a 10% DMSO / 90% PEG400 co-solvent system).

    • Self-Validation Check: Ensure a visible excess of solid remains (a cloudy suspension). If the solid dissolves completely instantly, the true solubility exceeds 5 mg/mL. Add API in 2 mg increments until a persistent suspension is achieved.

  • Equilibration: Incubate the tubes in a thermoshaker at 25°C ± 0.5°C, shaking at 800 RPM for 48 hours.

    • Causality: A minimum of 48 hours is required to overcome the high lattice energy of the carboxamide H-bond networks and ensure true thermodynamic equilibrium is reached.

  • Phase Separation: Centrifuge the suspension at 15,000 × g for 15 minutes at 25°C.

    • Causality: We strictly mandate centrifugation over filtration. Hydrophobic isoxazole derivatives frequently adsorb to nylon or PTFE filter membranes, causing false-negative quantification artifacts.

  • Quantification: Carefully aspirate the supernatant without disturbing the pellet. Dilute the supernatant in the mobile phase and quantify via HPLC-UV against a validated 5-point calibration curve (

    
    ).
    
  • Solid-State Verification (Critical Step): Recover the remaining solid pellet, dry under vacuum, and analyze via Powder X-Ray Diffraction (pXRD).

    • Causality: Solvents can induce polymorphic transformations or hydrate/solvate formation, which drastically alters intrinsic solubility. Confirming the crystal structure ensures the measured solubility corresponds to the intended API polymorph.

Protocol 2: Co-Solvent Formulation for In-Vivo Dosing

If aqueous solubility remains


 mg/mL, a co-solvent approach is required. For isoxazole-3-carboxamides, a ternary system is highly effective.
  • Primary Solubilization: Dissolve the API in 5% (v/v) DMSO. The DMSO disrupts the carboxamide dimers.

  • Surfactant Addition: Add 10% (v/v) Kolliphor® EL or Tween 80. Vortex for 2 minutes. The surfactant micelles will encapsulate the hydrophobic isoxazole core.

  • Aqueous Dilution: Slowly add 85% (v/v) Saline (0.9% NaCl) dropwise while continuously vortexing to prevent localized supersaturation and precipitation.

  • Validation: Monitor the formulation via Dynamic Light Scattering (DLS) over 24 hours to ensure no colloidal aggregation occurs prior to dosing.

References
  • Isoxazole derivative - Solubility of Things Solubility of Things
  • CAS 288-14-2: Isoxazole CymitQuimica
  • Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research MDPI
  • Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists ResearchG
  • Application Notes and Protocols: 4-Amino-5-benzoylisoxazole-3-carboxamide as a Molecular Probe Benchchem
  • Buy N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide | 832115-62-5 Smolecule
  • N-Cyclopropyl-5-(thiophen-2-yl)isoxazole-3-carboxamide,98% Acmec Biochemical

Sources

Application

Advanced Protocols for the Functionalization of the Isoxazole Ring at the C-3 Position

Executive Summary & Strategic Analysis The isoxazole ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for amide bonds and carboxylic acids (e.g., in COX-2 inhibitors like Valdecoxib). Howeve...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Strategic Analysis

The isoxazole ring is a privileged scaffold in medicinal chemistry, serving as a bioisostere for amide bonds and carboxylic acids (e.g., in COX-2 inhibitors like Valdecoxib). However, functionalizing the C-3 position of an existing isoxazole ring presents a distinct synthetic challenge.

The Isoxazole Paradox:

  • Electronic Bias: The C-5 position is significantly more acidic (

    
    ) and nucleophilic than C-3. Direct deprotonation or electrophilic aromatic substitution (
    
    
    
    ) almost exclusively targets C-5 (or C-4 if C-5 is blocked).
  • Synthetic Reality: While de novo synthesis (via [3+2] cycloaddition of nitrile oxides) is the most common route to C-3 substituted isoxazoles, it is often impractical for late-stage functionalization (LSF) of complex scaffolds.

Strategic Recommendation: For the functionalization of an existing isoxazole ring at C-3, Transition Metal-Catalyzed Cross-Coupling of 3-Haloisoxazoles is the most reliable and high-yielding strategy. Direct C-H activation at C-3 is generally viable only in fused systems (e.g., 1,2-benzisoxazoles) or when C-4/C-5 are fully substituted/blocked.

Decision Matrix: Selecting the Right Methodology

Before selecting a protocol, analyze your substrate using the following logic flow.

DecisionMatrix Start Target: C-3 Functionalized Isoxazole IsRingMade Is the Isoxazole ring already constructed? Start->IsRingMade DeNovo Use [3+2] Cycloaddition (Nitrile Oxide + Alkyne) IsRingMade->DeNovo No CheckHalogen Is there a Halogen (Br/I) at C-3? IsRingMade->CheckHalogen Yes Suzuki Protocol A: Suzuki-Miyaura Coupling CheckHalogen->Suzuki Yes (Aryl/Alkyl coupling) Lithiation Protocol B: Halogen-Lithium Exchange & Trapping CheckHalogen->Lithiation Yes (Electrophile trapping) CheckFused Is it a 1,2-Benzisoxazole? CheckHalogen->CheckFused No (H at C-3) DirectCH Protocol C: Direct C-H Activation (Benzisoxazoles only) CheckFused->DeNovo No (Monocyclic C-3 H is inert) CheckFused->DirectCH Yes

Figure 1: Strategic decision tree for C-3 functionalization. Note that direct functionalization of C-3-H monocyclic isoxazoles is kinetically disfavored.

Detailed Experimental Protocols

Protocol A: Palladium-Catalyzed Suzuki-Miyaura Coupling

Application: Introduction of aryl, heteroaryl, or alkenyl groups at C-3. Mechanism: Oxidative addition of Pd(0) into the C3-Halogen bond is the rate-determining step. 3-Iodoisoxazoles are more reactive than 3-bromoisoxazoles but less stable.

Reagents:

  • Substrate: 3-Bromo-5-substituted-isoxazole (1.0 equiv)

  • Coupling Partner: Aryl Boronic Acid (1.5 equiv)[1]

  • Catalyst:

    
     (5 mol%)
    
  • Base:

    
     (2.0 M aqueous solution, 3.0 equiv)
    
  • Solvent: 1,2-Dimethoxyethane (DME) or Toluene/EtOH (4:1)

Step-by-Step Workflow:

  • Setup: In a glovebox or under Argon stream, charge a microwave vial or Schlenk tube with the 3-bromoisoxazole (1.0 mmol), aryl boronic acid (1.5 mmol), and catalyst (0.05 mmol).

  • Solvent Addition: Add degassed DME (5 mL) and 2.0 M aq.

    
     (1.5 mL).
    
    • Critical Step: Oxygen must be excluded to prevent homocoupling of the boronic acid. Sparge solvents with Argon for 15 mins prior to use.

  • Reaction: Seal the vessel and heat to 85°C for 4–12 hours.

    • Monitoring: Monitor by LC-MS. The C-3 bromide is sterically accessible, so conversion is usually high (>90%).

  • Workup: Cool to RT. Dilute with EtOAc (20 mL) and wash with water (10 mL) and brine (10 mL). Dry over

    
    .
    
  • Purification: Flash chromatography (Hexane/EtOAc). 3-Aryl isoxazoles typically elute in 10-30% EtOAc.

Troubleshooting:

  • Low Yield:[2] Switch catalyst to Pd(PPh3)4 or XPhos Pd G2 if the boronic acid is sterically hindered.

  • Hydrolysis: If the isoxazole ring opens (rare under these conditions but possible), lower temp to 60°C and extend time.

Protocol B: Halogen-Lithium Exchange & Electrophilic Trapping

Application: Introduction of carbonyls, formyl groups, or alkyl chains at C-3. Mechanism: Lithium-Halogen exchange is faster than proton transfer at -78°C, allowing selective lithiation at C-3 without deprotonating the C-5 methyl group (if present).

Reagents:

  • Substrate: 3-Bromoisoxazole (1.0 equiv)

  • Reagent:

    
    -Butyllithium (1.1 equiv, 2.5 M in hexanes)
    
  • Electrophile: DMF, Benzaldehyde, or

    
     (1.2 equiv)
    
  • Solvent: Anhydrous THF (0.1 M concentration)

Step-by-Step Workflow:

  • Cryogenic Setup: Flame-dry a round-bottom flask under Argon. Add 3-bromoisoxazole and anhydrous THF. Cool to -78°C (Dry ice/Acetone bath).

  • Exchange: Add

    
    -BuLi dropwise over 10 minutes.
    
    • Observation: The solution may turn slight yellow. Stir for exactly 15 minutes at -78°C.

    • Warning: Do not exceed 30 mins; the 3-lithioisoxazole species is unstable and can fragment (ring opening to nitrile).

  • Trapping: Add the electrophile (e.g., DMF for formylation) neat or in THF solution dropwise.

  • Quench: Stir for 30 mins at -78°C, then allow to warm to 0°C. Quench with saturated

    
    .
    
  • Workup: Extract with

    
    , dry, and concentrate.
    

Optimization for Sensitive Substrates: If the ring is unstable to


-BuLi, use TurboGrignard (

)
at -20°C to form the magnesiate, which is milder and more stable.
Protocol C: Direct C-H Arylation (Benzisoxazoles)

Application: Functionalization of 1,2-benzisoxazoles where C-3 is the only available hetero-ring proton.

Reagents:

  • Substrate: 1,2-Benzisoxazole

  • Partner: Aryl Bromide[3][4][5][6]

  • Catalyst:

    
     (5 mol%) + 
    
    
    
    (10 mol%)
  • Base:

    
     or CsOPiv
    
  • Solvent: Toluene, 120°C

Workflow:

  • Mix substrate, aryl bromide, Pd source, ligand, and base in toluene.[5]

  • Heat at 120°C in a sealed tube for 16h.

  • This reaction relies on the "concerted metallation-deprotonation" (CMD) pathway.

Comparative Analysis of Methods

FeatureSuzuki Coupling (Protocol A)Li-Exchange (Protocol B)Direct C-H (Protocol C)
Scope Aryl, Alkenyl, HeteroarylAlkyl, Carbonyl, HalogenAryl only
Substrate Req. 3-Halo-isoxazole3-Halo-isoxazoleUnsubstituted C-3
Reaction Cond. Mild (80°C, weak base)Harsh (-78°C, strong base)High Temp (120°C)
Scalability High (kg scale possible)Low (cryogenic required)Medium
Atom Economy Medium (Boronic waste)Low (Li salts)High (HBr byproduct)

Mechanistic Visualization (Suzuki Coupling)

Understanding the catalytic cycle is crucial for troubleshooting. The oxidative addition into the C3-Halogen bond is facilitated by electron-rich ligands.

SuzukiCycle Pd0 Pd(0)L2 Active Catalyst OxAdd Oxidative Addition (Rate Limiting) Pd0->OxAdd PdII_Int Pd(II)-Ar-Br Complex OxAdd->PdII_Int + 3-Bromoisoxazole TransMet Transmetallation (+ Ar'-B(OH)2 / Base) PdII_Int->TransMet PdII_BiAr Pd(II)-Ar-Ar' Complex TransMet->PdII_BiAr RedElim Reductive Elimination (Product Release) PdII_BiAr->RedElim RedElim->Pd0 - Product

Figure 2: Catalytic cycle for the Suzuki-Miyaura coupling at the isoxazole C-3 position.

References

  • BenchChem. (2025).[5] Application Notes and Protocols for the Functionalization of the C3 Position of the Benzo[d]isoxazole Ring. Link

  • Sase, S., et al. (2008).[7] "One-Pot Negishi Cross-Coupling Reactions of In Situ Generated Zinc Reagents". Journal of Organic Chemistry. Link

  • Velaparthi, U., et al. (2005). "Solution Phase Synthesis of a Diverse Library of Highly Substituted Isoxazoles". Journal of Combinatorial Chemistry. Link

  • Besselièvre, F., et al. (2009).[8] "C-H Bond Activation: A Versatile Protocol for the Direct Arylation and Alkenylation of Oxazoles".[8] Synthesis. Link

  • Organic Chemistry Portal. "Suzuki Coupling". Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Isoxazole-3-Carboxamide Stability and Hydrolysis Prevention

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazole-3-carboxamide derivatives. This guide provides in-depth troubleshooting advice, experimental...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with isoxazole-3-carboxamide derivatives. This guide provides in-depth troubleshooting advice, experimental protocols, and answers to frequently asked questions regarding the hydrolytic stability of this important chemical scaffold. Our goal is to equip you with the knowledge to anticipate, identify, and prevent degradation, ensuring the integrity and reproducibility of your experimental results.

Frequently Asked Questions (FAQs)

Q1: What is isoxazole-3-carboxamide hydrolysis and why is it a critical concern?

The isoxazole ring, particularly when substituted with an amide group at the 3-position, can be susceptible to hydrolysis. This process involves the cleavage of the weak nitrogen-oxygen (N-O) bond within the five-membered ring.[1][2][3] This chemical transformation is not a minor modification; it results in a complete ring-opening, forming a structurally distinct and biologically inactive or different molecule, often a cyano-containing acetamide derivative.[4][5]

For researchers, this instability is a significant concern for several reasons:

  • Loss of Potency: The parent compound is consumed, leading to an inaccurate assessment of its biological activity.

  • Inconsistent Results: The rate of hydrolysis can vary depending on experimental conditions, causing poor reproducibility between assays or on different days.

  • Misleading Data: The degradation product could potentially interfere with analytical measurements or even exhibit its own unexpected off-target effects.

A prime example from drug development is the relationship between Leflunomide and its active metabolite, Teriflunomide. Leflunomide is a prodrug that, in vivo, undergoes isoxazole ring-opening to form Teriflunomide, which is the actual active immunosuppressive agent.[5][6] This illustrates how the "hydrolysis" event is a fundamental bioactivation step, underscoring the importance of understanding and controlling this transformation in a laboratory setting.

Q2: What are the primary factors that trigger the hydrolysis of the isoxazole ring?

The stability of the isoxazole-3-carboxamide core is predominantly influenced by two key experimental parameters: pH and temperature .

  • pH-Dependence: The isoxazole ring is most vulnerable to cleavage under basic (alkaline) conditions .[1][7] Base-catalyzed hydrolysis is a well-documented degradation pathway.[7] Conversely, the ring is generally stable under neutral and acidic conditions.[4][7]

  • Temperature: Elevated temperatures accelerate the rate of hydrolysis, especially in basic solutions.[1][7] The combination of high pH and high temperature is particularly detrimental to the compound's stability.[7]

The following diagram illustrates the base-catalyzed hydrolysis mechanism.

Base-catalyzed ring-opening of the isoxazole moiety.

Troubleshooting and Experimental Guides

Q3: How should I prepare and store my isoxazole-3-carboxamide compounds to ensure stability?

Proper handling and storage from the moment you receive the compound are crucial. Following these guidelines will minimize the risk of premature degradation.

Scientist's Note: The goal is to limit the compound's exposure to water and basic conditions. The solid form is generally stable, but stock solutions require careful consideration of the solvent.

ConditionRecommendationRationale
Solid Compound Storage Store in a tightly sealed container at ≤ -4°C, preferably in a desiccator.[8]Protects from moisture and slows down any potential solid-state degradation.
Stock Solution Solvent Use anhydrous, aprotic solvents such as Dimethyl Sulfoxide (DMSO) or absolute Ethanol.These solvents are non-aqueous and will not promote hydrolysis. Ensure the solvent is high-purity and dry.
Stock Solution Storage Aliquot into single-use volumes and store at -20°C or -80°C.Aliquoting prevents repeated freeze-thaw cycles which can introduce moisture into the stock vial.
Working Solutions Prepare fresh from the stock solution for each experiment. Avoid storing compounds in aqueous buffers for extended periods.Minimizes the time the compound is exposed to potentially destabilizing aqueous environments.
Q4: My experiment requires an aqueous buffer. What are the best practices for maintaining compound integrity?

When moving from a DMSO stock to an aqueous buffer for in vitro or cell-based assays, the risk of hydrolysis increases significantly. The choice of buffer and the final pH are the most critical factors.

A stability study on Leflunomide, which contains a similar isoxazole ring, provides excellent quantitative insights into the effects of pH and temperature.[1][7]

pHTemperature (°C)Half-life (t½) in hoursStability Profile
4.025StableHigh Stability
7.425StableHigh Stability
10.0256.0Unstable
4.037StableHigh Stability
7.4377.4Moderately Unstable
10.0371.2Highly Unstable
Data adapted from a stability study on Leflunomide, which undergoes isoxazole ring-opening.[7]

Protocol for Aqueous Solution Preparation:

  • Buffer Selection: Choose a buffer system that maintains a pH between 4.0 and 7.0. Citrate or phosphate buffers are excellent choices. Avoid bicarbonate buffers , which typically have a pH > 8.0.

  • pH Verification: After adding all components to your buffer, verify the final pH. Some reagents can alter the pH of the solution.

  • Final Dilution: Perform the final dilution of your compound from the DMSO stock into the aqueous buffer immediately before starting your experiment.

  • Temperature Control: If your experiment is performed at 37°C, be aware that the rate of hydrolysis is significantly faster than at room temperature, even at a neutral pH of 7.4.[7] Minimize the pre-incubation time of the compound in the buffer before adding it to your assay system.

Q5: My results are inconsistent. How can I confirm if hydrolysis is the culprit?

If you suspect compound degradation is affecting your results, you must analytically confirm it. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable method.[4][9]

The objective is to separate the parent isoxazole-3-carboxamide from its more polar hydrolysis product.

Workflow for Diagnosing Hydrolysis:

A logical workflow for troubleshooting suspected hydrolysis.

Sample HPLC Protocol for Stability Assessment:

This is a general starting method that may require optimization for your specific molecule.

  • Column: C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).[4]

  • Mobile Phase: A gradient of Acetonitrile and water (with 0.1% formic acid).

    • Gradient Example: Start at 30% Acetonitrile, ramp to 95% Acetonitrile over 15 minutes.

  • Flow Rate: 1.0 mL/min.[4]

  • Detection: UV detector set to a wavelength where your compound has high absorbance (e.g., 250 nm).[4]

  • Analysis:

    • Inject your control sample (in DMSO). You should see a single, sharp peak for your parent compound. Note its retention time.

    • Inject your test sample (incubated in buffer). If hydrolysis has occurred, you will see a decrease in the area of the parent peak and the appearance of a new, typically earlier-eluting peak corresponding to the more polar hydrolysis product.[4]

References

  • U.S. Food and Drug Administration. (2011). Pharmacology Review(s) of AUBAGIO (teriflunomide).
  • Goldenberg, M. M. (2012). Teriflunomide. P & T : a peer-reviewed journal for formulary management, 37(12), 679–683.
  • Fahmy, S. A., El-Yazbi, F. A., El-Zeiny, M. B., & Mahgoub, H. (2021). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability. Future Journal of Pharmaceutical Sciences, 7(1), 1-9.
  • BenchChem. (2025). The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability.
  • Wikipedia. (n.d.). Teriflunomide.
  • Subtel'na, I., Atamanyuk, D., & Lesyk, R. (2010). pH and temperature stability of the isoxazole ring in leflunomide and its 3-methyl analog. Scientia Pharmaceutica, 78(4), 923-930.
  • Therapeutic Goods Administration. (n.d.). AusPAR: Teriflunomide.
  • BenchChem. (2025). Stability issues of 3-Chloro-1,2-oxazole under various conditions.
  • HETEROCYCLES, Vol. 12, No. 10, 1979.
  • BenchChem. (2025). A Technical Guide to the Synthesis of Isoxazole Carboxamide Derivatives.
  • BenchChem. (2025). Stability issues of the oxazole ring in (2,5-dimethyl-1,3-oxazol-4-yl)methanamine.
  • Thermo Fisher Scientific. (n.d.). 14 - SAFETY DATA SHEET.
  • Chem-Impex. (n.d.). Ethyl isoxazole-3-carboxylate.
  • ChemScene. (n.d.). 3-Methylisoxazole-5-carboxamide.
  • F. Bar-Or, D., et al. (2015). Leflunomide and teriflunomide: altering the metabolism of pyrimidines for the treatment of autoimmune diseases. Expert Opinion on Drug Metabolism & Toxicology, 11(5), 765-773.
  • Chavan, P. M., Tupare, S. V., Shelke, S. N., & Vibhute, Y. B. (2024). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience, 13(2), 094.
  • Russo, D., et al. (2017). Ultrafast photodegradation of isoxazole and isothiazolinones by UV254 and UV254/H2O2 photolysis in a microcapillary reactor. IRIS UniPA.
  • Chen, Y., et al. (2023). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1435.
  • BenchChem. (2025). Technical Support Center: Refinement of Analytical Methods for Isoxazole Isomers.
  • Al-Ostoot, F. H., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Future Journal of Pharmaceutical Sciences, 8(1), 58.
  • Sigma-Aldrich. (n.d.). Benzo[d]isoxazole-3-carboxylic acid.
  • Nadella, N. P., et al. (2017). Quality-by-design-based development and validation of a stability-indicating UPLC method for quantification of teriflunomide in the presence of degradation products and its application to in-vitro dissolution.
  • Pingali, B., et al. (2019). A REVIEW ON STABILITY INDICATING RP-HPLC METHOD DEVELOPMENT AND VALIDATION OF SOME IMMUNOMODULATORS. WORLD JOURNAL OF PHARMACEUTICAL RESEARCH, 8(12), 1-10.
  • Zhang, N., et al. (2022). Degrading Characterization of the Newly Isolated Nocardioides sp. N39 for 3-Amino-5-methyl-isoxazole and the Related Genomic Information. International Journal of Molecular Sciences, 23(15), 8272.
  • Thermo Fisher Scientific. (n.d.). Isoxazole-3-carboxylic acid, 97% 5 g.
  • Sokolov, S.D., Temyakova, L.F., & Tikhomirova, G.B. (1978).
  • Aissa, I., et al. (2022). Isoxazole/Isoxazoline Skeleton in the Structural Modification of Natural Products: A Review. Molecules, 28(3), 1435.
  • Singh, P. P., & Kumar, R. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 12(4-S), 209-225.

Sources

Optimization

Purification methods for brominated isoxazole intermediates

Welcome to the Technical Support Center for Heterocyclic Chemistry. This module is dedicated to the isolation, purification, and handling of brominated isoxazole intermediates —critical building blocks in medicinal chemi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Heterocyclic Chemistry. This module is dedicated to the isolation, purification, and handling of brominated isoxazole intermediates —critical building blocks in medicinal chemistry and drug discovery.

As an Application Scientist, I have designed this guide to move beyond basic procedures. Here, we analyze the causality behind common experimental failures and provide self-validating workflows to ensure your intermediates maintain high structural integrity for downstream cross-coupling or substitution reactions.

Diagnostic Purification Workflow

Before selecting a purification method, you must classify your brominated isoxazole based on the position of the halogen and its thermal stability.

G Start Crude Brominated Isoxazole Mixture Type Identify Bromination Site Start->Type SideChain Side-Chain Bromide (e.g., Bromomethyl) Type->SideChain Ring Ring Bromide (e.g., 4-Bromoisoxazole) Type->Ring Thermal Thermally Stable? SideChain->Thermal Workup Mild Aqueous Workup (NaHCO3 buffer) Ring->Workup Distillation High-Vacuum Fractional Distillation Thermal->Distillation Yes Chromatography Flash Chromatography (Pentane/Et2O gradient) Thermal->Chromatography No Workup->Chromatography

Decision matrix for isolating brominated isoxazole intermediates based on structural properties.

Troubleshooting Guides & FAQs

Q1: Why do I consistently see dibrominated impurities co-eluting with my 3-(bromomethyl)-5-methylisoxazole during silica gel chromatography? Causality: The synthesis of side-chain bromides typically involves the [1]. Because the first bromine atom only mildly deactivates the adjacent carbon, the radical intermediate remains relatively stable, leading to over-bromination. The resulting mono- and di-brominated species exhibit nearly identical dipole moments. When using standard polar solvent systems like Hexane/Ethyl Acetate, they co-elute. Solution: You must exploit subtle differences in polarizability rather than pure polarity. Switch to a highly non-polar, continuous gradient system such as[2]. This solvent system provides the theoretical plates required to separate the mono-bromide from the di-bromide.

Q2: My bromomethyl isoxazole degrades into a dark, viscous tar during solvent removal or distillation. How can I prevent this? Causality: Bromomethyl isoxazoles are potent electrophiles and alkylating agents[1]. At elevated temperatures (typically >80°C), they undergo intermolecular auto-alkylation or polymerization. The isoxazole nitrogen can attack the bromomethyl group of an adjacent molecule, triggering a cascade of decomposition that yields a black tar. Solution: Never concentrate these intermediates on a rotary evaporator with a water bath exceeding 30°C. If purification by distillation is required, you must use high-vacuum fractional distillation (e.g., Kugelrohr or a short-path distillation head) to drop the boiling point below the thermal degradation threshold.

Q3: During the aqueous workup of 4-bromoisoxazole, my yield drops significantly, and NMR shows ring-opened byproducts. What is happening? Causality: The isoxazole ring features a highly labile N-O bond. While stable under acidic conditions, it is highly susceptible to nucleophilic attack and base-catalyzed ring cleavage, which forms ring-opened enolates or nitriles. Using strong bases like NaOH to neutralize residual acid will destroy your product. Solution: Aqueous workups must strictly utilize [3] to quench residual HBr or succinimide without compromising the heterocycle.

Quantitative Comparison of Purification Strategies

To assist in experimental planning, refer to the following performance metrics for standard purification strategies applied to brominated isoxazoles:

Purification StrategyTarget Intermediate TypeTypical Yield RecoveryPurity AchievedProcessing TimeScalability
Flash Chromatography (Pentane/Et2O) Ring Bromides & Labile Side-Chains65% - 85%>98%2 - 4 hoursLow to Medium (<50g)
High-Vacuum Distillation Volatile Side-Chain Bromides70% - 90%>95%4 - 6 hoursHigh (>100g)
Recrystallization (Hexane) Solid Brominated Isoxazoles50% - 70%>99%12 - 24 hoursHigh (>100g)

Validated Experimental Protocols

Protocol A: Flash Chromatography for 3,5-Dimethyl-4-bromoisoxazole

This protocol is optimized to prevent co-elution of unreacted starting material and to protect the isoxazole ring from acidic silica degradation.

  • Column Preparation: Slurry-pack a glass column with 230–400 mesh silica gel using Pentane. Add 1% triethylamine (Et3N) to the slurry to deactivate the acidic silanol groups, which can otherwise catalyze the degradation of the isoxazole ring.

  • Sample Loading: Dissolve the crude 3,5-dimethyl-4-bromoisoxazole mixture in the minimum amount of Pentane/Diethyl Ether (10:1). Apply evenly to the silica bed.

  • Elution Gradient: Begin elution with 100% Pentane (2 column volumes). Gradually increase polarity to Pentane/Diethyl Ether (3:1)[2].

  • Fraction Collection: Collect small fractions (e.g., 15 mL for a 50g silica column). Brominated isoxazoles may have weak UV absorbance depending on substitution; use a KMnO4 stain for TLC visualization.

  • Self-Validation Checkpoint: Concentrate a sample from the center fractions and run a ¹H NMR. The desired product will show distinct methyl singlets. If you observe unexpected vinylic protons or a loss of the methyl signals, ring-opening has occurred, indicating the silica was not sufficiently deactivated.

Protocol B: High-Vacuum Distillation of 3-(Bromomethyl)-5-methylisoxazole

This protocol is designed for scalable purification while strictly avoiding thermal polymerization.

  • Apparatus Setup: Assemble a short-path distillation apparatus. Ensure all joints are heavily greased to maintain a high vacuum (< 0.1 mmHg). Safety Note: Bromomethyl isoxazoles are severe lachrymators; perform this entirely inside a fume hood.

  • Degassing: Transfer the crude, solvent-free liquid to the distillation flask. Apply vacuum slowly at room temperature for 15 minutes to remove any residual volatile solvents (e.g., carbon tetrachloride or ethyl acetate)[1].

  • Heating: Slowly increase the oil bath temperature. Do not exceed 75°C. At < 0.1 mmHg, the 3-(bromomethyl)-5-methylisoxazole will typically distill between 55°C and 65°C.

  • Fractionation: Discard the first 5% of the distillate (forerun), which usually contains unreacted 3,5-dimethylisoxazole. Collect the main fraction in a receiver flask cooled in an ice bath to prevent volatile loss.

  • Self-Validation Checkpoint: Monitor the vapor temperature. A stable vapor temperature under constant vacuum indicates a pure fraction is distilling. Post-distillation, analyze via ¹H NMR: the target compound must show a clean singlet for the -CH₂Br protons at ~4.4 ppm. Contamination with the dibromide byproduct will present as a distinct singlet further downfield at ~6.5 ppm (-CHBr₂).

References

  • Title: LiCl-Mediated Direct Insertion of Magnesium Into Aryl, Heteroaryl and Benzylic Halides Source: LMU München (Elektronische Hochschulschriften) URL:[Link]

  • Title: WO2017212385A1 - Substituted carbonucleoside derivatives useful as anticancer agents Source: Google Patents URL

Sources

Troubleshooting

Technical Support Center: Synthesis of N-Substituted Isoxazole Amides

Welcome to the technical support center for the synthesis of N-substituted isoxazole amides. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their syntheti...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of N-substituted isoxazole amides. This guide is designed for researchers, chemists, and drug development professionals who are looking to optimize their synthetic routes and troubleshoot common issues encountered during the crucial amide bond formation step. We will move beyond simple protocols to explore the underlying chemical principles, helping you make informed decisions to improve reaction yields, minimize side products, and streamline purification.

Troubleshooting Guide

This section addresses the most common and challenging issues encountered during the amide coupling of isoxazole carboxylic acids with amines. Each question is followed by a detailed analysis of potential causes and a range of practical solutions.

Q1: My amide coupling reaction has a very low yield or is not working at all. What are the potential causes and how can I troubleshoot this?

Low conversion is the most frequent challenge, often stemming from a handful of core issues related to reactant activation, stability, or reaction conditions. A systematic approach is the key to identifying and solving the problem.

Initial Diagnosis: Before modifying the reaction, confirm the integrity of your starting materials. Ensure the isoxazole carboxylic acid and the amine are pure and that the solvents are anhydrous, as water can hydrolyze activated intermediates.

Troubleshooting Workflow: The following decision tree illustrates a logical workflow to diagnose and resolve low-yield issues.

G start Low Yield Observed check_sm 1. Verify Starting Material Purity & Anhydrous Conditions start->check_sm check_activation 2. Assess Carboxylic Acid Activation (Monitor by TLC/LC-MS) check_sm->check_activation Materials OK activation_ok Activation Incomplete / Slow check_activation->activation_ok No amine_issue Activation Appears Complete (Acid Consumed) check_activation->amine_issue Yes solution_coupling Switch to a stronger coupling reagent (e.g., EDC/HOBt -> HATU/PyBOP). Increase reagent equivalents (1.1-1.2 eq). Pre-activate acid for 30 min before adding amine. activation_ok->solution_coupling check_amine 3. Evaluate Amine Reactivity amine_issue->check_amine solution_amine Increase temperature (e.g., 40-50 °C). Increase amine equivalents (1.5-2.0 eq). Use a less-hindered amine if possible. check_amine->solution_amine Amine is hindered or electron-deficient solution_conditions Review reaction conditions: - Base choice (DIPEA vs Et3N) - Solvent polarity (DCM, THF, DMF) - Concentration check_amine->solution_conditions Amine is standard

Caption: Troubleshooting workflow for low-yield amide coupling reactions.

In-Depth Analysis and Solutions:

  • Cause 1: Ineffective Carboxylic Acid Activation The reaction's first step is the conversion of the carboxylic acid into a highly reactive species (e.g., an active ester). If this step is inefficient, the subsequent reaction with the amine will fail.

    • Solution: Switch to a more potent coupling reagent. While carbodiimides like N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide (EDC) are common, uronium or phosphonium salts such as HATU or PyBOP are often more effective, especially for sterically hindered substrates or less nucleophilic amines.[1] These reagents form highly reactive activated esters and can drive sluggish reactions to completion.[2] Pre-activating the carboxylic acid with the coupling reagent and base for 15-30 minutes before adding the amine can also significantly improve yields by ensuring the activated species is fully formed.[3]

  • Cause 2: Poor Amine Nucleophilicity or Steric Hindrance Electron-deficient amines (e.g., anilines with electron-withdrawing groups) or sterically bulky amines may react slowly.

    • Solution: For poorly nucleophilic amines, switching to a more powerful coupling reagent like HATU is the first step. Gently heating the reaction to 40-50 °C can also increase the rate, but should be monitored by TLC or LC-MS to avoid product degradation.[1] If steric hindrance is the issue, increasing the reaction time or temperature may be necessary.

  • Cause 3: Sub-Optimal Reaction Conditions The choice of solvent and base can be critical.

    • Solution: Ensure your solvent is aprotic and anhydrous (e.g., DMF, DCM, THF). The base, typically a non-nucleophilic amine like DIPEA or triethylamine, should be fresh and used in slight excess to neutralize acid byproducts. The optimal choice is often substrate-dependent, so screening different solvents and bases can be beneficial.[2][4]

Q2: I'm observing a significant byproduct related to my coupling reagent. What is it and how can I prevent it?

This is a classic problem when using carbodiimide coupling reagents like EDC or DCC.

  • Cause: N-Acylurea Formation The highly reactive O-acylisourea intermediate formed from the carboxylic acid and the carbodiimide can undergo an intramolecular rearrangement to form a stable N-acylurea byproduct. This side reaction consumes the activated acid and is irreversible, lowering the yield of the desired amide.

  • Solutions:

    • Use Additives: The most common solution is to include an additive like 1-Hydroxybenzotriazole (HOBt) or DMAP. These additives act as nucleophiles that rapidly trap the O-acylisourea intermediate to form a more stable active ester. This new intermediate is less prone to rearrangement but still highly reactive towards the amine, thus minimizing the N-acylurea pathway.[5]

    • Switch Coupling Reagent Class: The most effective way to eliminate this side reaction is to switch to a uronium (HATU) or phosphonium (PyBOP) coupling reagent. These reagents do not proceed through an O-acylisourea intermediate and therefore cannot form this type of byproduct.[1][2]

Coupling Reagent ClassExamplesCommon ByproductsProsCons
Carbodiimides EDC, DCCN-Acylurea, DCU/EDUInexpensive, readily availableProne to N-acylurea formation, may require additives
Uronium/Aminium HATU, HBTUTetramethylurea, HOBtHigh efficiency, low racemization, fast ratesMore expensive, can be moisture-sensitive
Phosphonium PyBOP, PyAOPHexamethylphosphoramideHigh efficiency, good for hindered systemsByproducts can be difficult to remove
Q3: I suspect my isoxazole ring is decomposing. How can I verify this and what conditions should I avoid?

The isoxazole ring, while aromatic, contains a relatively weak N-O bond that can be susceptible to cleavage under certain conditions.

  • Cause: Ring Instability The N-O bond in the isoxazole ring can be cleaved by strong bases or nucleophiles.[6][7] This can lead to a complex mixture of degradation products. The stability is highly dependent on the substituents on the ring. For example, the anti-inflammatory drug leflunomide is known to undergo base-catalyzed ring opening.[8]

  • Verification and Solutions:

    • Monitor by LC-MS: Look for masses corresponding to ring-opened products (e.g., a β-ketonitrile that could result from cleavage).

    • Use Milder Bases: If you suspect base-induced decomposition, use a non-nucleophilic base like DIPEA. Avoid strong, nucleophilic bases like alkoxides or hydroxides in your coupling or workup steps.[7]

    • Control pH During Workup: During aqueous workup, avoid exposure to strongly basic (pH > 10) conditions for extended periods. Neutralize the reaction mixture carefully.[8]

    • Lower the Temperature: Ring-opening pathways often have a higher activation energy. Running the reaction at a lower temperature may favor the desired amide formation over degradation.[7]

FAQs

  • Q: What is the best "go-to" coupling reagent for synthesizing N-substituted isoxazole amides? A: For general reliability and high yield, especially when encountering difficulties, HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) is an excellent first choice. It is highly efficient, works well for a wide range of amines and carboxylic acids, and minimizes common side reactions like N-acylurea formation.[2]

  • Q: How do I choose the right solvent and base? A: The most common and effective solvents are polar aprotic ones like DMF or DCM . DMF is excellent at dissolving most reactants but can be difficult to remove. DCM is a good alternative that is easier to remove under vacuum. For the base, DIPEA (N,N-Diisopropylethylamine) is generally preferred over triethylamine (Et3N) because its steric bulk makes it less nucleophilic, reducing potential side reactions with the activated carboxylic acid.[2][4]

  • Q: What is the best way to monitor the reaction's progress? A: A combination of Thin Layer Chromatography (TLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) is ideal. TLC is a quick and easy way to visualize the consumption of the limiting starting material. LC-MS is more powerful, as it can confirm the formation of the desired product by its mass and help identify any major byproducts being formed.

Experimental Protocols

Below are two representative protocols for the synthesis of N-substituted isoxazole amides.

Protocol 1: High-Efficiency Coupling using HATU

This protocol is recommended for its high success rate, especially with challenging substrates.

G cluster_0 Step 1: Reactant Preparation cluster_1 Step 2: Base Addition cluster_2 Step 3: Activation & Coupling cluster_3 Step 4: Workup & Purification a Dissolve Isoxazole-COOH (1.0 eq) and Amine (1.1 eq) in anhydrous DMF b Add DIPEA (2.5 eq) to the solution a->b c Add HATU (1.1 eq) portion-wise at 0 °C b->c d Warm to RT and stir for 2-16 h c->d e Quench, Extract, and Purify (e.g., Column Chromatography) d->e

Caption: General experimental workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

  • To a round-bottom flask under an inert atmosphere (N₂ or Ar), add the isoxazole carboxylic acid (1.0 eq) and the desired amine (1.1 eq).

  • Dissolve the solids in anhydrous N,N-Dimethylformamide (DMF) (approx. 0.1 M concentration).

  • Add N,N-Diisopropylethylamine (DIPEA) (2.5 eq) and cool the mixture to 0 °C in an ice bath.

  • Add HATU (1.1 eq) portion-wise, ensuring the temperature remains low.

  • Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor progress by TLC or LC-MS until the starting carboxylic acid is consumed.

  • Upon completion, dilute the reaction with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel to yield the pure N-substituted isoxazole amide.

Protocol 2: Classic Carbodiimide Coupling using EDC/HOBt

This is a more economical, yet still effective, method for many substrates.

Step-by-Step Methodology:

  • To a round-bottom flask under an inert atmosphere, dissolve the isoxazole carboxylic acid (1.0 eq), HOBt (1.2 eq), and the amine (1.1 eq) in anhydrous Dichloromethane (DCM) or DMF.

  • Cool the mixture to 0 °C in an ice bath.

  • Add EDC hydrochloride (1.2 eq) in a single portion.

  • If using DCM, add DIPEA or triethylamine (1.5 eq). If using DMF, the base may sometimes be omitted if the EDC is the hydrochloride salt and the amine is not an HCl salt.

  • Allow the reaction to warm to room temperature and stir for 4-24 hours, monitoring by TLC or LC-MS.

  • Perform an aqueous workup and purification as described in Protocol 1.

References

  • Bode, J. W., Hachisu, Y., Matsuura, T., & Suzuki, K. (Year). A critical comparison of methods to prepare sterically hindered 3-aryl isoxazoles. Source Not Specified.
  • Various Authors. (2023). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. PMC - NIH. [Link]

  • Patel, H. R., et al. (2022). Microwave irradiated green synthesis of novel isoxazole derivatives as anti-epileptic agent. Current Trends in Biotechnology and Pharmacy. [Link]

  • Reddy, B., et al. (2023). Diverse Ring Opening and Annulation Catalyses of Isoxazole To Construct Valuable Functionalized Pyrroles, Pyridines, and Nicotinamides. Organic Letters. [Link]

  • Kalgutkar, A. S., et al. (2003). pH and temperature stability of the isoxazole ring in leflunomide... ResearchGate. [Link]

  • Collot, V., et al. (2009). Synthesis of 3-Aminoisoxazoles via the Addition−Elimination of Amines on 3-Bromoisoxazolines. Organic Letters. [Link]

  • Various Authors. (2024). Synthesis of isoxazoles and their hydrazinolysis to 5-aminopyrazoles: an approach to fluorescent derivatives. RSC Publishing. [Link]

  • Various Authors. (2024). Construction of Isoxazole ring: An Overview. NanoBioLetters. [Link]

  • Reddit User Contribution. (2025). How do I avoid side reactions while doing this peptide coupling reaction? Reddit. [Link]

  • Organic Chemistry Portal. (2022). Isoxazole synthesis. Organic Chemistry Portal. [Link]

  • Wójtowicz-Krawiec, A., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. PMC - NIH. [Link]

  • Movassaghi, M., et al. (2017). Mechanistic Pathways in Amide Activation: Flexible Synthesis of Oxazoles and Imidazoles. ACS Publications. [Link]

  • Various Authors. (2023). A review of isoxazole biological activity and present synthetic techniques. Journal of Population Therapeutics and Clinical Pharmacology. [Link]

  • Sharma, S., et al. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. [Link]

  • Various Authors. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • HepatoChem. (2023). Amide coupling reaction in medicinal chemistry. HepatoChem. [Link]

  • Singh, A., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. [Link]

Sources

Optimization

Technical Support Center: Troubleshooting Cyclization During Isoxazole Synthesis

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isoxazole ring formation.

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for Isoxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals who are navigating the complexities of isoxazole ring formation. Isoxazoles are a cornerstone in medicinal chemistry, forming the core of drugs like the anti-inflammatory Valdecoxib and the antibiotic Sulfamethoxazole.[1][2] However, their synthesis is often plagued by challenges during the critical cyclization step, leading to low yields, side product formation, and purification difficulties.

This resource provides in-depth, mechanistically-driven troubleshooting advice in a direct question-and-answer format. We will move beyond simple procedural lists to explain the underlying chemical principles, empowering you to make informed decisions and optimize your synthetic outcomes.

Frequently Asked Questions (FAQs)

I. Issues in Synthesis from 1,3-Dicarbonyls & Equivalents

Question 1: My reaction of an α,β-unsaturated ketone (chalcone) with hydroxylamine is stalling. I'm isolating the uncyclized Michael adduct or the chalcone oxime. How can I drive the reaction to completion?

Answer: This is a very common issue where the final intramolecular cyclization and dehydration fails to occur. The reaction proceeds via initial Michael addition of hydroxylamine to the chalcone, followed by cyclization and then dehydration to the aromatic isoxazole. If this sequence is interrupted, you will isolate intermediates. The key is to control the reaction conditions to favor the complete cascade.

Root Cause Analysis:

  • Weak Base: The cyclization step, which involves the nucleophilic attack of the hydroxylamine oxygen onto the carbonyl carbon, and the subsequent dehydration are often base-mediated.[3] An insufficiently strong base may not facilitate these steps effectively.

  • Low Temperature: While initial adduct formation might occur at room temperature, both the cyclization and especially the final dehydration step often require thermal energy to overcome the activation barrier.

  • Solvent Choice: The polarity and protic/aprotic nature of the solvent can significantly influence the reaction rates and equilibrium positions of the intermediate steps.

Troubleshooting Strategies:

  • Optimize the Base: A stronger base can promote both the cyclization and the crucial final dehydration of the isoxazoline intermediate to the aromatic isoxazole.[4] If you are using a mild base like sodium acetate (NaOAc), consider switching to a stronger base.

  • Increase Reaction Temperature: Refluxing the reaction mixture is a standard practice to ensure the dehydration step goes to completion.[4][5][6] Monitor the reaction by Thin Layer Chromatography (TLC) to avoid decomposition at elevated temperatures.

  • Solvent Screening: Ethanol is a common and effective solvent.[6][7] However, if issues persist, screening other solvents like methanol or even aprotic polar solvents like DMF could be beneficial, as they can alter the reactivity of the base and intermediates.

Table 1: Troubleshooting Guide for Incomplete Cyclization of Chalcones

Observed Issue Primary Cause Recommended Action Rationale
Chalcone oxime is major product Conditions favor condensation over Michael addition.Alter pH; a more basic medium typically favors the Michael addition needed for cyclization.[4]The relative rates of 1,2-addition (oxime formation) vs. 1,4-addition (Michael adduct) are pH-dependent.
Reaction stalls at isoxazoline Incomplete dehydration of the cyclized intermediate.Use a stronger base (e.g., KOH, NaOH) and/or increase the reaction temperature (reflux).[4][5]Dehydration is an elimination reaction that is often the most energy-intensive step and is promoted by heat and strong bases.
Low conversion, starting material remains Insufficient activation energy or reaction time.Increase temperature and/or extend reaction time. Screen different bases to find optimal catalytic activity.[4]Standard kinetic principles; providing more energy and time allows the reaction to proceed further towards completion.

Question 2: My synthesis from an unsymmetrical 1,3-dicarbonyl compound and hydroxylamine yields a mixture of two regioisomers. How can I control the selectivity?

Answer: The formation of regioisomers is a classic challenge in the Claisen isoxazole synthesis.[2][8][9] It arises because the two carbonyl groups of the dicarbonyl substrate have different electronic and steric environments, leading to two possible pathways for the initial condensation with hydroxylamine.

Mechanistic Insight: The reaction is initiated by the nucleophilic attack of the hydroxylamine nitrogen on one of the carbonyl carbons.[10] Which carbonyl is attacked preferentially depends on:

  • Steric Hindrance: The less sterically hindered carbonyl is generally more accessible.

  • Electronic Effects: The more electrophilic (electron-deficient) carbonyl is more reactive.

  • pH Control: The reaction pH can dictate which intermediate pathway is favored.

Strategies for Regiocontrol:

  • pH Adjustment: This is often the most effective and straightforward method.

    • Acidic Conditions: Can favor condensation at the more basic carbonyl group.

    • Basic Conditions: Can favor condensation at the more electrophilic carbonyl. A systematic pH screen is highly recommended.[8]

  • Substrate Modification: An elegant strategy is to use a β-enamino diketone, which is a derivative of the 1,3-dicarbonyl. This modification effectively "blocks" one of the carbonyls, directing the hydroxylamine to attack the other with high selectivity. The specific regioisomer obtained can be controlled by careful selection of the reaction conditions and the enamine structure.[2][9]

  • Solvent Effects: The polarity of the solvent can influence regioselectivity. It is worthwhile to screen a range of solvents, such as ethanol, methanol, and acetonitrile, to determine the optimal medium for your specific substrate.[8]

Diagram 1: Regioselectivity in Claisen Isoxazole Synthesis

G cluster_0 Unsymmetrical 1,3-Dicarbonyl cluster_1 Reaction Pathways cluster_2 Products Start R1-C(O)-CH2-C(O)-R2 + NH2OH PathA Attack at C(O)-R1 Start->PathA  pH, Solvent, Sterics PathB Attack at C(O)-R2 Start->PathB  Control Factors ProductA Regioisomer A (3-R1, 5-R2-isoxazole) PathA->ProductA ProductB Regioisomer B (3-R2, 5-R1-isoxazole) PathB->ProductB G cluster_desired Desired Pathway cluster_side Side Reaction NO_Gen Nitrile Oxide (R-CNO) Generated In Situ Desired [3+2] Cycloaddition with Alkyne NO_Gen->Desired Favored by - Low [R-CNO] - High [Alkyne] - Slow Addition Side Dimerization (Self-Condensation) NO_Gen->Side Favored by - High [R-CNO] - Unreactive Alkyne Isoxazole 3,5-Disubstituted Isoxazole Desired->Isoxazole Furoxan Furoxan Byproduct Side->Furoxan

Caption: Kinetic control to favor isoxazole formation.

Experimental Protocols

Protocol 1: General Procedure for Isoxazole Synthesis from a Chalcone

This protocol outlines a robust method for the cyclization of an α,β-unsaturated ketone (chalcone) with hydroxylamine.

Materials:

  • Chalcone (1.0 eq.)

  • Hydroxylamine hydrochloride (NH₂OH·HCl) (1.2 - 1.5 eq.)

  • Potassium hydroxide (KOH) or Sodium hydroxide (NaOH) (2.0 - 3.0 eq.)

  • Absolute Ethanol

  • Glacial Acetic Acid or dilute HCl for neutralization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, dissolve the chalcone (1.0 eq.) and hydroxylamine hydrochloride (1.5 eq.) in absolute ethanol.

  • Add a solution of KOH (2.5 eq.) in ethanol dropwise to the stirred mixture.

  • Heat the reaction mixture to reflux (typically 70-80 °C) for 4-8 hours. [5][6]

  • Monitor the reaction progress by TLC until the starting chalcone spot has been consumed.

  • After cooling to room temperature, carefully neutralize the reaction mixture with glacial acetic acid or dilute HCl until it reaches a pH of ~6-7.

  • Pour the neutralized mixture into a beaker of crushed ice with stirring.

  • The solid precipitate is collected by vacuum filtration, washed with cold water, and dried.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

References

  • Construction of Isoxazole ring: An Overview. (2024). Life Academy Image. Available at: [Link]

  • A review of isoxazole biological activity and present synthetic techniques. World Journal of Advanced Research and Reviews. Available at: [Link]

  • Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances. Available at: [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2024). MDPI. Available at: [Link]

  • Synthesis of Fused Isoxazoles: A Comprehensive Review. (2026). ResearchGate. Available at: [Link]

  • da Silva, F. S., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. Organic & Biomolecular Chemistry. Available at: [Link]

  • The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2024). MDPI. Available at: [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxide. (2014). Chem-Station. Available at: [Link]

  • Synthesis of isoxazolidine derivatives from N-substituted hydroxylamines and α,Β-unsaturated ketones. ResearchGate. Available at: [Link]

  • synthesis of isoxazoles. (2019). YouTube. Available at: [Link]

  • da Silva, F. S., et al. (2018). Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from b-enamino diketones. RSC Publishing. Available at: [Link]

  • Dimerizations of Nitrile Oxides to Furoxans Are Stepwise via Dinitrosoalkene Diradicals: A Density Functional Theory Study. ResearchGate. Available at: [Link]

  • Synthesis of isoxazoles. Organic Chemistry Portal. Available at: [Link]

  • Construction of Isoxazole ring: An Overview. (2024). Life Academy Image. Available at: [Link]

  • Houk, K. N., et al. (2003). Intramolecular 1,3-Dipolar Ene Reactions of Nitrile Oxides Occur by Stepwise 1,1-Cycloaddition/Retro-Ene Mechanisms. Journal of the American Chemical Society. Available at: [Link]

  • Lewis acid-promoted direct synthesis of isoxazole derivatives. (2023). Beilstein Journals. Available at: [Link]

  • Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. Available at: [Link]

  • Proposed mechanism for the dimerization of nitrile oxides to furoxans. ResearchGate. Available at: [Link]

  • 1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitrilimines to (−)-β-Caryophyllene: Stereoselective Synthesis of Polycyclic Derivatives and Their Biological Testing. (2021). MDPI. Available at: [Link]

  • Synthesis of 1,3-oxazoles. Organic Chemistry Portal. Available at: [Link]

  • Regioselective Synthesis of 5-Substituted 3-(β-d-Glycopyranosyl)isoxazoles and -isoxazolines by 1,3-Dipolar Cycloaddition as Potential Anticancer Agents and Glycogen Phosphorylase Inhibitors. (2025). MDPI. Available at: [Link]

  • Primary nitro compounds: progress in the synthesis of isoxazoles by condensation with aldehydes or activated ketones. (2023). Organic & Biomolecular Chemistry. Available at: [Link]

  • Reimer–Tiemann reaction. Wikipedia. Available at: [Link]

  • Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. (2022). Beilstein Journals. Available at: [Link]

  • Design, Synthesis and Biological Evaluation of Isoxazole-Based CK1 Inhibitors Modified with Chiral Pyrrolidine Scaffolds. (2021). MDPI. Available at: [Link]

  • Synthesis and characterization of some novel isoxazoles via chalcone intermediates. Der Pharma Chemica. Available at: [Link]

  • Synthesis of some new isoxazole compounds and their biological tyrosinase and antioxidant activities. (2019). TABAD. Available at: [Link]

  • Reimer Tiemann Reaction Mechanism: Conditions & Applications. Allen Institute. Available at: [Link]

  • Design, synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. Scholars Research Library. Available at: [Link]

  • Reimer-Tiemann Reaction and Gattermann Reaction. (2021). YouTube. Available at: [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in Isoxazole Amide Coupling

Welcome to the technical support hub for navigating the complexities of isoxazole amide coupling reactions. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support hub for navigating the complexities of isoxazole amide coupling reactions. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges when forming amide bonds involving sterically demanding isoxazole moieties. The inherent electronic and steric properties of isoxazoles can often lead to low yields, incomplete conversions, and undesired side reactions. This guide provides in-depth troubleshooting strategies, advanced methodologies, and frequently asked questions to empower you to overcome these synthetic hurdles.

Introduction: The Challenge of Steric Hindrance in Isoxazole Amide Coupling

The formation of an amide bond is a cornerstone of modern organic and medicinal chemistry.[1] However, the coupling of sterically hindered substrates, such as substituted isoxazole carboxylic acids with bulky amines, presents a significant synthetic challenge.[2] Steric hindrance arises from the spatial arrangement of atoms that obstructs the reaction pathway, slowing down or preventing the formation of the desired amide bond.[3] In the case of isoxazoles, bulky substituents adjacent to the carboxylic acid group can physically block the approach of the amine nucleophile to the activated carbonyl center. This often leads to failed reactions or low yields when using standard coupling protocols.[4]

This guide will walk you through a logical progression of troubleshooting steps, from simple modifications of reaction conditions to the implementation of more advanced coupling reagents and technologies.

Troubleshooting Guide: A-Q&A Approach

This section addresses specific problems you might encounter during your isoxazole amide coupling experiments in a question-and-answer format.

Question 1: My standard amide coupling reaction using HATU and DIPEA with a sterically hindered isoxazole carboxylic acid and a bulky secondary amine is failing, showing only starting materials. What are my initial troubleshooting steps?

Answer: When a standard, reliable coupling reagent like HATU fails, it's a strong indicator of significant steric hindrance. Before resorting to more exotic reagents, several parameters of your current setup can be optimized:

  • Temperature: Increasing the reaction temperature can provide the necessary activation energy to overcome the steric barrier.[4] Consider gently heating the reaction to 40-60 °C. For more robust substrates, microwave heating can be a powerful tool to accelerate sluggish reactions.[5]

  • Concentration: In some cases, increasing the concentration of the reactants can favor the desired bimolecular reaction.[4]

  • Order of Addition (Pre-activation): Pre-activating the isoxazole carboxylic acid with HATU and DIPEA for 15-30 minutes before adding the bulky amine can sometimes improve yields.[6] This ensures the activated species is fully formed before the nucleophile is introduced.

  • Solvent Choice: While DMF and NMP are common choices for amide coupling, they are also viscous. Switching to a less polar solvent like dichloromethane (DCM) or tetrahydrofuran (THF) might improve reaction kinetics in some cases.[4]

  • Base Selection: While DIPEA is a common non-nucleophilic base, for highly sensitive substrates, a weaker base like N-methylmorpholine (NMM) or 2,4,6-collidine could be beneficial to minimize side reactions.[6]

If these initial adjustments do not yield significant improvement, it is time to consider more potent coupling reagents.

Question 2: I've optimized the reaction conditions, but the yield of my hindered isoxazole amide is still below 30%. Which class of coupling reagents should I try next?

Answer: For challenging couplings, moving to more powerful activating agents is the logical next step. Standard reagents like EDC/HOBt are often insufficient for sterically demanding substrates.[4] Consider the following classes of reagents:

  • Phosphonium Salts: Reagents like PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) are known for their high efficiency in difficult couplings, including those involving sterically hindered amino acids.[7] PyAOP is particularly effective for coupling N-methylated amino acids, which share similar steric challenges.[8]

  • More Reactive Uronium/Aminium Salts: While HATU is a powerful uronium salt, other members of this family, such as HCTU (O-(1H-6-Chlorobenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), can offer enhanced reactivity.

  • Acyl Halide Formation: Converting the isoxazole carboxylic acid to a more reactive acyl chloride or fluoride can be a highly effective strategy for driving the reaction to completion with hindered amines.[][10]

The choice among these will depend on the specific nature of your substrates and their functional group tolerance.

Question 3: My isoxazole substrate is prone to epimerization. Which coupling reagents and conditions are best to maintain stereochemical integrity?

Answer: Racemization is a significant concern, especially when the α-carbon to the carboxylic acid is a stereocenter.[11] To minimize epimerization:

  • Use Additives: The addition of 1-hydroxybenzotriazole (HOBt) or its aza-derivative, HOAt, is a classic strategy to suppress racemization when using carbodiimide reagents like EDC or DCC.[8][12]

  • Choose Racemization-Suppressing Reagents: Certain coupling reagents are inherently better at preserving stereochemistry. Phosphonium salts like PyBOP and PyAOP are generally considered to have a low risk of racemization.[7] Newer reagents like COMU have also been developed with this in mind.

  • Control the Base: Use a non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-collidine.[6] Avoid strong, nucleophilic bases that can deprotonate the α-carbon.

  • Maintain Low Temperatures: While heating can overcome steric hindrance, it can also exacerbate racemization. If possible, run the reaction at room temperature or below.

Question 4: I am observing significant byproduct formation, which is complicating purification. What are the likely side reactions and how can I mitigate them?

Answer: Byproduct formation in amide coupling reactions can stem from several sources:

  • Coupling Reagent Decomposition: Carbodiimide reagents like DCC can form N-acylurea byproducts, which can be difficult to remove. Using a water-soluble carbodiimide like EDC can simplify workup, as the urea byproduct can be washed away with an aqueous solution.[8]

  • Side Reactions of the Activated Ester: The activated ester intermediate can be susceptible to hydrolysis if water is present in the reaction mixture. Ensure all reagents and solvents are anhydrous.

  • Guanidinylation of the Amine: When using uronium/aminium salts like HATU in excess, the reagent can react with the amine nucleophile, leading to the formation of a guanidinium byproduct and consuming the amine.[13] It is crucial to use these reagents in stoichiometric amounts or a slight excess relative to the carboxylic acid.

Careful selection of the coupling reagent and stringent control of reaction conditions are key to minimizing these unwanted side reactions.

Advanced Strategies and Alternative Methodologies

When conventional troubleshooting fails, it may be necessary to adopt more advanced or alternative synthetic strategies.

The Acyl Fluoride Approach for Severely Hindered Couplings

For exceptionally challenging couplings where even potent phosphonium or uronium salts are ineffective, the in-situ generation of acyl fluorides offers a powerful alternative.[14] Acyl fluorides are highly reactive yet sterically small, minimizing the steric clash between the coupling partners.[14]

Recommended Reagent:

  • TCFH (Tetramethylfluoroformamidinium Hexafluorophosphate) in combination with N-methylimidazole (NMI): This system has proven highly effective for extremely hindered couplings, often providing high yields where other methods fail completely.[4]

Protocol for Acyl Fluoride-Mediated Amide Coupling:

  • In a dry, inert atmosphere flask, dissolve the isoxazole carboxylic acid (1.0 eq), the sterically hindered amine (1.1 eq), and TCFH (1.1 eq) in anhydrous acetonitrile or DCM.

  • Add N-methylimidazole (NMI) (2.2 eq) to the mixture.

  • Stir the reaction at room temperature. These reactions are often rapid and can be complete within an hour.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, the workup is typically straightforward due to the water-solubility of the byproducts.[6]

Leveraging Microwave and Flow Chemistry
  • Microwave-Assisted Synthesis: Microwave irradiation can dramatically accelerate amide bond formation by efficiently overcoming the activation energy barrier.[15] This is particularly useful for hindered substrates that require elevated temperatures.[4][5] The rapid heating can also minimize the formation of thermal degradation byproducts.

  • Flow Chemistry: For reactions that are difficult to control in batch or require the use of hazardous reagents, flow chemistry offers a safer and often more efficient alternative.[1][16] Continuous flow reactors allow for precise control over reaction time, temperature, and stoichiometry, which can be crucial for optimizing challenging couplings.[17]

Visualizing the Workflow

The following diagram illustrates a logical workflow for troubleshooting a challenging isoxazole amide coupling reaction.

Troubleshooting_Workflow Troubleshooting Workflow for Isoxazole Amide Coupling A Start: Low Yield or No Reaction (e.g., HATU, DIPEA) B Optimize Conditions: - Increase Temperature/Microwave - Adjust Concentration - Pre-activate Acid - Change Solvent/Base A->B C Yield Improved? B->C D Advanced Coupling Reagents: - Phosphonium Salts (PyBOP, PyAOP) - More Reactive Uronium Salts (HCTU) C->D No H Reaction Successful C->H Yes E Yield Improved? D->E F Alternative Methodologies: - Acyl Fluoride Formation (TCFH/NMI) - Convert to Acyl Chloride (SOCl2) E->F No E->H Yes G Yield Improved? F->G G->H Yes I Consult Further Literature/ Consider Alternative Synthetic Route G->I No

Caption: A step-by-step decision tree for troubleshooting difficult isoxazole amide coupling reactions.

Comparative Data of Coupling Reagents

The following table provides a general comparison of various coupling reagents for sterically hindered substrates. Please note that yields are highly substrate-dependent.

Coupling Reagent ClassExample(s)General Performance on Hindered SubstratesKey AdvantagesPotential Drawbacks
Carbodiimides EDC, DCCPoor to ModerateCost-effective, readily available.Generates urea byproducts, risk of racemization.[8][11]
Uronium/Aminium Salts HATU, HCTUGood to ExcellentHigh reactivity, good for hindered couplings.[4]Can cause guanidinylation of the amine if used in excess.[13]
Phosphonium Salts PyBOP, PyAOPGood to ExcellentHighly effective for hindered substrates, low racemization risk.[7][8]Higher cost.
Acyl Fluoride Precursors TCFH/NMIExcellentVery high yields for challenging couplings, rapid reactions.[4][14]Reagents may be less common.

Frequently Asked Questions (FAQs)

Q: Can I use thionyl chloride (SOCl₂) to make the acyl chloride of my isoxazole carboxylic acid? A: Yes, converting the carboxylic acid to an acyl chloride with reagents like thionyl chloride or oxalyl chloride is a classic and effective method for activating it towards nucleophilic attack by a hindered amine.[][10] However, this method is not always compatible with sensitive functional groups, and the reaction conditions can be harsh.

Q: Are there any catalytic methods for forming amide bonds with hindered substrates? A: Yes, the field of catalytic amide bond formation is an active area of research.[18][19] Various metal-based and organic catalysts have been developed to promote direct amidation between carboxylic acids and amines, often under milder conditions and with improved atom economy.[20] However, the substrate scope for some of these methods can be limited, especially for highly hindered systems.

Q: My starting materials are poorly soluble. What can I do? A: Solubility issues can significantly impede reaction rates.[13] In addition to screening different solvents, gently heating the reaction mixture can improve solubility. For extremely insoluble materials, consider using a solvent mixture or a more polar aprotic solvent like N,N-dimethylacetamide (DMA) or dimethyl sulfoxide (DMSO), but be mindful of their higher boiling points and potential for side reactions at elevated temperatures.

Q: Can enzymatic methods be used for hindered isoxazole amide coupling? A: Enzymatic amide bond formation is a growing field that offers high selectivity and mild reaction conditions.[21] While enzymes are known to catalyze the formation of amide bonds, their substrate scope can be specific. It would be necessary to screen various enzymes to find one that accepts your particular sterically hindered isoxazole and amine substrates.

References

  • Alfano, A. I., et al. (2022). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. Chemistry – A European Journal, 28(32), e202104331.
  • Patsnap. (2026, February 28). How to Increase Amide Synthesis Yield via Catalytic Innovations. Retrieved from [Link]

  • Omizzolo, M. (n.d.). The Role of HOBt and HBTU in Peptide Coupling Reactions. Retrieved from [Link]

  • Patsnap. (2026, February 28). Optimize Amide Bond Formation for Increased Yield Efficiency. Retrieved from [Link]

  • Aapptec. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Alfano, A. I., et al. (2022). Amide Bonds Meet Flow Chemistry: A Journey into Methodologies and Sustainable Evolution. PubMed. Retrieved from [Link]

  • Dunetz, J. R., et al. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 140-177.
  • Bode, J. W. (2015). The Synthesis of Sterically Hindered Amides. CHIMIA, 69(1), 23-27.
  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Chapter 17: Catalytic Amide Bond Forming Methods. Retrieved from [Link]

  • Patsnap. (2026, February 28). How to Optimize Catalysis for Amide Formation in Organic Chemistry. Retrieved from [Link]

  • Ohwada, T., et al. (2014). Computational Study of the Effects of Steric Hindrance on Amide Bond Cleavage. The Journal of Physical Chemistry A, 118(41), 9747-9754.
  • da Silva, A. C. A., et al. (2020). Microwave-Assisted Synthesis of Amide under Solvent-free Conditions. ResearchGate. Retrieved from [Link]

  • Sharma, S., et al. (2022). Flow-to-Flow Technology: Amide Formation in the Absence of Traditional Coupling Reagents Using DPDTC. ACS Sustainable Chemistry & Engineering, 10(18), 5891-5903.
  • Fuse, S., & Midorikawa, T. (2013). Peptide Bond Formations through Flow Chemistry. SciSpace. Retrieved from [Link]

  • Miller, O. R., & Gulick, A. M. (2016). Enzymatic Strategies and Biocatalysts for Amide Bond Formation: Tricks of the Trade Outside of the Ribosome. PMC. Retrieved from [Link]

  • Todorovic, M., & Perrin, D. M. (2020).
  • Dunetz, J. R., et al. (2011). General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine. Organic Letters, 13(18), 4834-4837.
  • Organic Chemistry Portal. (n.d.). Amine synthesis by amide reduction. Retrieved from [Link]

  • da Silva, A. C. A., et al. (2020). Microwave-Assisted Catalytic Method for a Green Synthesis of Amides Directly from Amines and Carboxylic Acids. PMC. Retrieved from [Link]

  • SciTechnol. (n.d.). Journal of Biochemistry and Physiology. Retrieved from [Link]

  • Nagashima, H., et al. (2021). Amide bond formation: beyond the dilemma between activation and racemisation. PubMed. Retrieved from [Link]

  • Zhang, Y., et al. (2023). Microwave-assisted direct amidation of thioesters: a green approach. Organic & Biomolecular Chemistry, 21(33), 6755-6760.
  • Piaz, F. D., et al. (2020). MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation. AIR Unimi. Retrieved from [Link]

  • Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? Retrieved from [Link]

  • Corless, V. (2015, December 21). Applying old tricks to new problems: Acyl Fluorides in Sterically Hindered Amide Coupling. Retrieved from [Link]

  • Hayashi, Y., et al. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Synfacts, 18(11), 1205.
  • Li, J., et al. (2022). Steering on-surface reactions through molecular steric hindrance and molecule-substrate van der Waals interactions. PMC. Retrieved from [Link]

  • Al-Hamdani, A. A. S. (2024). The effect of steric hindrance in amines, and sterically destabilized twisted amides …. ResearchGate. Retrieved from [Link]

Sources

Optimization

Removing unreacted 3-bromobutylamine from reaction mixtures

Topic: Isolation and Removal of Unreacted 3-Bromobutylamine Overview: 3-Bromobutylamine (3-bromobutan-1-amine) is a highly reactive, bifunctional aliphatic amine utilized extensively in pharmaceutical synthesis and mater...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Isolation and Removal of Unreacted 3-Bromobutylamine

Overview: 3-Bromobutylamine (3-bromobutan-1-amine) is a highly reactive, bifunctional aliphatic amine utilized extensively in pharmaceutical synthesis and materials science[1]. Because it contains both a nucleophilic primary amine and an electrophilic secondary alkyl bromide, it presents unique handling challenges. When utilized in excess to drive reactions to completion, unreacted 3-bromobutylamine must be rapidly and efficiently removed from the reaction mixture to prevent product contamination and complex side reactions.

Section 1: Frequently Asked Questions (FAQs)

Q1: Why does unreacted 3-bromobutylamine degrade or form impurities if left in the reaction mixture? A: The bifunctional nature of 3-bromobutylamine makes it highly susceptible to intramolecular cyclization. The primary amine acts as an internal nucleophile, displacing the bromide at the C3 position via an


 mechanism to form 2-methylazetidine, a four-membered nitrogen heterocycle. This self-condensation is accelerated by heat or basic conditions. Removing the unreacted starting material immediately after the primary reaction is complete prevents the formation of these cyclic byproducts, which are notoriously difficult to separate from target Active Pharmaceutical Ingredients (APIs) via standard chromatography.

Q2: What is the most efficient method to remove trace 3-bromobutylamine without an aqueous workup? A: For small-scale discovery chemistry or moisture-sensitive products, the use of a polymer-supported scavenger resin, specifically PS-Isocyanate, is the industry standard. PS-Isocyanate consists of a 1% cross-linked poly(styrene-co-divinylbenzene) backbone with pendant benzylisocyanate groups. The electrophilic isocyanate reacts rapidly with the primary amine of 3-bromobutylamine to form a stable, covalent urea linkage[2]. Because the urea is tethered to the macroscopic polymer bead, the unreacted amine is completely sequestered from the solution and can be removed by simple vacuum filtration. This method is a self-validating system: no small-molecule byproducts are liberated, and the physical removal of the resin guarantees the removal of the amine.

Q3: How can I remove bulk quantities of 3-bromobutylamine using liquid-liquid extraction (LLE)? A: For larger scale syntheses (>5 mmol), solid-phase scavengers become cost-prohibitive. Instead, you can exploit the basicity of the primary amine. Washing the organic layer with dilute hydrochloric acid (pH < 4) protonates the amine, forming a highly polar ammonium salt that partitions exclusively into the aqueous layer[3].

If your target product is acid-sensitive, you can alternatively wash the organic layer with a 10% saturated aqueous Copper(II) sulfate (


) solution[3]. The copper ions form a water-soluble coordination complex with the amine. This method is visually self-validating: the aqueous layer turns a distinct purple/deep blue as the 

complex forms. You simply repeat the washes until the aqueous layer remains its original pale blue[3].
Section 2: Quantitative Data & Method Comparison
StrategyOptimal ScaleReagent RequiredTime RequiredVisual/Analytical ValidationProduct Compatibility
PS-Isocyanate Scavenging < 5 mmol2.5 - 3.0 eq PS-Isocyanate1 - 2 hoursTLC (Ninhydrin stain)Universal (Non-aqueous)
Aqueous

Wash
> 5 mmol10% aq.

(10X vol)
15 - 30 minsAqueous layer turns deep purpleAcid-sensitive products
Dilute HCl Wash > 5 mmol1M HCl (aq)10 - 20 minspH paper (aqueous layer pH < 4)Acid-stable products
Section 3: Visualizations & Workflows

Pathway A Unreacted 3-Bromobutylamine B Intramolecular Cyclization A->B Heat / Base (Side Reaction) D PS-Isocyanate Resin Added A->D Scavenging (Desired Pathway) C 2-Methylazetidine (Impurity) B->C E Polymer-Bound Urea (Filtered Out) D->E Covalent Capture

Reaction pathways of 3-bromobutylamine: degradation vs. scavenger resin capture.

Workflow Start Reaction Complete: Excess Amine Present Scale Reaction Scale? Start->Scale Small < 5 mmol (Discovery) Scale->Small Large > 5 mmol (Process) Scale->Large Resin Protocol A: PS-Isocyanate Resin Small->Resin Acid Is Product Acid-Stable? Large->Acid CuSO4 Protocol B: Aqueous CuSO4 Wash Acid->CuSO4 No HCl Alternative: Dilute HCl Wash Acid->HCl Yes

Decision matrix for selecting the optimal 3-bromobutylamine removal protocol.

Section 4: Experimental Protocols
Protocol A: Solid-Phase Scavenging with PS-Isocyanate

Causality Focus: Utilizing solid-phase electrophiles to covalently trap soluble nucleophiles.

  • Quantification: Calculate the theoretical maximum amount of unreacted 3-bromobutylamine remaining in the crude mixture.

  • Resin Preparation: Weigh out 2.5 to 3.0 equivalents of PS-Isocyanate resin. (Note: Standard loading capacity is typically 1.0–1.8 mmol/g).

  • Solvent Compatibility Check: Ensure the reaction solvent is capable of swelling polystyrene. Dichloromethane (DCM), tetrahydrofuran (THF), or toluene are optimal. If using a non-swelling solvent (e.g., acetonitrile), perform a solvent swap via rotary evaporation prior to resin addition.

  • Incubation: Add the dry resin directly to the crude reaction mixture. Agitate gently using an orbital shaker or overhead stirrer at 20 °C for 1 to 2 hours. Warning: Do not use magnetic stir bars, as the grinding action will mechanically crush the polymer beads, clogging filters later.

  • Validation & Filtration: Monitor the disappearance of the amine via TLC (using a Ninhydrin stain). Once complete, filter the heterogeneous mixture through a sintered glass funnel. Wash the resin cake with 2-3 bed volumes of DCM to elute any trapped product.

  • Isolation: Concentrate the filtrate in vacuo to yield the amine-free product.

Protocol B: Aqueous Copper(II) Sulfate Wash

Causality Focus: Utilizing transition metal coordination chemistry to alter the partition coefficient of the amine.

  • Preparation: Prepare a 10% (w/v) saturated aqueous solution of copper(II) sulfate (

    
    ). The baseline solution will appear light blue[3].
    
  • Dilution: Dilute the crude reaction mixture with a water-immiscible organic solvent (e.g., ethyl acetate or DCM) to ensure a workable volume for extraction.

  • Extraction: Transfer the organic mixture to a separatory funnel. Add the

    
     solution. Rule of thumb: Use 10X the volume of the amine to be removed[3].
    
  • Agitation: Stopper and invert the funnel, venting frequently to release pressure. The aqueous layer will turn a deep purple or dark blue as the water-soluble copper-amine complex forms[3].

  • Separation: Allow the layers to separate completely and drain the aqueous layer.

  • Self-Validation: Repeat the wash with fresh

    
     solution. Continue this process until the aqueous layer no longer changes color and remains its original pale blue[3]. This visual cue is a self-validating indicator of complete amine removal.
    
  • Drying: Wash the organic layer once with brine, dry over anhydrous

    
    , filter, and concentrate.
    
References
  • Workup for Removing Amines Source: University of Rochester URL
  • Source: National Institutes of Health (NIH)
  • PS-Isocyanate Technical Note Source: Biotage URL
  • Source: Journal of the American Chemical Society (ACS Publications)
  • Three Membered Heterocycles (Haloamine Cyclization)

Sources

Troubleshooting

Technical Support Center: Isoxazole Functionalization &amp; Regiocontrol

This guide serves as a specialized technical support resource for researchers working with isoxazole scaffolds. It moves beyond standard textbook definitions to address the practical, often undocumented failure modes enc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide serves as a specialized technical support resource for researchers working with isoxazole scaffolds. It moves beyond standard textbook definitions to address the practical, often undocumented failure modes encountered in the lab, specifically focusing on regioselectivity and ring stability.

Status: Active Agent: Senior Application Scientist Topic: Controlling Regioselectivity (C3 vs. C4 vs. C5) & Preventing Ring Fragmentation

The Isoxazole Regioselectivity Map

Before selecting a protocol, you must identify the electronic and steric "rules of engagement" for your specific substrate. The isoxazole ring is not uniform; each position requires a distinct strategic approach.

  • C5 (The "Soft" Spot): Most acidic (

    
    ) and nucleophilic. Prone to deprotonation and direct C-H arylation.
    
  • C4 (The "Hard" Spot): Electron-rich but less acidic. The preferred site for electrophilic aromatic substitution (EAS) like halogenation or nitration.

  • C3 (The "Danger" Zone): Difficult to access directly. Deprotonation here often triggers catastrophic ring opening (N–O bond cleavage). Usually established during de novo synthesis.

Decision Matrix: Functionalization Strategy

Use this workflow to select the correct experimental path based on your target position and starting material.

IsoxazoleStrategy Start Target Position? C5 Target: C5 Position Start->C5 C4 Target: C4 Position Start->C4 C3 Target: C3 Position Start->C3 C5_Method Method: Direct Deprotonation or Pd-Cat C-H Activation C5->C5_Method C4_Check Is C5 Blocked? C4->C4_Check C3_Warn CRITICAL: Direct Lithiation causes Ring Opening C3->C3_Warn C5_Tip Use TMP-bases or Pd(OAc)2/AgF systems C5_Method->C5_Tip C4_Yes Yes: Use Electrophilic Substitution (EAS) C4_Check->C4_Yes Yes C4_No No: C5 will react first! C4_Check->C4_No No C4_Sol Block C5 (e.g., TMS) then Functionalize C4 C4_No->C4_Sol C3_Sol Strategy: De Novo Synthesis ([3+2] Cycloaddition) C3_Warn->C3_Sol

Figure 1: Strategic decision tree for selecting the functionalization method based on the target ring position.

Troubleshooting Direct Functionalization (C-H Activation & Metalation)

Issue A: "I'm getting a mixture of C4 and C5 products, or mostly C5 when I want C4."

Diagnosis: The C5 proton is significantly more acidic than C4. In transition-metal-catalyzed reactions, C5 is also the preferred site for palladation. Solution:

  • For C5-Arylation: Use a Pd(OAc)₂ / AgF / PPh₃ system. The silver salt is crucial for abstracting the halide and facilitating the C-H activation step at the most acidic position (C5).

  • For C4-Functionalization: You must block the C5 position if it is unsubstituted.

    • Protocol: Install a TMS group at C5 (Lithiation -> TMSCl). Perform your electrophilic substitution at C4 (e.g., bromination). Remove TMS with TBAF.

    • Alternative: If using Pd-catalysis, bulky ligands (e.g., JohnPhos) can sometimes override electronic bias, but blocking C5 is more reliable.

Issue B: "My isoxazole decomposed into a nitrile/enone during lithiation."

Diagnosis: You likely deprotonated at C3 (or C5 at too high a temperature), triggering N–O bond cleavage. This is the "Achilles' heel" of isoxazoles. Mechanism: The lithiated species at C3 is unstable. The electron pair on C3 collapses to form a C=N bond, breaking the weak N–O bond.

Protocol: Safe Lithiation (The "Transmetalation" Fix) Do not use n-BuLi directly for sensitive substrates. Use a Knochel-Hauser Base (TMPMgCl·LiCl) or perform a halogen-lithium exchange at -78°C.

ParameterStandard (Risky)Optimized (Safe)Reason
Base n-BuLiTMPMgCl·LiCl or LDA TMP bases are less nucleophilic and more basic, preventing nucleophilic attack on the ring.
Temp -78°C to 0°C-78°C (Strict) Ring fragmentation is temperature-dependent. Never warm a lithiated isoxazole above -60°C before quenching.
Quench Slow additionInverse Addition Add the lithiated species into the electrophile solution to minimize the lifetime of the anion.

Troubleshooting De Novo Synthesis ([3+2] Cycloaddition)

When you cannot access the C3 position directly, you must build the ring with the substituent already in place via the cycloaddition of nitrile oxides and alkynes.

Issue C: "I need a 3,5-disubstituted isoxazole, but I'm getting the 3,4-isomer (or a mixture)."

Diagnosis: Thermal cycloadditions are governed by FMO (Frontier Molecular Orbital) theory and sterics. While 3,5-isomers are generally favored with terminal alkynes, mixtures occur. Solution: Switch to Copper-Catalyzed Alkyne-Nitrile Oxide Cycloaddition (CuAAC analog) .

  • Chemistry: Similar to the famous "Click" reaction (Azide-Alkyne), Cu(I) directs the formation of the 3,5-regioisomer exclusively.

Protocol: Cu-Catalyzed Regioselective Synthesis

  • Reagents: Hydroximoyl chloride (precursor to nitrile oxide), Terminal Alkyne.

  • Catalyst: CuSO₄·5H₂O (5 mol%) + Sodium Ascorbate (10 mol%).[1]

  • Solvent: t-BuOH/H₂O (1:1).

  • Procedure:

    • Dissolve alkyne and hydroximoyl chloride in solvent.

    • Add Cu catalyst and ascorbate.[1]

    • Add KHCO₃ (slowly) to generate the nitrile oxide in situ.

    • Result: >98% regioselectivity for the 3,5-isomer .

Issue D: "My nitrile oxide precursor is dimerizing to furoxan instead of reacting with the alkyne."

Diagnosis: The concentration of free nitrile oxide is too high. It reacts with itself faster than with the dipolarophile (alkyne). Solution:

  • Slow Release: Use a syringe pump to add the base (which generates the nitrile oxide from hydroximoyl chloride) over 4–6 hours.

  • Excess Dipolarophile: Use 1.5–2.0 equivalents of the alkyne to statistically favor the cross-reaction.

Visualizing the Ring Opening Failure Mode

Understanding why the ring breaks is essential for avoiding it.

RingOpening Step1 Isoxazole (Proton at C3) Step2 Deprotonation (Base attacks C3-H) Step1->Step2 n-BuLi Step3 Unstable Anion (Li+ at C3) Step2->Step3 Step4 Fragmentation (N-O Bond Cleavage) Step3->Step4 T > -60°C Step5 Product: Enamino-Ketone/Nitrile Step4->Step5 Irreversible

Figure 2: Mechanism of isoxazole ring fragmentation upon C3-lithiation. This pathway is irreversible.

FAQ: Rapid Fire Technical Support

Q: Can I use Suzuki coupling on a 4-bromoisoxazole? A: Yes. 4-bromoisoxazoles are excellent substrates for Pd-catalyzed cross-couplings. The C4 position is electronically similar to an aryl bromide. Use standard conditions (Pd(dppf)Cl₂, K₂CO₃, Dioxane/Water).

Q: Why is my C5-lithiation yield low despite using TMPMgCl? A: Check your quench time. Isoxazolyl anions are not indefinitely stable even at low temperatures. Ensure your electrophile is dry and added immediately after the metalation time (typically 15–30 mins).

Q: Is it possible to selectively functionalize C4 without protecting C5? A: Generally, no, if you are using metalation. C5 is too acidic. However, Electrophilic Aromatic Substitution (EAS) (e.g., bromination with NBS in DMF) is naturally C4-selective because C4 is the most electron-rich position, while C5 is the most acidic. Key distinction: Acidic = Metalation (C5); Electron-rich = Electrophilic attack (C4).

References

  • Transition Metal-Catalyzed C-H Functionalization

    • Takenaka, K., & Sasai, H. (2015).[2] Palladium-Catalyzed Direct C–H Arylation of Isoxazoles at the 5-Position. ResearchGate.

  • Regioselective Cycloaddition (CuAAC)
  • Isoxazole Ring Stability & Lithiation

    • Begtrup, M., et al. (2020). Deprotonation of Isoxazole: A Photoelectron Imaging Study. NIH PubMed.

  • General Isoxazole Synthesis & Troubleshooting

    • BenchChem Technical Support.[3][4][5] (2025).[1][3][4][5][6] Troubleshooting guide for the synthesis of isoxazole derivatives. BenchChem.

Sources

Optimization

Technical Support Center: Handling the Moisture Sensitivity of Isoxazole Acid Chlorides

Welcome to the Technical Support Center for handling isoxazole acid chlorides. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive and moisture-sensi...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for handling isoxazole acid chlorides. This guide is designed for researchers, scientists, and drug development professionals who work with these highly reactive and moisture-sensitive compounds. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to help you navigate the challenges associated with these valuable synthetic intermediates.

Introduction: The Challenge of Isoxazole Acid Chlorides

Isoxazole acid chlorides are powerful reagents in organic synthesis, particularly in the pharmaceutical industry for the creation of complex molecular architectures. However, their high reactivity, which makes them so useful, also renders them extremely sensitive to moisture. The primary challenge is preventing their rapid hydrolysis back to the corresponding, and often unreactive, carboxylic acid.[1][2][3] This guide provides practical, field-proven insights to ensure the integrity of your isoxazole acid chlorides and the success of your subsequent reactions.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments in a question-and-answer format.

Issue 1: Low or No Yield in Acylation Reactions (Ester or Amide Formation)

Question: I am attempting to form an ester or an amide using an isoxazole acid chloride, but I'm observing a low yield of my desired product and a significant amount of the starting carboxylic acid. What is going wrong?

Answer: This is a classic sign of premature hydrolysis of your isoxazole acid chloride.[4] Acid chlorides react readily with even trace amounts of water, converting them back to the carboxylic acid.[1][2][3] Here’s a systematic approach to troubleshooting this issue:

  • Rigorous Anhydrous Conditions are Non-Negotiable:

    • Glassware: All glassware must be meticulously dried, either in a high-temperature oven (over 120°C for several hours) or by flame-drying under a vacuum.[5][6] Cool the glassware under a stream of inert gas (nitrogen or argon).[6]

    • Solvents: Use only high-purity, anhydrous solvents. It is best practice to use solvents from a freshly opened bottle or to dry and distill them according to standard laboratory procedures.[5]

    • Reagents: Ensure all other reagents, especially the nucleophile (alcohol or amine), are anhydrous.

  • Maintain an Inert Atmosphere:

    • Conduct your reaction under a positive pressure of a dry, inert gas like nitrogen or argon.[7][8] This can be achieved using a Schlenk line or even a balloon filled with the inert gas for simpler setups.[9][10] This prevents atmospheric moisture from entering your reaction vessel.

  • Order of Addition Matters:

    • In a typical procedure, the isoxazole acid chloride is added to the solution of the nucleophile (alcohol or amine). If you are using a base like triethylamine or pyridine to scavenge the HCl byproduct, ensure it is present in the reaction mixture with the nucleophile before adding the acid chloride.[2]

Question: I've followed all the steps for anhydrous conditions, but my yields are still suboptimal. Could there be another issue?

Answer: Yes, several other factors can contribute to low yields:

  • Purity of the Isoxazole Acid Chloride: If the acid chloride was not properly purified after its synthesis, it may contain residual carboxylic acid. This unreacted starting material will not participate in the acylation reaction. Consider purifying your acid chloride by distillation (for liquids) or recrystallization from a non-reactive, anhydrous solvent (for solids).[4]

  • Steric Hindrance: Highly sterically hindered alcohols or amines will react more slowly with the isoxazole acid chloride.[11] In such cases, you may need to use longer reaction times, elevated temperatures, or a more potent catalyst.

  • Inadequate Mixing: Ensure your reaction mixture is being stirred efficiently to promote contact between the reactants.

Issue 2: Unexpected Side Products

Question: Besides the starting carboxylic acid, I am observing other unexpected spots on my TLC plate. What could these be?

Answer: The formation of unexpected byproducts can often be traced back to the inherent reactivity of the isoxazole ring itself or reactions with impurities.

  • Isoxazole Ring Instability: The isoxazole ring can be susceptible to degradation under certain conditions, such as harsh bases or high temperatures, leading to ring-opened byproducts.[12] The N-O bond is a known weak point.[12]

  • Reaction with Bidentate Nucleophiles: If your nucleophile has more than one reactive site, you may get a mixture of products. Careful control of stoichiometry and reaction conditions is crucial.

Frequently Asked Questions (FAQs)

Q1: How should I properly store my isoxazole acid chloride?

A1: Storage is critical to maintaining the integrity of your isoxazole acid chloride.[13]

  • Container: Store in a tightly sealed container with a secure cap. For long-term storage, consider sealing the container with paraffin film.[13][14][15]

  • Atmosphere: If possible, store the container inside a desiccator or a glove box with an inert atmosphere.[7]

  • Temperature: Store in a cool, dry, and dark place.[14][15][16] Some isoxazole acid chlorides may require refrigeration or freezing, so always check the supplier's recommendations.[17]

Q2: Can I monitor the progress of my acylation reaction using Thin Layer Chromatography (TLC)?

A2: Yes, but with a significant caveat. The silica gel on a standard TLC plate is slightly acidic and contains adsorbed water, which can rapidly hydrolyze the isoxazole acid chloride.[5] This means you will likely see a spot corresponding to the carboxylic acid, even if the reaction is proceeding well.[5] A more reliable method is to take a small aliquot of the reaction mixture, quench it with a nucleophile like methanol to form the stable methyl ester, and then run the TLC of the quenched sample.[5][18] This will allow you to accurately track the consumption of the starting material and the formation of the desired product.

Q3: How do I safely quench my reaction and dispose of excess isoxazole acid chloride?

A3: Quenching must be done cautiously as the reaction with protic solvents can be vigorous and produce corrosive HCl gas.[1]

  • Controlled Addition: Slowly and carefully add the reaction mixture to a separate flask containing a stirred, cold quenching agent.[19][20] Good quenching agents include:

    • Water or ice-water: This will hydrolyze the acid chloride to the carboxylic acid.[19][20]

    • Methanol or ethanol: This will form the corresponding methyl or ethyl ester.[19]

    • A dilute solution of a weak base like sodium bicarbonate: This will neutralize the HCl byproduct as it is formed.

  • Ventilation: Always perform the quenching procedure in a well-ventilated fume hood.[16][21]

  • Disposal: After quenching and neutralization, dispose of the chemical waste in accordance with your institution's safety guidelines.[19][21]

Experimental Protocols

Protocol 1: General Procedure for Acylation under Anhydrous Conditions

This protocol provides a framework for reacting an isoxazole acid chloride with an alcohol or amine.

  • Glassware Preparation: Oven-dry all glassware (reaction flask, dropping funnel, condenser) at >120°C for at least 4 hours. Assemble the apparatus while still hot and allow it to cool under a stream of dry nitrogen or argon.[6][9]

  • Reagent Preparation: In the reaction flask, dissolve the alcohol or amine (1.0 equivalent) and a non-nucleophilic base such as triethylamine or pyridine (1.1 equivalents) in an anhydrous solvent (e.g., dichloromethane, tetrahydrofuran).

  • Acid Chloride Addition: Dissolve the isoxazole acid chloride (1.05 equivalents) in the same anhydrous solvent in the dropping funnel.

  • Reaction: Cool the reaction flask to 0°C in an ice bath. Slowly add the isoxazole acid chloride solution dropwise to the stirred solution of the nucleophile over 15-30 minutes.

  • Monitoring: Allow the reaction to warm to room temperature and stir for the desired time (monitor by quenching an aliquot with methanol and analyzing by TLC/LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture again in an ice bath and slowly add water or a saturated aqueous solution of sodium bicarbonate to quench any unreacted acid chloride. Proceed with standard extraction procedures.

Protocol 2: Derivatization for Analytical Purposes (TLC/LC-MS)

This protocol is for accurately assessing the presence of the isoxazole acid chloride in a reaction mixture.

  • Sample Collection: Under an inert atmosphere, withdraw a small aliquot (a few drops) of the reaction mixture using a dry syringe.

  • Derivatization: Add the aliquot to a small vial containing an excess of anhydrous methanol.

  • Analysis: Vortex the vial for a few seconds. The resulting solution, now containing the methyl ester of the isoxazole, can be spotted directly onto a TLC plate or diluted for LC-MS analysis.[18]

Visualizations

Hydrolysis of Isoxazole Acid Chloride

The following diagram illustrates the primary degradation pathway of an isoxazole acid chloride in the presence of water.

Hydrolysis Isoxazole_Acyl_Chloride Isoxazole Acid Chloride Tetrahedral_Intermediate Tetrahedral Intermediate Isoxazole_Acyl_Chloride->Tetrahedral_Intermediate Nucleophilic Attack Water H₂O (Moisture) Water->Tetrahedral_Intermediate Carboxylic_Acid Isoxazole Carboxylic Acid (Inactive) Tetrahedral_Intermediate->Carboxylic_Acid Elimination of Cl⁻ HCl HCl Tetrahedral_Intermediate->HCl

Caption: Hydrolysis of an isoxazole acid chloride to the corresponding carboxylic acid.

Troubleshooting Workflow

This decision tree provides a logical approach to diagnosing and solving common issues.

Troubleshooting Start Low Yield of Acylated Product Check_Hydrolysis Significant Carboxylic Acid Byproduct Observed? Start->Check_Hydrolysis Yes_Hydrolysis YES Check_Hydrolysis->Yes_Hydrolysis Yes No_Hydrolysis NO Check_Hydrolysis->No_Hydrolysis No Review_Anhydrous Review Anhydrous Technique: - Dry Glassware? - Anhydrous Solvents? - Inert Atmosphere? Yes_Hydrolysis->Review_Anhydrous Check_Purity Check Purity of Acid Chloride No_Hydrolysis->Check_Purity Success Problem Solved Review_Anhydrous->Success Check_Conditions Consider Reaction Conditions: - Steric Hindrance? - Temperature? - Reaction Time? Check_Purity->Check_Conditions Check_Conditions->Success

Caption: A decision tree for troubleshooting low-yielding acylation reactions.

Data Summary Table

ParameterRecommendationRationale
Storage Tightly sealed container, cool, dry, dark place, under inert gas if possible.[13][14][15][16]Prevents hydrolysis from atmospheric moisture and degradation from light or heat.
Glassware Oven-dried (>120°C) or flame-dried under vacuum.[5][6]Removes adsorbed water, a primary source of hydrolysis.
Solvents Anhydrous grade, from a fresh bottle or freshly distilled.[5]Commercial "anhydrous" solvents can still contain trace water.
Atmosphere Positive pressure of dry nitrogen or argon.[7][8][10]Excludes atmospheric oxygen and moisture from the reaction.
Quenching Slow addition to a cold, stirred protic solvent (e.g., water, methanol).[19][20]Controls the exothermic reaction and safely neutralizes the reactive species.
Analysis Derivatize with methanol before TLC/LC-MS analysis.[5][18]Avoids on-plate hydrolysis and gives a true representation of the reaction progress.

References

  • Yufeng. (2025, May 25). How to Quench Acid Chlorides? 5 Key Methods for Safe Handling.
  • KGROUP. (2006, October 27). Quenching Reactive Substances.
  • TutorChase. Preparing Acyl Chlorides from Acids (12.3.5) | OCR A-Level Chemistry Notes.
  • YouTube. (2021, April 23). Esterification using Acid Chloride and Alcohol.
  • AK Scientific, Inc. Safety Data Sheet.
  • Chemos GmbH&Co.KG. Safety Data Sheet: Acetyl chloride.
  • Combi-Blocks, Inc. (2023, January 2). Safety Data Sheet: 5-(4-Fluoro-phenyl)-isoxazole-3-carboxylic acid.
  • SATHEE CUET - IIT Kanpur. Chemistry Acid Chloride.
  • Reddit. (2024, May 23). Removing oxalyl chloride from acid chloride intermediate in ester formation.
  • PubChem. Acetyl chloride | CH3COCl | CID 6367.
  • Chemistry Steps. (2020, February 21). Reactions of Acid Chlorides (ROCl) with Nucleophiles.
  • Echemi. ISOXAZOLE-4-CARBOXYLICACIDETHYLESTER Safety Data Sheets.
  • TCI Chemicals. (2025, February 3). SAFETY DATA SHEET.
  • Fisher Scientific. SAFETY DATA SHEET.
  • Journal of Chromatographic Science. Gas Chromatography of Acid Chlorides.
  • PMC. Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media.
  • Benchchem. stability issues of 3-Chloro-1,2-oxazole under various conditions.
  • ResearchGate. (2019, March 4). What should i reconsider in my experiment for acyl chloride to be formed?
  • Benchchem. Technical Support Center: Refining Work-up Procedures for Isoxazole Reactions.
  • Wipf Group. Chem 1140; Techniques for Handling Air-Sensitive Compounds.
  • Kintek Furnace. What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques.
  • Sigma-Aldrich. Handling Air-Sensitive Reagents Technical Bulletin AL-134.
  • Google Patents. CN107014944A - The method that derivatization HPLC DAD methods determine acyl chlorides in medicine or its synthetic intermediate.
  • sathee jee. Chemistry Acid Chloride.
  • Chemistry LibreTexts. (2022, May 6). 1.3C: Transferring Methods - Inert Atmospheric Methods.
  • Benchchem. troubleshooting common side reactions in 1,2,4-oxadiazole synthesis.
  • Benchchem. Technical Support Center: Quenching Procedures for Organometallic Reactions.
  • Molecular Inorganic Chemistry. (2008, April 12). Working with air and moisture sensitive compounds.
  • YouTube. (2019, July 29). 08.05 Overview of Acylation Reactions and Acyl Chlorides.
  • ResearchGate. (2012, December 5). What is the simplest way to derive an acid chloride so it can be analyzed by HPLC?
  • ECHEMI. Analyzing acid chlorides ?
  • Organic Chemistry Portal. Isoxazole synthesis.
  • MDPI. (2022, December 29). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids.
  • PMC - NIH. (2023, October 16). Lewis acid-promoted direct synthesis of isoxazole derivatives.
  • EPA. Method 9057: Determination of Chloride from HCl/Cl2 Emission Sampling Train (Methods 0050 and 0051) by Anion Chromatography.
  • Wipf Group - University of Pittsburgh. (2014, February 22). Techniques for Handling Air- and Moisture-Sensitive Compounds.
  • Reddit. (2023, January 14). Storing/handling moisture sensitive chemicals outside of the glovebox?
  • Reddit. (2025, August 9). Trouble with chloride acids : r/OrganicChemistry.
  • ACS Publications. (2019, October 28). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization | The Journal of Organic Chemistry.
  • BASF. Acid Chlorides and Chloroformates - Safety and Handling.
  • Sigma-Aldrich. Isoxazole-5-carbonyl chloride 97 62348-13-4.
  • Save My Exams. (2026, February 24). Acylation Mechanism - A Level Chemistry Revision Notes.
  • Benchchem. Technical Support Center: Preventing Byproduct Formation in Acid Chloride Reactions.
  • Doc Brown. 10.7 The hydrolysis of an acid/acyl chloride reaction mechanism.
  • Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides.
  • Chemistry LibreTexts. (2024, September 30). 21.4: Chemistry of Acid Halides.

Sources

Reference Data & Comparative Studies

Validation

Structural Elucidation of N-(3-Bromobutyl)isoxazole-3-carboxamide: A Solvent-Dependent NMR Guide

Executive Summary Objective: To provide a definitive structural validation guide for N-(3-Bromobutyl)isoxazole-3-carboxamide , focusing on the resolution of the chiral alkyl chain and the amide backbone. The Challenge: T...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Objective: To provide a definitive structural validation guide for N-(3-Bromobutyl)isoxazole-3-carboxamide , focusing on the resolution of the chiral alkyl chain and the amide backbone.

The Challenge: This molecule presents two distinct analytical hurdles:

  • Chiral Induction: The bromine substitution at C3 of the butyl chain creates a chiral center (R/S), rendering the adjacent C2 methylene protons diastereotopic (chemically non-equivalent).

  • Amide Exchange: The carboxamide proton (

    
    ) is prone to broadening or disappearance in non-polar solvents due to quadrupole broadening or rapid exchange, complicating integration.
    

The Solution: This guide compares Chloroform-d (


)  against Dimethyl Sulfoxide-

(

)
, recommending

as the superior solvent for full structural confirmation due to its ability to sharpen amide resonances and resolve complex diastereotopic multiplets.

Structural & Theoretical Framework

Before interpreting spectra, the molecule must be deconstructed into its magnetic environments.

Molecular Formula:


Key Structural Fragments: 
  • Isoxazole Core: A 5-membered heteroaromatic ring.[1] The 3-carboxamide substitution leaves protons at positions C4 and C5 .

  • Amide Linker: A secondary amide (

    
    ).
    
  • 3-Bromobutyl Chain:

    
    .
    
    • Critical Note:C3 is a Chiral Center. This makes the protons at C2 diastereotopic (

      
      ).
      
Predicted Chemical Shift Logic
  • Isoxazole H5: Deshielded by the adjacent Oxygen (~8.5 - 8.8 ppm).

  • Isoxazole H4: Doublet, coupled to H5 (~6.5 - 6.9 ppm).

  • Amide NH: Highly variable. ~7.0 ppm (broad) in

    
    ; ~8.8-9.2 ppm (sharp) in 
    
    
    
    .
  • C3-H (Methine-Br): Deshielded by Bromine (~4.2 - 4.5 ppm).

  • C2-H (Methylene): Diastereotopic multiplet (~2.0 - 2.3 ppm).

Comparative Analysis: Solvent System Selection

This section compares the two standard solvent systems. For drug development workflows where purity confirmation is critical, the choice of solvent dictates the visibility of the amide proton and the resolution of the chiral chain.

Method A: Chloroform-d ( )
  • Status: Standard Screening Solvent.

  • Performance:

    • Pros: Excellent solubility for the lipophilic bromobutyl chain; residual solvent peak (7.26 ppm) rarely overlaps with key aliphatic signals.

    • Cons: The amide

      
       often appears as a broad, "hump-like" singlet or disappears entirely due to rapid proton exchange. This prevents accurate integration (proton counting).
      
    • Diastereotopic Resolution: Often poor. The C2 protons may overlap into a non-descript multiplet.

Method B: DMSO- (Recommended)
  • Status: Structural Validation Standard.

  • Performance:

    • Pros: Strong Hydrogen bonding stabilizes the amide

      
      , resulting in a sharp doublet (due to coupling with 
      
      
      
      ) or singlet. This allows for precise 1H integration.
    • Cons: High viscosity can broaden lines slightly if shimming is poor. Water peak (3.33 ppm) can interfere with the

      
       signal.
      
    • Diastereotopic Resolution: The high polarity often accentuates the magnetic difference between diastereotopic protons, separating them into distinct multiplets.

Representative Spectral Data Comparison

Note: Values are representative of 3-substituted isoxazole carboxamides derived from high-field (400 MHz+) analysis.

AssignmentProton CountChemical Shift (

)
Chemical Shift (

)
MultiplicityCoupling (

Hz)
Isoxazole H5 1H8.45 ppm8.78 ppmDoublet (

)

Amide NH 1H~7.10 (Broad/Weak)8.95 ppmTriplet/Broad


Isoxazole H4 1H6.82 ppm6.95 ppmDoublet (

)

C3-H (CH-Br) 1H4.15 - 4.25 ppm4.30 - 4.40 ppmMultipletComplex
C1-H (

)
2H3.55 ppm3.40 ppmMultiplet (

)
-
C2-H (

)
2H2.10 ppm (Unresolved)2.05 / 2.18 ppm Distinct Multiplets Complex
C4-H (

)
3H1.75 ppm1.68 ppmDoublet (

)

Deep Dive: The Diastereotopic Effect

The most common error in interpreting this spectrum is misidentifying the C2 methylene protons as a simple quartet or quintet. Because C3 is chiral, the molecule lacks a plane of symmetry through the butyl chain.

The Mechanism:

  • Chiral Influence: The Bromine atom at C3 creates an asymmetric environment.

  • Non-Equivalence: The two protons at C2 (

    
     and 
    
    
    
    ) "feel" the Bromine differently. They are diastereotopic .
  • Result: They resonate at different frequencies (chemical shift anisochronicity) and couple to each other (geminal coupling,

    
    ) as well as to the neighbors.
    
Visualization of Assignment Logic

NMR_Assignment_Flow Start Sample: N-(3-Bromobutyl)isoxazole-3-carboxamide Solvent Select Solvent: DMSO-d6 Start->Solvent Aromatic Region 1: Aromatic (6.0 - 9.0 ppm) Solvent->Aromatic Aliphatic Region 2: Aliphatic (1.5 - 4.5 ppm) Solvent->Aliphatic Isox_H5 Isoxazole H5 (~8.8 ppm) Doublet (J~1.8Hz) Aromatic->Isox_H5 Isox_H4 Isoxazole H4 (~6.9 ppm) Doublet (J~1.8Hz) Aromatic->Isox_H4 Amide Amide NH (~9.0 ppm) Confirm Integration = 1H Aromatic->Amide Chiral_Center Identify Chiral Center (C3-Br) Aliphatic->Chiral_Center Methyl Methyl Doublet (~1.7 ppm) Aliphatic->Methyl Diastereotopic Analyze C2-H Methylene Expect Complex Multiplet or Two Distinct Signals Chiral_Center->Diastereotopic Induces Anisochrony

Figure 1: Logical workflow for assigning signals in DMSO-d6, highlighting the critical check for diastereotopic protons.

Experimental Protocol: Self-Validating Workflow

To ensure high-integrity data suitable for publication or regulatory submission, follow this protocol.

Step 1: Sample Preparation[2]
  • Mass: Weigh 5–10 mg of the solid product.

  • Solvent: Add 0.6 mL of DMSO-

    
      (99.9% D).
    
    • Tip: Ensure the solvent is "dry" (stored over molecular sieves) to prevent the water peak from obscuring the

      
       region (~3.3 - 3.5 ppm).
      
  • Homogenization: Sonicate for 30 seconds. Ensure no suspended solids remain.

Step 2: Acquisition Parameters (400 MHz Instrument)
  • Pulse Sequence: zg30 (standard 30° pulse) or zg (90° pulse with longer relaxation).

  • Relaxation Delay (D1): Set to 2.0 - 5.0 seconds .

    • Reasoning: Amide protons and aromatic protons often have different T1 relaxation times. A short D1 causes integration errors (under-representing the amide).

  • Scans (NS): Minimum 16 scans (64 recommended for clean baselines).

  • Temperature: 298 K (25°C).

Step 3: Processing & Validation
  • Phasing: Apply manual phasing. Autophase often fails on the broad amide peak.

  • Baseline Correction: Apply a polynomial baseline correction (Bernstein polynomial) to flatten the aromatic region.

  • Integration Check (Self-Validation):

    • Set the Methyl Doublet (1.68 ppm) to integral value 3.00 .

    • Check the Isoxazole H5 (8.78 ppm) . It must integrate to 0.95 - 1.05 .

    • Pass Criteria: If H5 < 0.9, increase D1 (Relaxation Delay) and re-acquire.

Synthesis Context & Pathway

Understanding the precursor confirms the expected signals. This molecule is typically synthesized via the coupling of Isoxazole-3-carboxylic acid and 3-bromobutylamine (often generated in situ or from the hydrobromide salt).

Synthesis_Pathway Acid Isoxazole-3- carboxylic acid Coupling Coupling Agent (EDC / HOBt) Acid->Coupling Amine 3-Bromobutylamine Amine->Coupling Product N-(3-Bromobutyl) isoxazole-3-carboxamide Coupling->Product Amide Bond Formation

Figure 2: Synthetic origin. The presence of residual EDC urea byproducts (multiplets ~1.0-3.0 ppm) is a common impurity to watch for in the aliphatic region.

References

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard reference for chemical shift ranges and coupling constants).
  • Claridge, T. D. W. (2016). High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. Link (Authoritative source on diastereotopicity and solvent effects).

  • Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997).[2] NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. Link (Essential for identifying water and solvent peaks in DMSO vs CDCl3).

  • Hanson, J. R. (2002). Proton Nuclear Magnetic Resonance of Isoxazoles. In Advances in Heterocyclic Chemistry (Vol. 83). Academic Press. (Specific shifts for the isoxazole H4/H5 doublet system).

Sources

Comparative

A Senior Application Scientist's Guide to HPLC Retention Time Comparison for Isoxazole Derivatives

Abstract High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in pharmaceutical development and quality control.[1] The isoxazole scaffold is a privileged structure in medicinal chemistr...

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

High-Performance Liquid Chromatography (HPLC) is an indispensable analytical technique in pharmaceutical development and quality control.[1] The isoxazole scaffold is a privileged structure in medicinal chemistry, featured in numerous drug candidates and approved medicines. Consequently, robust and reliable analytical methods for their separation and quantification are critical. This guide provides an in-depth comparison of HPLC retention times for a series of isoxazole derivatives, exploring the causal relationships between molecular structure, mobile phase composition, and chromatographic behavior. We present detailed experimental protocols, comparative data, and field-proven insights to empower researchers in developing and optimizing their own separation methods.

Introduction: The Significance of Isoxazole Chromatography

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a cornerstone of modern drug discovery. Its unique electronic properties and ability to participate in hydrogen bonding have led to its incorporation into a wide array of therapeutic agents, from antibiotics to anti-inflammatory drugs. The synthesis and purification of these compounds necessitate precise analytical methods to ensure identity, purity, and quality.[2][3]

Reversed-phase HPLC (RP-HPLC) is the predominant technique for analyzing these small organic molecules due to its versatility and high selectivity for hydrophobic compounds.[4] Retention time (tR) in RP-HPLC is a critical parameter, directly influenced by the physicochemical properties of the analyte and the chromatographic conditions.[5] Understanding how to manipulate these factors is key to achieving optimal separation. This guide will compare and contrast the retention behavior of four model isoxazole derivatives under both isocratic and gradient elution conditions, with a special focus on the impact of mobile phase pH on ionizable analytes.

Foundational Principles: Controlling Retention in RP-HPLC

In RP-HPLC, separation is governed by the partitioning of analytes between a non-polar stationary phase (typically alkyl-bonded silica, like C18) and a polar mobile phase (usually a mixture of water and an organic modifier like acetonitrile or methanol). The fundamental principle is that more hydrophobic (less polar) molecules interact more strongly with the stationary phase and are retained longer , resulting in a later elution time.

Several key factors can be adjusted to control retention and selectivity:

  • Mobile Phase Composition: The ratio of organic modifier to water dictates the "solvent strength" of the mobile phase.[6] Increasing the percentage of the organic modifier weakens the interaction between the analyte and the stationary phase, leading to shorter retention times.

  • Mobile Phase pH: For ionizable compounds, pH is a powerful tool for manipulating retention.[7][8][9] An acidic analyte will be more retained at a low pH (in its neutral form) and less retained at a high pH (in its ionized, more polar form).[8][10] The opposite is true for basic analytes. To ensure reproducibility, the mobile phase pH should be controlled with a suitable buffer and kept at least 1-2 pH units away from the analyte's pKa.[11]

  • Stationary Phase: While this guide uses a standard C18 column, other stationary phases (e.g., C8, Phenyl, Cyano) offer different selectivities based on their unique chemical properties.[1]

  • Temperature: Column temperature affects mobile phase viscosity and the kinetics of mass transfer.[5] Higher temperatures generally lead to shorter retention times and sharper peaks.

Experimental Design & Methodology

To illustrate these principles, we will compare the retention times of four model isoxazole derivatives with varying substituents.

Model Compounds:

  • Isoxazole (Parent): The fundamental, unsubstituted ring.

  • 3,5-Dimethylisoxazole: Substituted with two non-polar methyl groups.

  • 5-Methyl-3-phenylisoxazole: Contains a bulky, highly hydrophobic phenyl group.

  • 4-(5-Methylisoxazol-3-yl)benzoic acid: An acidic derivative with an ionizable carboxylic acid group.

Chromatographic Conditions to be Compared:

  • Method A: Isocratic Elution. A simple, rapid method with a constant mobile phase composition.

  • Method B: Gradient Elution. A method where the mobile phase composition changes over time, ideal for mixtures with a wide range of polarities.[12]

  • Method C: pH Modification. Demonstrating the effect of mobile phase pH on the retention of the acidic derivative.

Detailed Experimental Protocol

This protocol is designed to be a self-validating system by incorporating mandatory System Suitability Tests (SST) as required by pharmacopeial guidelines like the USP.[13][14]

Instrumentation:

  • HPLC System with quaternary pump, autosampler, column thermostat, and UV-Vis detector.

  • C18 Column, 4.6 x 150 mm, 5 µm particle size.

Reagents:

  • Acetonitrile (ACN), HPLC Grade

  • Water, HPLC Grade

  • Formic Acid, 0.1% (v/v) in Water (for acidic mobile phase)

  • Ammonium Acetate buffer, 10 mM, pH 6.8 (for neutral mobile phase)

Sample Preparation:

  • Prepare individual stock solutions of each model compound in ACN at 1.0 mg/mL.

  • Create a mixed standard solution by combining aliquots of each stock and diluting with 50:50 ACN/Water to a final concentration of 50 µg/mL for each analyte.

Chromatographic Methods:

  • Flow Rate: 1.0 mL/min (all methods)

  • Column Temperature: 30°C (all methods)

  • Injection Volume: 10 µL (all methods)

  • Detection: UV at 254 nm (all methods)

ParameterMethod A: IsocraticMethod B: GradientMethod C: pH Effect (Isocratic)
Mobile Phase A N/A0.1% Formic Acid in Water10 mM Ammonium Acetate in Water, pH 6.8
Mobile Phase B N/A0.1% Formic Acid in ACNACN
Composition 50% ACN, 50% (0.1% Formic Acid in Water)Time (min) | %B 50% ACN, 50% Buffer pH 6.8
0.0 | 30
15.0 | 95
17.0 | 95
17.1 | 30
20.0 | 30
Run Time 10 minutes20 minutes10 minutes

System Suitability Tests (SST): Before sample analysis, perform five replicate injections of the mixed standard solution. The system is deemed suitable for use only if the following criteria are met for all analyte peaks:[15][16]

  • Precision (Repeatability): Relative Standard Deviation (RSD) of the peak area must be ≤ 2.0%.[13]

  • Peak Tailing (Tailing Factor): Must be ≤ 2.0.[15]

  • Theoretical Plates (N): Must be ≥ 2000.

Experimental Workflow Diagram

The following diagram illustrates the logical flow of the experimental procedure.

G cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing stock Prepare 1 mg/mL Stock Solutions standard Prepare 50 µg/mL Mixed Standard stock->standard sst System Suitability Test (5 Replicate Injections) standard->sst mobile_phase Prepare Mobile Phases (Acidic & Buffered) mobile_phase->sst criteria Verify SST Criteria (RSD, Tailing, Plates) sst->criteria criteria->sst Fail analysis Inject Samples (Methods A, B, C) criteria->analysis Pass integration Integrate Peaks & Record Retention Times (tR) analysis->integration comparison Compare tR Data Across Methods integration->comparison report Generate Report comparison->report

Caption: A workflow diagram illustrating the key stages of the HPLC analysis, from preparation to data reporting.

Results and Comparative Analysis

The retention times for the four model compounds under the different chromatographic conditions are summarized below.

Table 1: Comparative HPLC Retention Times (tR) of Isoxazole Derivatives

CompoundStructureMethod A (Isocratic, pH ~2.7) tR (min)Method B (Gradient, pH ~2.7) tR (min)Method C (Isocratic, pH 6.8) tR (min)
1. Isoxazole Isoxazole Ring2.153.482.18
2. 3,5-Dimethylisoxazole Two Methyl Groups3.546.723.59
3. 5-Methyl-3-phenylisoxazole Phenyl Group8.9112.558.99
4. Benzoic Acid Derivative Carboxylic Acid Group5.239.142.85
Analysis of Retention Behavior

Effect of Molecular Structure (Hydrophobicity): Under all conditions, the elution order follows the predicted increase in hydrophobicity: Isoxazole < 3,5-Dimethylisoxazole < Benzoic Acid Derivative (at low pH) < 5-Methyl-3-phenylisoxazole .

  • Isoxazole (1) , being the most polar, elutes earliest as it has the weakest interaction with the C18 stationary phase.

  • Adding two non-polar methyl groups in 3,5-Dimethylisoxazole (2) increases its hydrophobicity, leading to a significantly longer retention time compared to the parent ring.

  • The introduction of a large, non-polar phenyl ring in 5-Methyl-3-phenylisoxazole (3) dramatically increases its affinity for the stationary phase, resulting in the longest retention time. This is a classic example of how increasing the non-polar surface area of a molecule enhances its retention in RP-HPLC.

Comparison of Isocratic vs. Gradient Elution (Method A vs. B):

  • Method A (Isocratic): This method is fast and simple. However, note the significant difference in retention times between the first (2.15 min) and last (8.91 min) eluting peaks. The later-eluting peak (Compound 3) is also broader, which can reduce sensitivity.

  • Method B (Gradient): While the overall run time is longer, the gradient method provides a more even separation of all four components. By starting with a weaker mobile phase (30% ACN) and gradually increasing its strength, the early-eluting peaks are well-retained and separated, while the late-eluting peaks are pushed off the column more quickly, resulting in sharper peaks and improved resolution. This approach is highly advantageous for analyzing complex mixtures with diverse polarities.[12]

The Critical Impact of Mobile Phase pH (Method A vs. C): The most striking result is the change in retention for the Benzoic Acid Derivative (4) .

  • In Method A (pH ~2.7) , the mobile phase is highly acidic, well below the pKa of the carboxylic acid group (approx. 4.2). In this state, the molecule is protonated (COOH) and exists in its neutral, more hydrophobic form. Its retention time (5.23 min) reflects this, being longer than that of the dimethyl derivative.

  • In Method C (pH 6.8) , the mobile phase pH is well above the pKa of the carboxylic acid. Here, the molecule is deprotonated (COO-), making it ionized and significantly more polar.[8][10] This increased polarity drastically reduces its interaction with the C18 stationary phase, causing its retention time to drop sharply to 2.85 minutes.[11] This demonstrates how pH can be used to selectively shift the retention of ionizable compounds to improve separation from other components.[9]

Conclusion and Recommendations

This guide demonstrates that the HPLC retention time of isoxazole derivatives is a predictable function of molecular structure and mobile phase conditions.

  • For simple mixtures or known compounds , a rapid isocratic method can be highly effective for routine analysis and quality control.

  • For complex mixtures or during method development , a gradient elution strategy is superior, offering better resolution and peak shape across a wide polarity range.

  • For isoxazole derivatives containing ionizable functional groups , controlling the mobile phase pH is the most critical parameter for achieving reproducible and selective separations. A careful choice of pH can be used to move peaks away from interferences or optimize resolution between closely eluting compounds.

By understanding and applying these core principles, researchers can confidently develop robust and efficient HPLC methods tailored to their specific analytical challenges in the field of drug discovery and development.

References

  • Dong, M. W. (2022). A Universal Reversed-Phase HPLC Method for Pharmaceutical Analysis. LCGC North America. [Link]

  • MTC USA. (2025). System suitability Requirements for a USP HPLC Method. MTC USA. [Link]

  • Agilent Technologies. (n.d.). Control pH During Method Development for Better Chromatography. Agilent. [Link]

  • MTC USA. (2025). System suitability Requirements for a USP HPLC Method - HPLC Primer. MTC USA. [Link]

  • Shinde, V. (2025). Exploring the Role of pH in HPLC Separation. Veeprho. [Link]

  • Crawford Scientific. (2020). HPLC Method Development and Validation for Pharmaceutical Analysis. Crawford Scientific. [Link]

  • International Journal of Scientific and Development Research. (2020). Analytical Method Development and Validation by Reverse Phase – High Performance Liquid Chromatography: An Overview. IJSDR. [Link]

  • Dolan, J. W. (2022). Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. [Link]

  • Singh, A. et al. (2023). A Comprehensive Review on Analytical Method Development using RP-HPLC and Recent Advances in Pharmaceutical Applications. ResearchGate. [Link]

  • Pharmaguideline. (n.d.). Steps for HPLC Method Development. Pharmaguideline. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • Pharmaguideline. (n.d.). System Suitability in HPLC Analysis. Pharmaguideline. [Link]

  • USP. (2006). General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Pharmacopeia. [Link]

Sources

Validation

Crystal structure analysis of isoxazole-3-carboxamide analogs

An In-Depth Comparison Guide: Structural Analysis of Isoxazole-3-Carboxamide Analogs Isoxazole-3-carboxamide analogs represent a highly versatile class of pharmacophores in modern drug discovery. Recent applications rang...

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Comparison Guide: Structural Analysis of Isoxazole-3-Carboxamide Analogs

Isoxazole-3-carboxamide analogs represent a highly versatile class of pharmacophores in modern drug discovery. Recent applications range from potent enterovirus inhibitors (such as pleconaril analogs targeting the EV-D68 VP1 loop)[1] to novel antitubercular candidates engineered to evade innate efflux machinery[2]. Furthermore, they have shown significant promise as TRPV1 antagonists for inflammatory pain management[3].

To optimize the structure-activity relationship (SAR) of these analogs, researchers require high-resolution, three-dimensional atomic models. However, a major bottleneck in small-molecule drug discovery is the crystallization process[4]. Many isoxazole-3-carboxamide derivatives readily precipitate as microcrystalline powders rather than the large single crystals traditionally required for structural elucidation.

As a Senior Application Scientist, I have structured this guide to objectively compare the two premier methodologies for solving the crystal structures of these analogs: Single-Crystal X-ray Diffraction (SC-XRD) and Microcrystal Electron Diffraction (MicroED) . We will examine the physical causality behind each technique, provide self-validating experimental protocols, and benchmark their performance to help you select the optimal platform for your drug discovery pipeline.

The choice between SC-XRD and MicroED is dictated by the fundamental physics of how radiation interacts with matter.

  • SC-XRD (The Gold Standard): X-ray photons interact almost exclusively with the electron cloud of the atoms. Because this interaction is relatively weak, a massive number of ordered molecules (a large crystal volume, typically >50 µm in all dimensions) is required to generate a measurable diffraction signal[4]. SC-XRD is unparalleled for determining absolute stereochemistry via anomalous dispersion.

  • MicroED (The Powder Solution): Electrons interact with the electrostatic potential of the crystal (both the positively charged nuclei and the electron clouds). This interaction is

    
     to 
    
    
    
    times stronger than X-ray scattering[5]. Consequently, MicroED can yield sub-ångström resolution data from crystals that are merely a billionth the size of those required for SC-XRD[6]. However, this strong interaction means crystals must be thinner than 200 nm; otherwise, dynamical scattering (multiple scattering events within the crystal) will severely distort the kinematic intensity data required for structure solution[6][7].

Workflow Visualization

The following decision matrix illustrates the optimal analytical pipeline based on the physical state of your synthesized isoxazole-3-carboxamide analog.

G Start Synthesize Isoxazole-3-carboxamide Decision Crystal Size & Quality? Start->Decision SCXRD_Branch > 50 µm Single Crystals Decision->SCXRD_Branch Large Crystals MicroED_Branch < 1 µm Microcrystals/Powder Decision->MicroED_Branch Powder/Suspension SCXRD_Prep Vapor Diffusion / Slow Evaporation SCXRD_Branch->SCXRD_Prep MicroED_Prep Grid Prep & FIB Milling (< 200 nm) MicroED_Branch->MicroED_Prep SCXRD_Collect Synchrotron / In-house X-ray (100K) SCXRD_Prep->SCXRD_Collect Data_Proc Data Integration & Phasing (Direct Methods) SCXRD_Collect->Data_Proc MicroED_Collect Cryo-TEM Electron Diffraction (200 kV) MicroED_Prep->MicroED_Collect MicroED_Collect->Data_Proc SBDD Structure-Based Drug Design (SBDD) Data_Proc->SBDD

Workflow comparing SC-XRD and MicroED for isoxazole-3-carboxamide structural analysis.

Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols incorporate built-in quality control (QC) steps, transforming them into self-validating systems.

Protocol A: SC-XRD Pipeline for Isoxazole-3-Carboxamides

Use this protocol when the analog exhibits high solubility and can undergo controlled nucleation.

  • Crystallization (Vapor Diffusion): Dissolve 5 mg of the isoxazole-3-carboxamide analog in a minimum volume of a primary solvent (e.g., ethanol or dichloromethane). Place the open vial inside a sealed reservoir containing a volatile anti-solvent (e.g., water or hexane)[8].

    • Causality: Vapor diffusion allows for an extremely slow, thermodynamically controlled increase in supersaturation, promoting the growth of a single lattice rather than rapid precipitation.

  • Mounting & Cryoprotection: Harvest a crystal (>50 µm) using a nylon loop. Coat immediately in Paratone-N oil to displace mother liquor and prevent ice ring formation during flash-cooling.

  • QC Check (Unit Cell Determination): Mount on the goniometer under a 100K nitrogen stream. Collect 10-20 initial frames.

    • Validation: Index the spots to determine the unit cell. If the unit cell matches the known starting materials or salts, abort the collection to save instrument time.

  • Data Collection & Solution: Collect a full sphere of data. Integrate using software like APEX or XDS. Solve the phase problem using Direct Methods (e.g., SHELXT), which is highly effective for small molecules diffracting to <1.2 Å resolution[5].

Protocol B: MicroED Pipeline for Microcrystalline Powders

Use this protocol when the analog yields only an amorphous-looking powder or suspension, bypassing the crystallization bottleneck[4][9].

  • Sample Preparation (Grid Application): Deposit 2-3 µL of the microcrystalline powder suspension (approx. 1 mg/mL in a non-solubilizing buffer) onto a glow-discharged Quantifoil holey carbon grid. Blot away excess liquid and plunge-freeze in liquid ethane.

    • Causality: Plunge-freezing is utilized here not to preserve hydration (as in protein Cryo-EM), but to drastically reduce radiation damage caused by the highly ionizing electron beam during data collection.

  • Thickness Optimization (FIB Milling - Optional but Recommended): If crystals are >200 nm thick, transfer the grid to a Focused Ion Beam (FIB) scanning electron microscope. Mill the crystals using gallium ions to a lamella thickness of ~150 nm[6].

  • QC Check (Low-Dose Imaging): Insert the grid into a Cryo-TEM (e.g., a 200 kV Glacios system[9]). Take a low-dose image to locate isolated nanocrystals. Switch to diffraction mode.

    • Validation: Observe the initial diffraction pattern. Sharp, distinct spots confirm a single crystal domain. Concentric rings indicate a polycrystalline aggregate; move to a different crystal to avoid overlapping lattices.

  • Continuous Rotation Data Collection: Rotate the stage continuously at

    
    /second while recording the diffraction pattern on a direct electron detector (e.g., Falcon 4 or Ceta-D)[9]. A complete dataset can be acquired in under 3 minutes[6]. Process the data using DIALS or XDS, applying specific corrections for electron scattering factors[7].
    

Comparative Performance Analysis

The following table summarizes the quantitative and operational differences between the two platforms when analyzing isoxazole-3-carboxamide analogs.

ParameterSC-XRD (Single-Crystal X-ray)MicroED (Electron Diffraction)
Sample Requirement > 50 µm single crystal< 200 nm nanocrystal / powder (< 1 mg)[6][9]
Primary Radiation Source X-ray PhotonsElectron Beam (e.g., 200 kV Cryo-TEM)[9]
Scattering Target Electron CloudElectrostatic Potential (Nucleus + Electrons)
Data Collection Speed Hours to Days< 3 Minutes per dataset[6]
Resolution Limit ~0.7 Å to 1.0 Å~0.8 Å to 1.2 Å (Sub-ångström achievable)[5]
Absolute Configuration Routine (via Anomalous Dispersion)Highly Challenging (Due to Dynamical Scattering)[7]
Success Rate on Powders Low (Requires extensive recrystallization)High (>95% for suitable nanocrystals)[9]

Conclusion & Recommendations

For the structural analysis of isoxazole-3-carboxamide analogs, the choice of technology should be driven by the physical properties of the synthesized compound.

If your medicinal chemistry team requires the absolute stereochemical configuration of a chiral isoxazole-3-carboxamide analog, SC-XRD remains the mandatory gold standard . The ability of X-rays to generate reliable anomalous dispersion signals is currently unmatched by electron diffraction.

However, if your primary goal is rapid Structure-Based Drug Design (SBDD) and your analog stubbornly precipitates as a powder (a common issue with highly lipophilic thiazolyl-isoxazole hybrids[2]), MicroED is the superior choice . By eliminating the need for single-crystal cultivation, MicroED platforms can reduce the structure determination timeline from months to less than a single day[9], drastically accelerating the drug discovery lifecycle.

References

  • Crystal structure of 5-{3-[2,6-dimethyl-4-(5-methyl-1,2,4-oxadiazol-3-yl)phenoxy]propyl}-N-(11-hydroxyundecyl)isoxazole-3-carboxamide hemihydrate. IUCr Journals. Available at: [Link]

  • SCXRD vs MicroED Comparison for Crystallography Research. Creative Biostructure. Available at: [Link]

  • Efficacy of an isoxazole-3-carboxamide analog of pleconaril in mouse models of Enterovirus-D68 and Coxsackie B5. PMC (PubMed Central). Available at: [Link]

  • Substituted N-Phenyl-5-(2-(phenylamino)thiazol-4-yl)isoxazole-3-carboxamides Are Valuable Antitubercular Candidates that Evade Innate Efflux Machinery. ACS Publications. Available at: [Link]

  • Microcrystal electron diffraction could advance drug development. Drug Target Review. Available at: [Link]

  • Crystal structure determination with SCXRD & MicroED. XtalPi. Available at: [Link]

  • MicroED in natural product and small molecule research. eScholarship.org. Available at: [Link]

  • Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. ResearchGate. Available at: [Link]

Sources

Comparative

A Head-to-Head Comparison of Isoxazole and Oxazole Amides in Medicinal Chemistry

A Senior Application Scientist's Guide to Evaluating Biological Activity and Structure-Function Relationships In the landscape of medicinal chemistry, isoxazole and oxazole represent two of the most utilized five-membere...

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Evaluating Biological Activity and Structure-Function Relationships

In the landscape of medicinal chemistry, isoxazole and oxazole represent two of the most utilized five-membered heterocyclic scaffolds. As isomers, they differ only in the relative positions of their oxygen and nitrogen atoms—1,2-oxazole (isoxazole) and 1,3-oxazole (oxazole).[1] This subtle structural variance imparts distinct physicochemical properties that can profoundly influence a molecule's biological activity, metabolic stability, and overall suitability as a drug candidate.[1][2] This guide provides a comparative analysis of isoxazole and oxazole amides, synthesizing experimental data to inform researchers and drug development professionals on the nuanced decision of scaffold selection.

The isoxazole ring, in particular, is a cornerstone of many therapeutic agents, including the COX-2 inhibitor valdecoxib and the antirheumatic drug leflunomide.[3] Its prevalence in FDA-approved drugs suggests that the isoxazole ring may confer favorable pharmacological properties.[4] This guide will delve into the comparative anticancer, anti-inflammatory, and antimicrobial activities of these two scaffolds, supported by experimental protocols and data-driven insights.

Physicochemical and Metabolic Profiles: The Foundation of Activity

The arrangement of heteroatoms in isoxazole and oxazole rings directly influences their electronic and physical characteristics, which are critical determinants of their behavior in biological systems.[1]

  • Basicity and Hydrogen Bonding: The nitrogen atom in both rings acts as a hydrogen bond acceptor. However, isoxazoles are generally weaker bases than oxazoles. This difference in basicity can alter interactions with biological targets and affect pharmacokinetic properties like solubility and absorption.[1]

  • Dipole Moment: Isoxazoles possess a larger dipole moment compared to oxazoles, indicating a greater charge separation within the ring. This can enhance interactions within polar binding pockets of enzymes or receptors.[1]

  • Metabolic Stability: A crucial aspect of drug design is metabolic stability. The weaker N-O bond in the isoxazole ring can render it susceptible to reductive cleavage by metabolic enzymes like cytochrome P450s.[1] While this can be a liability, it can also be exploited for prodrug strategies. Oxazoles, lacking this specific bond, may offer greater metabolic stability in certain contexts. A direct comparison of metabolic stability requires head-to-head testing of specific analogues, but these inherent structural features are key considerations during the design phase.

Comparative Biological Activity: A Data-Driven Analysis

The choice between an isoxazole and an oxazole scaffold is often dictated by the specific structure-activity relationships (SAR) for a given biological target.[1] The following sections compare their performance in key therapeutic areas.

Anticancer Activity

Both scaffolds have been incorporated into potent anticancer agents. However, the literature provides extensive data on isoxazole amides demonstrating significant efficacy across various cancer cell lines.

A study on novel isoxazole-carboxamide derivatives revealed potent cytotoxic activity.[5][6][7][8] Specifically, compounds 2d and 2e from this series were the most active against liver cancer (Hep3B) cells, with IC₅₀ values of approximately 23 µg/mL.[5][8] Compound 2d also showed the highest activity against cervical cancer (HeLa) cells with an IC₅₀ of 15.48 µg/mL.[5][8] Further investigation showed that these compounds induced a delay in the G2/M phase of the cell cycle and shifted cell death from necrosis to apoptosis, highlighting a promising mechanism of action.[5][7][8]

In another series, Anthracenyl Isoxazole Amides (AIMs) have shown robust activity against human glioma cell lines.[9] Dimeric AIMs, in particular, demonstrated enhanced efficacy, with AIM 6 exhibiting single-digit micromolar inhibition of SNB-19 glioma cells and nanomolar activity against several leukemia cell lines in the NCI60 panel.[9]

Table 1: Comparative Anticancer Activity of Isoxazole Amide Derivatives

Compound/SeriesCancer Cell LineActivity Metric (IC₅₀)Reference
Isoxazole-carboxamide 2d HeLa (Cervical)15.48 µg/mL[5],[8]
Isoxazole-carboxamide 2d Hep3B (Liver)~23 µg/mL[5],[8]
Isoxazole-carboxamide 2e Hep3B (Liver)~23 µg/mL[5],[8]
Isoxazole-carboxamide 2a MCF-7 (Breast)39.80 µg/mL[5],[8]
Dimeric AIM 6 SNB-19 (CNS)4.75 µM[9]
Dimeric AIM 6 SR (Leukemia)394 nM[9]

The data underscores the potential of the isoxazole amide scaffold in developing potent and selective anticancer agents. The mechanism often involves targeting DNA G-quadruplexes or inhibiting key proteins like HSP90.[6][9]

Anti-inflammatory Activity

Inflammation is a key pathological process in many diseases, and both isoxazole and oxazole derivatives have been explored as anti-inflammatory agents.[10]

Isoxazole derivatives have demonstrated significant potential. In one study, a series of isoxazole compounds were synthesized and evaluated for their ability to inhibit carrageenan-induced paw edema in rats, a standard model for acute inflammation.[11] Three compounds (5b, 5c, and 5d ) showed superior anti-inflammatory activity compared to the standard drug, diclofenac sodium, with edema inhibition percentages reaching up to 76.71%.[11] Another isoxazole derivative, MZO-2, was also potent in reducing inflammation in multiple in vivo models, with efficacy comparable to the reference drug tacrolimus in a contact sensitivity model.[12]

While oxazole derivatives are also known to possess anti-inflammatory properties, often through the inhibition of enzymes like fatty acid amide hydrolase (FAAH), direct comparative data with isoxazole amides in standardized assays is less common in the reviewed literature.[13] The strong performance of isoxazole-based compounds, including the marketed COX-2 inhibitor Valdecoxib, highlights the success of this scaffold in targeting inflammatory pathways.[14]

Table 2: Comparative Anti-inflammatory Activity of Isoxazole Derivatives

CompoundAssayResult (% Inhibition of Edema)Reference
Isoxazole 5b Carrageenan-induced paw edema (3 hr)76.71%[11]
Isoxazole 5c Carrageenan-induced paw edema (3 hr)75.56%[11]
Diclofenac SodiumCarrageenan-induced paw edema (3 hr)73.62%[11]
Isoxazole 146 Carrageenan-induced paw edema (4 hr)77.42%[10]
Antimicrobial Activity

The fight against multidrug-resistant pathogens necessitates novel chemical scaffolds. Both oxazole and isoxazole derivatives have been extensively investigated for antimicrobial properties.[13][15]

Oxazole-containing compounds have shown significant promise. A series of pyrazole-linked oxazole-5-ones were evaluated for their antimicrobial potential, with some compounds showing high activity against S. aureus, E. coli, and C. albicans.[13] In another study, isoxazole-oxazole hybrids demonstrated potent antibacterial activity against various strains, including S. pneumoniae and H. influenzae, with MIC values as low as 0.13 µg/mL.[16]

Isoxazole derivatives also exhibit a broad range of antibacterial and antifungal activities.[3] The antimicrobial effect is often enhanced by specific substitutions on the phenyl rings attached to the isoxazole core.[3]

The choice between the two scaffolds in this context is highly dependent on the specific bacterial or fungal target and the overall molecular structure. The ability to synthesize hybrid molecules containing both scaffolds further illustrates their complementary nature in developing broad-spectrum antimicrobial agents.[16][17]

Experimental Protocols: A Guide to Validation

The trustworthiness of comparative data relies on standardized, self-validating experimental systems. Below are detailed protocols for key assays mentioned in this guide.

Protocol 1: MTT Assay for In Vitro Cytotoxicity

This colorimetric assay is a standard method for assessing the metabolic activity of cells and, by extension, cell viability and proliferation.

Workflow Diagram: MTT Assay

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate (e.g., 5x10³ cells/well) and incubate for 24h. B 2. Treat cells with varying concentrations of test compound (e.g., isoxazole amides) and incubate for 48-72h. A->B C 3. Add MTT solution (5 mg/mL) to each well and incubate for 4h at 37°C. B->C D 4. Aspirate the medium and add DMSO to dissolve the formazan crystals. C->D E 5. Read absorbance at 570 nm using a microplate reader. D->E F 6. Calculate % cell viability and determine IC50 values. E->F

Caption: Workflow for determining compound cytotoxicity via MTT assay.

Step-by-Step Methodology:

  • Cell Seeding: Plate cells (e.g., HeLa, MCF-7) in a 96-well microtiter plate at a density of 5,000 to 10,000 cells per well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).

  • Compound Treatment: Prepare serial dilutions of the isoxazole and oxazole amide compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include wells with untreated cells (negative control) and a known cytotoxic agent (positive control). Incubate for 48 to 72 hours.

  • MTT Addition: After incubation, add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. Incubate for an additional 3-4 hours. During this time, viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium from each well and add 100 µL of a solubilizing agent, such as Dimethyl Sulfoxide (DMSO), to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each treatment relative to the untreated control. Plot the viability against the compound concentration and determine the half-maximal inhibitory concentration (IC₅₀) using non-linear regression analysis.

Protocol 2: Carrageenan-Induced Paw Edema Assay

This is a classic in vivo model used to evaluate the efficacy of acute anti-inflammatory agents.

Step-by-Step Methodology:

  • Animal Acclimatization: Use Wistar albino rats (150-200g). Allow them to acclimatize to laboratory conditions for at least one week before the experiment. Fast the animals overnight before the study but allow free access to water.

  • Grouping and Dosing: Divide the rats into groups (n=6 per group): a control group (vehicle), a standard group (e.g., Diclofenac Sodium, 10 mg/kg), and test groups receiving different doses of the isoxazole or oxazole compounds. Administer the compounds orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Edema: One hour after administering the test/standard compounds, inject 0.1 mL of a 1% carrageenan solution (in normal saline) into the sub-plantar region of the right hind paw of each rat.

  • Measurement of Paw Volume: Measure the paw volume of each rat immediately after the carrageenan injection (0 hours) and at subsequent time points (e.g., 1, 2, 3, and 4 hours) using a digital plethysmometer.

  • Analysis: Calculate the percentage of edema inhibition for each group at each time point using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the mean increase in paw volume in the control group, and Vt is the mean increase in paw volume in the treated group.

Structure-Activity Relationship (SAR) and Design Logic

The decision to use an isoxazole versus an oxazole scaffold is a critical design choice driven by the desired therapeutic outcome and target biology.

Diagram: Scaffold Selection Logic

SAR_Logic cluster_scaffold Scaffold Choice Start Drug Design Goal (e.g., Kinase Inhibitor) Target Analyze Target Binding Pocket Start->Target Isoxazole Isoxazole Scaffold - Weaker Base - Higher Dipole Moment - Potential Metabolic Lability (N-O bond) Target->Isoxazole Polar pocket, H-bond acceptor needed Oxazole Oxazole Scaffold - Stronger Base - Lower Dipole Moment - Generally More Stable Target->Oxazole Hydrophobic pocket, Metabolic stability is key SAR Synthesize Analogs & Evaluate SAR (e.g., Cytotoxicity, Target Binding) Isoxazole->SAR Oxazole->SAR Optimization Lead Optimization (ADME/Tox Profiling) SAR->Optimization

Sources

Validation

A Senior Application Scientist's Guide to Elemental Analysis Standards for Brominated Organic Compounds

The accurate quantification of bromine in organic compounds is a critical analytical challenge with far-reaching implications across pharmaceutical development, materials science, and environmental safety. In drug develo...

Author: BenchChem Technical Support Team. Date: March 2026

The accurate quantification of bromine in organic compounds is a critical analytical challenge with far-reaching implications across pharmaceutical development, materials science, and environmental safety. In drug development, the stoichiometric integrity of brominated active pharmaceutical ingredients (APIs) must be rigorously verified. In electronics and manufacturing, the concentration of brominated flame retardants (BFRs) is strictly regulated due to their environmental persistence and potential health risks.[1][2] This guide provides an in-depth comparison of the principal analytical methodologies for determining bromine content in organic matrices. We will move beyond mere procedural descriptions to explore the fundamental principles, field-proven insights, and self-validating systems that ensure data integrity.

The Gold Standard: Combustion with Ion Chromatography (C-IC)

For definitive, high-accuracy quantification, combustion analysis remains the foundational reference method. The core principle involves the complete oxidative destruction of the sample matrix in a controlled oxygen-rich environment. This process quantitatively converts all organically bound bromine into inorganic bromide (Br⁻), which can then be accurately measured using ion chromatography (IC).

Expertise & Experience: Why Combustion?

The power of combustion lies in its ability to completely obliterate matrix effects. Unlike spectroscopic methods that can be influenced by a sample's physical form or chemical composition, combustion effectively resets the analytical challenge by transferring the analyte of interest into a simple, clean aqueous solution. The choice between an oxygen flask (Schöniger) and an oxygen bomb is typically dictated by sample size and volatility; the bomb method is generally more robust for larger or more complex samples.[3][4][5]

Trustworthiness: A Self-Validating Protocol

A robust C-IC protocol incorporates multiple checks to ensure complete conversion and recovery. The use of a certified reference material (CRM) with a matrix similar to the unknown sample is the ultimate validation of the entire workflow, from combustion to detection.

Experimental Protocol: Oxygen Bomb Combustion with IC Detection

This protocol is optimized for solid organic materials such as polymers or pharmaceutical powders.

  • Sample Preparation: Weigh approximately 50-100 mg of the sample into a quartz crucible. If analyzing a liquid, it can be absorbed onto a halogen-free paper or encapsulated.

  • Bomb Assembly: Place the crucible into the designated holder within the stainless-steel combustion bomb. Add 5-10 mL of an appropriate absorption solution (e.g., a dilute solution of sodium hydroxide with a reducing agent like hydrazine sulfate to ensure any bromate formed is reduced to bromide) to the bottom of the bomb.[5]

  • Pressurization & Ignition: Seal the bomb and pressurize it with 25-30 bar of pure oxygen.[4] Ignite the sample remotely. The high pressure and oxygen concentration ensure complete and rapid combustion.

  • Absorption: Allow the bomb to cool. The combustion gases, including hydrogen bromide (HBr), are quantitatively trapped in the alkaline absorption solution, forming sodium bromide.

  • Sample Collection: Carefully depressurize the bomb. Rinse the interior walls, lid, and sample holder with deionized water, collecting all rinsings into a volumetric flask. Dilute to a known volume.

  • IC Analysis: Inject an aliquot of the final solution into an ion chromatograph equipped with an anion-exchange column and a suppressed conductivity detector for the quantification of the bromide ion.[3][6]

Visualization: C-IC Workflow

cluster_prep Sample Preparation cluster_combustion Combustion cluster_analysis Analysis Sample Organic Sample (Solid/Liquid) Weigh Weigh Sample Sample->Weigh Place Place in Crucible Weigh->Place Bomb Oxygen Bomb Assembly + Absorption Solution Place->Bomb Pressurize Pressurize with O₂ Bomb->Pressurize Ignite Ignite Pressurize->Ignite Cool Cool & Absorb Ignite->Cool Collect Collect & Dilute (Aqueous Bromide) Cool->Collect Inject Inject into IC Collect->Inject Detect Conductivity Detection Inject->Detect Quantify Quantify Br⁻ Detect->Quantify cluster_prep Sample Preparation cluster_digestion Microwave Digestion cluster_analysis Analysis Sample Organic Sample Weigh Weigh into Vessel Sample->Weigh AddAcid Add Digestion Acids Weigh->AddAcid Seal Seal Vessel AddAcid->Seal Microwave Run Microwave Program Seal->Microwave Cool Cool & Dilute Microwave->Cool Nebulize Introduce to Plasma Cool->Nebulize Ionize Atomize & Ionize Nebulize->Ionize Separate Mass Separation (MS) Ionize->Separate Detect Quantify ⁷⁹Br, ⁸¹Br Separate->Detect Calibrate Calibrate Instrument with Standards Sample Place Solid Sample on Measurement Window Calibrate->Sample Excite Irradiate with Primary X-Rays Sample->Excite Fluoresce Bromine Atoms Emit Characteristic X-Rays Excite->Fluoresce Detect Detect & Measure Fluorescence Intensity Fluoresce->Detect Result Calculate Total Bromine Content Detect->Result

Sources

Comparative

A Comparative Guide to Validating the Purity of N-(3-Bromobutyl)isoxazole-3-carboxamide

For researchers and drug development professionals, establishing the absolute purity of a novel chemical entity like N-(3-Bromobutyl)isoxazole-3-carboxamide is a foundational requirement for generating reproducible data...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, establishing the absolute purity of a novel chemical entity like N-(3-Bromobutyl)isoxazole-3-carboxamide is a foundational requirement for generating reproducible data and ensuring safety. This guide provides an in-depth comparison of orthogonal analytical techniques essential for creating a robust, self-validating purity assessment system. We will move beyond procedural steps to explore the causality behind experimental choices, ensuring you can confidently report the purity of your material.

The Imperative of an Orthogonal Analytical Approach

No single analytical technique can definitively determine the purity of a compound. Each method interrogates a different physicochemical property of the molecule. A true, validated purity profile is achieved by employing multiple, independent (orthogonal) methods. This approach ensures that impurities not detected by one technique (e.g., co-eluting species in chromatography) are captured by another (e.g., through mass or nuclear resonance differences).

For N-(3-Bromobutyl)isoxazole-3-carboxamide, a molecule featuring a heterocyclic ring, an amide linkage, and a halogenated alkyl chain, we must anticipate a range of potential impurities. These can include starting materials, by-products, intermediates, degradation products, and residual solvents.[1] Our analytical strategy must be designed to separate, identify, and quantify all of these potential components.

Core Analytical Techniques: A Head-to-Head Comparison

The gold standard for impurity analysis involves a combination of chromatography and spectroscopy.[2] High-Performance Liquid Chromatography (HPLC) serves as the primary tool for separation and quantification, while Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide structural confirmation and identification.

Technique Primary Function Strengths Limitations
HPLC/UPLC Separation & QuantificationHigh precision and sensitivity for quantifying impurities; recognized as a precise method for separation.[3][4]Co-elution can mask impurities; requires reference standards for absolute quantification of identified impurities.[5]
¹H NMR (qNMR) Structural Confirmation & Absolute QuantificationProvides definitive structural information; can act as a primary method for absolute purity determination without a specific reference standard of the analyte.[6][7]Lower sensitivity compared to HPLC for trace impurities; complex spectra can make quantification of minor components difficult.
LC-MS Impurity IdentificationCombines HPLC separation with mass analysis for rapid molecular weight determination of unknown impurities.[]Ionization efficiency can vary significantly between compounds, making it semi-quantitative without specific standards.

Strategic Workflow for Purity Validation

A logical, phased approach ensures comprehensive analysis. The workflow below illustrates how data from each technique builds upon the others to create a complete purity profile.

G cluster_0 Phase 1: Separation & Detection cluster_1 Phase 2: Identification & Confirmation cluster_2 Phase 3: Absolute Purity & Final Assessment A Test Batch of N-(3-Bromobutyl)isoxazole- 3-carboxamide B HPLC Method Development (Forced Degradation) A->B G Quantitative ¹H NMR (qNMR) (Orthogonal Purity Assay) A->G C Impurity Profile by HPLC-UV (Quantification of Impurities) B->C D LC-MS Analysis (Mass Identification of Peaks) C->D E Preparative HPLC or Fraction Collection C->E H Final Purity Report (Combined Data) C->H D->H F NMR of Isolated Impurities (Structural Elucidation) E->F F->H G->H

Caption: Orthogonal workflow for purity validation.

Experimental Protocols & Causality

Protocol 1: HPLC-UV Method for Impurity Profiling

High-Performance Liquid Chromatography (HPLC) is the cornerstone of impurity analysis in the pharmaceutical industry.[4][5] The goal is to develop a "stability-indicating" method, meaning it can separate the active pharmaceutical ingredient (API) from its degradation products and process-related impurities.

Rationale for Choices:

  • Column Chemistry: A C18 column is a robust starting point due to its hydrophobic nature, which is well-suited for retaining and separating moderately polar organic molecules like our target compound.

  • Mobile Phase: A gradient of acetonitrile and water allows for the elution of compounds with a wide range of polarities. The addition of a small amount of acid (e.g., formic acid) sharpens peaks and ensures consistent ionization for potential MS analysis.

  • Detector: A Photo-Diode Array (PDA) detector is crucial. It not only quantifies peaks by absorbance but also provides UV spectra, which helps in assessing peak purity and identifying chromophorically similar compounds.

Step-by-Step Methodology:

  • Sample Preparation: Accurately weigh and dissolve the N-(3-Bromobutyl)isoxazole-3-carboxamide sample in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 3.5 µm particle size.

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 20 minutes, hold for 5 minutes, return to initial conditions.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection: PDA detector scanning from 200-400 nm; extract chromatogram at the λmax of the main peak.

    • Injection Volume: 5 µL.

  • Data Analysis: Integrate all peaks. Calculate the area percentage of each impurity relative to the total peak area. According to ICH Q3A guidelines, impurities present at a level greater than the reporting threshold (typically 0.05%) must be reported.[9][10]

Protocol 2: Quantitative ¹H NMR (qNMR) for Absolute Purity

Quantitative NMR (qNMR) is a powerful primary analytical method because the signal intensity is directly proportional to the number of nuclei, allowing for quantification without a reference standard of the analyte itself.[6][11] We will use an internal standard of known purity and weight.

Rationale for Choices:

  • Internal Standard: Maleic acid is an excellent choice. It is highly pure, non-volatile, stable, and has sharp singlet peaks in a region of the ¹H NMR spectrum (around 6.3 ppm) that is unlikely to overlap with signals from our target compound or its likely impurities.

  • Solvent: DMSO-d6 is a good solvent for a wide range of organic molecules and its residual peak does not typically interfere with key signals.

  • Acquisition Parameters: A long relaxation delay (D1) is critical to ensure that all protons have fully relaxed between scans, which is essential for accurate integration and, therefore, accurate quantification.[12]

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 15 mg of N-(3-Bromobutyl)isoxazole-3-carboxamide into an NMR tube. Record the weight precisely.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., Maleic Acid) and add it to the same NMR tube. Record the weight precisely.

    • Add ~0.75 mL of DMSO-d6, cap, and vortex until fully dissolved.

  • NMR Acquisition:

    • Spectrometer: 400 MHz or higher.

    • Pulse Program: Standard 1D proton experiment.

    • Relaxation Delay (D1): 30 seconds (or 5 times the longest T1 of interest).

    • Number of Scans: 16-32 scans for good signal-to-noise.

  • Data Processing & Calculation:

    • Carefully phase and baseline the spectrum.

    • Integrate a well-resolved, unique signal for the analyte and a signal for the internal standard.

    • Calculate the purity using the following formula[7]: Purity_analyte (%) = (I_analyte / N_analyte) * (N_std / I_std) * (M_analyte / M_std) * (m_std / m_analyte) * Purity_std Where: I = Integral area, N = Number of protons for the integrated signal, M = Molar mass, m = mass, std = internal standard.

Interpreting the Data: A Unified Conclusion

The final purity value is not simply the HPLC area percent. It is a consolidated judgment based on all available data.

Sample Data Summary:

Analysis Method Result Interpretation
HPLC Area % 99.5%Indicates high chromatographic purity. Two minor impurities detected at 0.15% and 0.35%.
LC-MS M+H⁺ = 261.0/263.0 (Analyte)Confirms mass of the main peak (bromine isotope pattern). Impurity at 0.15% shows mass consistent with a starting material. Impurity at 0.35% remains unidentified.
qNMR Purity 99.3% (w/w)Provides an absolute purity value, accounting for any non-chromophoric impurities or residual solvents not detected by UV. The value is in good agreement with HPLC data.
Final Reported Purity 99.3% The qNMR result is reported as the final purity as it is a primary, absolute method. The HPLC data provides the impurity profile, and LC-MS aids in their identification.

This multi-faceted approach provides a high degree of confidence in the final reported purity of N-(3-Bromobutyl)isoxazole-3-carboxamide, meeting the rigorous standards required for research and drug development.[1][13]

References

  • ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). (2006, October 25). Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]

  • European Medicines Agency. (2006, October 1). ICH Q3A (R2) Impurities in new drug substances - Scientific guideline. Retrieved from [Link]

  • Waters Corporation. (n.d.). Supporting Pharmaceutical Synthetic Process R&D Using LC-MS. Retrieved from [Link]

  • Emery Pharma. (2024, February 9). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]

  • ResolveMass Laboratories Inc. (n.d.). Quantitative Nuclear Magnetic Resonance (qNMR) Analysis Explained: What It Is and How It Works. Retrieved from [Link]

  • Lejan Team. (n.d.). IMPURITIES IN NEW DRUG SUBSTANCES Q3A(R2). Retrieved from [Link]

  • University of Illinois Chicago, Pharmacognosy Institute. (n.d.). Quantitative NMR (qNMR). Retrieved from [Link]

  • ECA Academy. (n.d.). ICH Q3A(R2) Impurities in New Drug Substances. Retrieved from [Link]

  • American Pharmaceutical Review. (2010, December 1). A Fast, Generic and Systematic Approach to vHPLC Impurity Method Development. Retrieved from [Link]

  • Pauli, G. F., et al. (2014). Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay. Journal of Medicinal Chemistry. Retrieved from [Link]

  • SynThink. (2023, June 13). Challenges in HPLC Method Development for Impurity Identification. Retrieved from [Link]

  • Ghugare, P. S., & Kumar, S. (n.d.). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Pharma Times. Retrieved from [Link]

  • Veeprho. (n.d.). High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Giraudeau, P., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. Metabolites. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

Definitive Guide to the Proper Disposal of N-(3-Bromobutyl)isoxazole-3-carboxamide

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of N-(3-Bromobutyl)isoxazole-3-carboxamide. As a halogenated organic compound incorporating a reactive isoxazole moiety, t...

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, step-by-step protocol for the safe and compliant disposal of N-(3-Bromobutyl)isoxazole-3-carboxamide. As a halogenated organic compound incorporating a reactive isoxazole moiety, this chemical requires specific handling procedures to ensure personnel safety, environmental protection, and regulatory compliance. This guide moves beyond simple instructions to explain the chemical principles underpinning these protocols, empowering researchers to make informed safety decisions.

Chemical Profile and Core Hazards

N-(3-Bromobutyl)isoxazole-3-carboxamide is a brominated organic compound. While specific toxicological data for this exact molecule is not extensively published, its structure dictates its primary hazards and disposal classification.

  • Halogenated Organic Compound: The presence of a carbon-bromine bond classifies this compound and its associated waste as halogenated organic waste . This is the single most critical factor in its disposal, as co-processing with non-halogenated waste can form highly toxic byproducts like brominated dioxins during incineration.[1]

  • Isoxazole Ring System: The isoxazole ring is generally stable but possesses a weak N-O bond, making it susceptible to cleavage under certain conditions.[2][3] Studies on related isoxazole-containing drugs, such as Leflunomide, demonstrate that the ring is more likely to open under basic (alkaline) conditions and at elevated temperatures.[2][4] This reactivity necessitates careful segregation from incompatible chemical waste streams.

  • Combustion Products: When heated to decomposition, this compound may release toxic and corrosive fumes, including hydrogen bromide, carbon oxides, and nitrogen oxides.

Property Classification & Implication
Chemical Class Halogenated Organic Compound
Primary Hazard Environmental Toxin; Potential Irritant
Incompatibilities Strong Oxidizing Agents, Strong Bases, Strong Acids, Certain Metals (e.g., Aluminum)[1][5]
Primary Disposal Route Licensed Hazardous Waste Incineration[6]
Waste Code Varies by jurisdiction; must be declared as "Halogenated Organic Waste"[1][7]

The Principle of Segregation: A Mandate for Safety

The foundational principle for disposing of N-(3-Bromobutyl)isoxazole-3-carboxamide is strict segregation at the point of generation . All waste streams containing this molecule must be classified as halogenated organic waste.

Causality: Halogenated and non-halogenated waste streams are treated differently in industrial disposal facilities. Mixing them complicates the disposal process and can be dangerous. For instance, many facilities use solvent recovery for non-halogenated streams, a process that is incompatible with halogenated compounds. During incineration, the presence of halogens requires specialized scrubbers to neutralize the resulting acid gases (e.g., hydrogen bromide).[6]

Visualized Workflow for Waste Management

The following diagram outlines the decision-making process for the proper segregation and disposal of all waste generated from procedures involving N-(3-Bromobutyl)isoxazole-3-carboxamide.

Caption: Waste Disposal Decision Workflow for N-(3-Bromobutyl)isoxazole-3-carboxamide.

Step-by-Step Disposal Protocols

Adherence to the following protocols is mandatory for all personnel handling this compound.

Protocol 1: Disposal of Pure Compound and Solid Waste

This applies to unused or expired N-(3-Bromobutyl)isoxazole-3-carboxamide, reaction byproducts, and contaminated solid media like silica gel or celite.

  • Container Selection: Use a high-density polyethylene (HDPE) pail or a compatible, sealable container designated for solid halogenated waste.[8]

  • Labeling: Before adding any waste, affix a "Hazardous Waste" label. Clearly write "Halogenated Organic Waste" and list "N-(3-Bromobutyl)isoxazole-3-carboxamide" and any other components.[1][5]

  • Waste Transfer: Carefully transfer the solid waste into the container, minimizing the generation of dust.

  • Closure and Storage: Securely close the container. Store it in a designated Satellite Accumulation Area, ensuring it is segregated from acids, bases, and oxidizers.[9]

Protocol 2: Disposal of Liquid Waste

This applies to solutions containing N-(3-Bromobutyl)isoxazole-3-carboxamide, mother liquor from crystallizations, and the initial rinses of contaminated glassware.

  • Container Selection: Use a designated, sealable waste container compatible with all components of the waste stream (typically glass or HDPE). Do not use metal containers.

  • Labeling: Affix a "Hazardous Waste" label. Clearly write "Halogenated Organic Waste" and list all chemical constituents with their approximate percentages.[7]

  • pH Verification: Before adding to a bulked waste container, ensure the waste stream is near neutral (pH 6-8). The isoxazole ring can be labile under basic conditions, and strong acids are incompatible.[2][4][10]

  • Waste Transfer: Pour the liquid waste carefully into the container using a funnel.

  • Closure and Storage: Keep the container sealed except when adding waste.[9] Store in secondary containment within a designated Satellite Accumulation Area.

Protocol 3: Decontamination and Disposal of Empty Containers & Labware

This protocol covers disposable labware (pipette tips, gloves, etc.) and the cleaning of reusable glassware.

  • Disposable Labware: All contaminated disposable items, such as gloves, weigh boats, and pipette tips, must be collected in a designated solid hazardous waste container (e.g., a lined box or pail) labeled "Halogenated Organic Waste."[1]

  • Reusable Glassware Decontamination:

    • Initial Rinse: Perform an initial rinse of the glassware with a small amount of a suitable organic solvent (e.g., acetone, ethyl acetate). This first rinsate is considered hazardous waste and must be collected in the liquid "Halogenated Organic Waste" container.[9]

    • Subsequent Cleaning: After the initial hazardous rinse, the glassware can be cleaned using standard laboratory procedures. For highly toxic materials, the first three rinses should be collected as hazardous waste.[9]

  • "Empty" Stock Bottle Disposal:

    • Thoroughly empty the container.

    • Perform the initial rinse as described in step 2a and collect the rinsate as hazardous waste.[8]

    • Obliterate or remove the original label.[8]

    • The rinsed, unlabeled container can now be disposed of as regular laboratory glass waste.

Emergency Procedures: Spill Management

In the event of a spill, immediate and correct action is critical to mitigate exposure and environmental contamination.

  • Alert Personnel: Immediately notify all personnel in the vicinity.

  • Isolate the Area: Secure the area and, if the material is volatile or dusty, ensure adequate ventilation (e.g., fume hood) or evacuate if necessary.

  • Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, safety goggles, and chemically resistant gloves.

  • Containment & Absorption:

    • For small liquid spills, absorb the material with a chemical absorbent pad or vermiculite.

    • For solid spills, carefully sweep the material to avoid creating dust. A wet paper towel can be used to gently wipe up the final residue.

  • Collection: Collect all contaminated absorbent materials and cleaning supplies in a sealable bag or container.

  • Disposal: Label the container as "Halogenated Organic Waste" (listing the compound and any solvent used) and dispose of it according to the solid waste protocol.[1]

  • Decontamination: Decontaminate the spill surface with a suitable solvent, collecting the cleaning materials as hazardous waste.

By adhering to these scientifically grounded procedures, you ensure the safe and responsible management of N-(3-Bromobutyl)isoxazole-3-carboxamide waste, protecting yourself, your colleagues, and the environment.

References

  • The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. Benchchem.
  • Application Notes and Protocols for the Safe Storage and Handling of Bromin
  • Stability issues of the oxazole ring in (2,5 - Benchchem. Benchchem.
  • Hazardous Materials Disposal Guide. Nipissing University.
  • pH and temperature stability of the isoxazole ring in leflunomide.
  • Isoxazole - Wikipedia. Wikipedia.
  • What is bromine and what are the safe disposal and recycling methods?. Ideal Response.
  • hazardous waste segreg
  • Chemical and Hazardous Waste Guide. University of Oslo.
  • Hazardous Waste Disposal Guide. Dartmouth College.
  • Hazardous Waste Disposal Guide. Northwestern University.

Sources

Handling

Personal protective equipment for handling N-(3-Bromobutyl)isoxazole-3-carboxamide

A Proactive Safety Framework for Handling N-(3-Bromobutyl)isoxazole-3-carboxamide In the landscape of accelerated drug discovery, researchers frequently handle novel chemical entities for which comprehensive safety data...

Author: BenchChem Technical Support Team. Date: March 2026

A Proactive Safety Framework for Handling N-(3-Bromobutyl)isoxazole-3-carboxamide

In the landscape of accelerated drug discovery, researchers frequently handle novel chemical entities for which comprehensive safety data is not yet available. N-(3-Bromobutyl)isoxazole-3-carboxamide is one such compound. In the absence of a specific Safety Data Sheet (SDS), a proactive and rigorous safety protocol is not just recommended—it is imperative. This guide provides a foundational safety, handling, and disposal framework derived from a structural and functional group analysis of the molecule.

The operational principle is to treat the compound as a substance with unknown toxicity and to base handling procedures on its constituent parts: the reactive alkyl bromide, the biologically active isoxazole ring, and the carboxamide linkage. This approach aligns with the Occupational Safety and Health Administration (OSHA) requirement for employers to provide a workplace "free from recognized hazards" and to develop a comprehensive Chemical Hygiene Plan (CHP) for laboratory operations.[1][2][3]

Hazard Assessment by Structural Analogy

A thorough risk assessment is the cornerstone of laboratory safety. For N-(3-Bromobutyl)isoxazole-3-carboxamide, we must infer potential hazards from its chemical structure.

  • Alkyl Bromide Moiety (-C₄H₈Br): This functional group is the primary source of concern. Alkyl halides are known to be reactive and can act as alkylating agents.[4] Such compounds have the potential to be irritants, and some, like 1-bromopropane, are associated with neurotoxicity and potential carcinogenicity. Therefore, skin contact, inhalation, and ingestion must be strictly avoided.[5]

  • Isoxazole Ring: Isoxazole derivatives are a well-established class of compounds in medicinal chemistry, known for a wide spectrum of biological activities, including anti-inflammatory and immunoregulatory effects.[6][7][8] While many derivatives exhibit low toxicity, the inherent biological activity necessitates cautious handling to prevent unintended physiological effects.[6][8][9][10]

  • Carboxamide Linkage (-CONH-): While generally stable, the overall toxicological profile of the molecule is unknown and must be treated with caution.[11]

Table 1: Summary of Potential Hazards

Functional GroupPotential HazardsRecommended Precaution Level
Alkyl BromideSkin/eye irritant, potential respiratory irritant, possible carcinogen/mutagen, neurotoxin.High
Isoxazole RingBiologically active, unknown long-term toxicological effects, potential for immunomodulatory or other physiological effects.[6][8]Moderate to High
CarboxamideGenerally low reactivity, but contributes to the overall unknown profile of the molecule.Low to Moderate
Core Personal Protective Equipment (PPE) Protocol

All work with N-(3-Bromobutyl)isoxazole-3-carboxamide must be conducted within a certified chemical fume hood to minimize inhalation exposure.[12][13] The following PPE is mandatory for all procedures.

  • Hand Protection: Due to the presence of a halogenated hydrocarbon, standard nitrile gloves may not provide sufficient protection for prolonged contact.[14][15]

    • For Incidental Contact (e.g., handling sealed containers): A single pair of nitrile gloves is the minimum requirement.[12]

    • For Direct Handling (e.g., weighing, solution preparation, purification): Double-gloving is strongly recommended. The inner glove should be a standard nitrile glove, and the outer glove should be a material with high resistance to brominated compounds, such as Viton™ or polyvinyl alcohol (PVA).[14] Always consult a glove manufacturer's chemical resistance chart for specific breakthrough times.[16][17][18][19]

  • Eye and Face Protection: ANSI-approved, tight-fitting safety goggles are required at all times.[5][12] For procedures with a higher risk of splashes, such as transfers of large volumes or reactions under pressure, a full-face shield must be worn in addition to safety goggles.[5]

  • Body Protection: A flame-resistant lab coat, long pants, and closed-toe shoes are mandatory.[5][12][14] For large-scale operations, a chemically resistant apron should be worn over the lab coat.[14]

  • Respiratory Protection: All work should be performed in a chemical fume hood.[13] If there is a potential for aerosol generation outside of a containment device, or in the event of a significant spill, a respirator may be necessary.[14] The selection of an appropriate respirator cartridge (e.g., organic vapor) must be made in accordance with your institution's Chemical Hygiene Plan and may require a formal respiratory protection program.[1][14]

Procedural Guidance: From Bench to Disposal

This section outlines a step-by-step workflow for handling N-(3-Bromobutyl)isoxazole-3-carboxamide, integrating the necessary safety measures at each stage.

Workflow: Safe Handling and Disposal

G cluster_prep Preparation & Weighing cluster_reaction Reaction & Workup cluster_cleanup Decontamination & Disposal prep 1. Don Full PPE (Double Gloves, Goggles, Lab Coat) weigh 2. Weigh Solid in Fume Hood (Use ventilated balance enclosure if available) prep->weigh dissolve 3. Dissolve/React in Closed System (Use secondary containment) weigh->dissolve Transfer solid workup 4. Perform Aqueous Workup/Extraction (Add face shield for splash risk) dissolve->workup decon 5. Decontaminate Glassware (Rinse with appropriate solvent) workup->decon End of experiment waste 6. Segregate Halogenated Waste (Label container clearly) decon->waste end Log Disposal & Doff PPE waste->end Final Step

Caption: A step-by-step workflow for handling N-(3-Bromobutyl)isoxazole-3-carboxamide.

Step-by-Step Protocol:

  • Preparation and Weighing:

    • Before handling the compound, ensure a designated area within the fume hood is prepared.[20]

    • Don all required PPE as outlined in Section 2.

    • When weighing the solid, use a ventilated balance enclosure or perform the task carefully within the fume hood to prevent inhalation of fine particulates.[20]

  • Reaction and Workup:

    • All reactions should be conducted in a closed or contained system where possible.[5]

    • Use secondary containment, such as a tray, to contain any potential spills during the reaction.[20]

    • During procedures with increased splash risk, such as extractions or quenching, supplement safety goggles with a full-face shield.[5]

  • Spill Management:

    • Small Spills (in fume hood): Absorb the spill with an inert material (e.g., vermiculite, sand). Place the contaminated absorbent into a sealed, labeled container for disposal as halogenated waste.[4][21]

    • Large Spills: Evacuate the immediate area. Alert your institution's environmental health and safety (EHS) office immediately. Do not attempt to clean up a large spill without proper training and equipment.[21]

  • Disposal Plan:

    • Due to the bromine atom, all waste containing N-(3-Bromobutyl)isoxazole-3-carboxamide, including contaminated solvents, reaction mixtures, and absorbent materials, must be disposed of as halogenated organic waste .[12][13][21]

    • Never mix halogenated and non-halogenated waste streams, as this significantly increases disposal costs and environmental impact.[22][23]

    • Waste containers must be clearly labeled with the full chemical name and the words "Hazardous Waste".[21][23] The container must be kept tightly sealed when not in use.[21]

By adhering to this comprehensive safety framework, researchers can mitigate the risks associated with handling novel compounds like N-(3-Bromobutyl)isoxazole-3-carboxamide, ensuring a safe and productive laboratory environment.

References

  • Aluminum Alkyl Halides Safety SOP . (2012, September 6). Scribd. [Link]

  • Safe Handling & Disposal of Organic Substances . HSC Chemistry & Physics. [Link]

  • Halogenated Organic Liquids - Standard Operating Procedure . Braun Research Group. [Link]

  • Safe Laboratory Practices: Handling and Disposing of Organic Substances . (2025, March 4). Chemistry. [Link]

  • Personal Protective Equipment Selection Guide . (2015, July 22). University of California, Riverside Environmental Health & Safety. [Link]

  • Disposal of chemical wastes . RiskAssess. [Link]

  • Organic Solvents . University of North Carolina at Chapel Hill Environment, Health and Safety. [Link]

  • Breaking Down Alkyl Halides: Key Reactions and Uses . (2025, July 15). Inorganic Chemistry. [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions . (2018, October 22). MDPI. [Link]

  • Health and Safety Compliance for the Research Laboratory . (2021, February 3). Lab Manager. [Link]

  • A Detailed Guide on OSHA Chemical Hygiene Plan . (2025, July 21). CloudSDS. [Link]

  • Chemical Resistance Reference Chart . Medicom. [Link]

  • The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line . (2023, February 3). MDPI. [Link]

  • A review of isoxazole biological activity and present synthetic techniques . World Journal of Advanced Research and Reviews. [Link]

  • Synthesis, characterization, molecular docking and pharmacological evaluation of isoxazole derivatives as potent anti-inflammatory agents . (2024, November 15). PMC. [Link]

  • Isoxazole Derivatives as Regulators of Immune Functions . (2018, October 22). PMC. [Link]

  • Preventing Exposure to Hazardous Chemicals in Laboratories . Oregon OSHA. [Link]

  • CHEMICAL RESISTANCE TABLE FOR GLOVES . Becky Aktsiaselts. [Link]

  • Personal Protective Equipment . (2025, September 12). US EPA. [Link]

  • Laboratory Safety Guidance . OSHA. [Link]

  • Gloves Chemical Resistance Chart . Gloves By Web. [Link]

  • Personal Protective Equipment (PPE) Guide – Chemical Resistance . (2015, July 2). New Mexico State University. [Link]

  • Alkyl Halides Group - information sheet . (2022, March 4). Canada.ca. [Link]

  • The following chemical resistance ratings are based on published research data . Microflex. [Link]

  • Personal Protective Equipment . OPCW. [Link]

  • Examples of PPE for Various Dangerous Goods Classes . (2025, July 2). Storemasta. [Link]

  • Reactions of Alkyl Halides with Reducing Metals . MSU chemistry. [Link]

  • MSDS of N-(3-bromophenyl)-3-oxobutanamide . (2026, March 3). Capot Chemical. [Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.